molecular formula C9H13N B1194406 4-Propylaniline CAS No. 2696-84-6

4-Propylaniline

Cat. No.: B1194406
CAS No.: 2696-84-6
M. Wt: 135.21 g/mol
InChI Key: OAPDPORYXWQVJE-UHFFFAOYSA-N
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Description

4-Propylaniline, also known as this compound, is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-propylaniline
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InChI

InChI=1S/C9H13N/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OAPDPORYXWQVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5048180
Record name 4-Propylaniline
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Molecular Weight

135.21 g/mol
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CAS No.

2696-84-6
Record name 4-Propylaniline
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Record name Benzenamine, 4-propyl-
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Record name 4-Propylaniline
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Foundational & Exploratory

An In-depth Technical Guide to 4-Propylaniline (CAS: 2696-84-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-propylaniline, a versatile aromatic amine intermediate. The document details its core physical properties, provides a detailed experimental protocol for its synthesis, and outlines key analytical methodologies for its characterization.

Core Properties of this compound

This compound, also known as 4-n-propylaniline or p-propylaniline, is an organic compound with the chemical formula C₉H₁₃N.[1] Its CAS number is 2696-84-6.[1][2][3] This compound is a colorless to pale yellow or reddish-brown liquid at room temperature.[4] It serves as a crucial intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, and also finds application as a corrosion inhibitor.[4]

Physical and Chemical Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound for easy reference and comparison.

PropertyValueSource(s)
CAS Number 2696-84-6[1][2][3]
Molecular Formula C₉H₁₃N[1][3]
Molecular Weight 135.21 g/mol [2][3]
Appearance Clear yellow to reddish-brown liquid[4]
Boiling Point 224-226 °C (at 760 mmHg)[5]
Melting Point -23 °C
Density 0.919 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.543[5]
Flash Point 103 °C (219 °F)
Solubility Soluble in organic solvents like ethanol and ether; insoluble in water.[4]
pKa 4.75 ± 0.10 (Predicted)[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 1-nitro-4-propylbenzene. This transformation is a fundamental step in organic synthesis and can be achieved through various reduction methodologies, including catalytic hydrogenation and metal-acid reduction.[6]

Experimental Protocol: Reduction of 1-Nitro-4-propylbenzene

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 1-Nitro-4-propylbenzene

  • Tin (Sn) metal

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place granulated tin metal.

  • Addition of Reactants: Add 1-nitro-4-propylbenzene to the flask. Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux using a heating mantle. Continue refluxing with stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether. Perform multiple extractions to ensure complete recovery of the product.

  • Drying and Evaporation: Combine the organic extracts and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons and the propyl group protons.[2][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the C-H stretching of the aromatic ring and the alkyl chain.[2]

Visualizing the Synthesis

The following diagram illustrates the workflow for the synthesis of this compound from N-propylbenzene, a common industrial route.

SynthesisWorkflow N_Propylbenzene N-Propylbenzene Nitration Nitration N_Propylbenzene->Nitration HNO₃, H₂SO₄ Nitropropylbenzene 4-Nitropropylbenzene Nitration->Nitropropylbenzene Reduction Reduction Nitropropylbenzene->Reduction Sn, HCl Propylaniline This compound Reduction->Propylaniline

Caption: Synthesis workflow of this compound.

References

4-propylaniline molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 4-propylaniline, an important intermediate in various industrial and pharmaceutical applications.

Core Molecular Data

This compound, also known as p-propylaniline or 4-propylbenzenamine, is an aromatic amine with the following key molecular identifiers and properties.

ParameterValueReference
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
CAS Number 2696-84-6
Appearance Clear yellow to reddish-brown liquid
Boiling Point 224-226 °C
Density 0.919 g/mL at 25 °C

Synthesis of this compound

A common and effective method for the synthesis of this compound is a two-step process involving the Friedel-Crafts acylation of a protected aniline, followed by a reduction of the resulting ketone. Acetanilide is often used as the starting material to protect the amine group and prevent side reactions.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Acetanilide

This procedure describes the acylation of acetanilide with propanoyl chloride to form 4-acetamidopropiophenone.

  • Materials:

    • Acetanilide

    • Propanoyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Ice

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath.

    • Slowly add propanoyl chloride to the stirred suspension.

    • Dissolve acetanilide in dichloromethane and add this solution dropwise to the reaction mixture via the addition funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4-acetamidopropiophenone.

Step 2: Clemmensen Reduction of 4-Acetamidopropiophenone

This procedure outlines the reduction of the ketone and deprotection of the amine to yield this compound.

  • Materials:

    • 4-Acetamidopropiophenone (from Step 1)

    • Zinc amalgam (Zn(Hg))

    • Concentrated Hydrochloric Acid (HCl)

    • Toluene

    • Sodium hydroxide (NaOH) solution

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride.

    • In a round-bottomed flask, combine the 4-acetamidopropiophenone, zinc amalgam, water, and toluene.

    • Add concentrated hydrochloric acid portion-wise while refluxing the mixture.

    • After the reaction is complete, cool the mixture and separate the organic layer.

    • Neutralize the aqueous layer with a sodium hydroxide solution and extract with dichloromethane.

    • Combine all organic layers, dry over a suitable drying agent, filter, and remove the solvent.

    • The crude this compound can be purified by vacuum distillation.

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable volatile solvent, such as dichloromethane or methanol.

  • GC Conditions (Typical):

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z ratio (e.g., 40-400 amu).

    • Identification: The retention time and the mass spectrum of the analyte are compared with a reference standard or a spectral library (e.g., NIST).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Expected Absorptions:

    • N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ (primary amine).

    • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

    • C=C stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹.

    • N-H bend: A band around 1620 cm⁻¹.

    • C-N stretch: A band in the region of 1340-1250 cm⁻¹.

Visualized Workflows

The following diagrams illustrate the synthesis and analytical workflows for this compound.

Synthesis_Workflow Acetanilide Acetanilide Acylation Friedel-Crafts Acylation Acetanilide->Acylation PropanoylChloride Propanoyl Chloride PropanoylChloride->Acylation AlCl3 AlCl₃ AlCl3->Acylation Intermediate 4-Acetamidopropiophenone Acylation->Intermediate Reduction Clemmensen Reduction Intermediate->Reduction ZnHg Zn(Hg), HCl ZnHg->Reduction Product This compound Reduction->Product Analytical_Workflow cluster_GCMS GC-MS Analysis cluster_FTIR FTIR Analysis SamplePrep Sample Preparation (Dissolve in Solvent) Injection Injection into GC SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis (Retention Time & Mass Spectrum) Detection->DataAnalysis SamplePrepFTIR Sample Preparation (Thin Film or ATR) IRScan IR Scan (4000-400 cm⁻¹) SamplePrepFTIR->IRScan SpectrumAnalysis Spectrum Analysis (Identify Functional Groups) IRScan->SpectrumAnalysis

References

An In-depth Technical Guide to 4-Propylaniline: Chemical Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-propylaniline, a versatile aromatic amine with significant applications in organic synthesis and the development of pharmaceuticals and other specialty chemicals. This document details its chemical structure, physicochemical properties, spectroscopic data, and established synthetic protocols. Furthermore, it explores the compound's role as a key building block in the synthesis of more complex molecules and its interactions with biological systems. All quantitative data is presented in clear, tabular format, and key processes are visualized using logical diagrams to facilitate understanding.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a propyl group attached to a benzene ring at the para-position relative to an amino group.[1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[1][2]

The structure consists of a central benzene ring, which imparts aromatic character and a degree of rigidity to the molecule. The amino (-NH₂) group is a primary amine, rendering the compound basic and nucleophilic. The n-propyl (-CH₂CH₂CH₃) group is a nonpolar alkyl substituent.

Chemical Structure of this compound:

G cluster_metabolism Metabolic Interaction of this compound propylaniline This compound cyp450 Cytochrome P450 Enzymes propylaniline->cyp450 Metabolic Activation reactive_intermediate Reactive Metabolites cyp450->reactive_intermediate cellular_interaction Interaction with Cellular Components (DNA, Proteins) reactive_intermediate->cellular_interaction Potential Adduct Formation detoxification Detoxification Pathways reactive_intermediate->detoxification Conjugation & Excretion

References

An In-depth Technical Guide to 4-Propylaniline: Properties, Synthesis, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-propylaniline, an aromatic amine of significant interest in various scientific and industrial fields, including chemical synthesis, pharmaceuticals, and materials science. This document details its chemical identity, physical and chemical properties, and provides a plethora of synonyms and alternative names for thorough identification. Detailed experimental protocols for its synthesis, purification, and analysis using modern chromatographic and spectroscopic techniques are presented. Furthermore, this guide delves into the biological activities of this compound, with a particular focus on its metabolic activation by cytochrome P450 enzymes and the subsequent potential for genotoxicity. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding and application by researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

This compound is an organic compound with a propyl group substituted at the para-position of an aniline molecule.[1][2] Its unambiguous identification is crucial for research and regulatory purposes.

Table 1: Synonyms and Alternative Names for this compound [1][2][3][4]

Identifier Type Value
IUPAC Name 4-Propylbenzenamine[1][2]
CAS Number 2696-84-6[1][4][5]
Molecular Formula C₉H₁₃N[1][4][5]
Common Synonyms p-Propylaniline, p-n-Propylaniline, 4-n-Propylaniline, Benzenamine, 4-propyl-, 1-Amino-4-propylbenzene, p-Aminopropylbenzene, (4-Propylphenyl)amine
Systematic Names 4-propyl-anilin, 4-propyl-benzenamin
Other Identifiers NSC 13208, BRN 2205524, EINECS 220-271-0

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications and analytical procedures. It is a colorless to pale yellow liquid under standard conditions and exhibits solubility in organic solvents.[2]

Table 2: Physicochemical Properties of this compound [1][6]

Property Value
Molecular Weight 135.21 g/mol
Boiling Point 224-226 °C (lit.)
Density 0.919 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.543 (lit.)
Flash Point 219 °F
pKa 4.75±0.10 (Predicted)
Appearance Light yellow to brown Liquid
Sensitivity Light Sensitive

Experimental Protocols

Synthesis of this compound

A common and established method for the synthesis of this compound involves the nitration of n-propylbenzene followed by the reduction of the resulting nitro compound.[2][7]

Protocol 1: Synthesis of this compound

Step 1: Nitration of n-Propylbenzene

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place n-propylbenzene.

  • Cool the flask in an ice-salt bath to maintain a temperature below 15 °C.

  • Slowly add a nitrating mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) dropwise from the dropping funnel while stirring vigorously.

  • After the addition is complete, continue stirring for an additional 2-3 hours, ensuring the temperature does not exceed 15 °C.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Separate the organic layer containing 4-nitro-n-propylbenzene. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 4-nitro-n-propylbenzene.

Step 2: Reduction of 4-Nitro-n-propylbenzene

  • In a round-bottom flask, dissolve the crude 4-nitro-n-propylbenzene in ethanol.

  • Add a reducing agent, such as tin (Sn) metal and concentrated hydrochloric acid (HCl), or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using Sn/HCl, heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction mixture and neutralize it with a strong base (e.g., NaOH) to precipitate tin salts.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Synthesis_of_4_propylaniline n_propylbenzene n-Propylbenzene nitration Nitration (H₂SO₄, HNO₃, <15°C) n_propylbenzene->nitration nitro_propylbenzene 4-Nitro-n-propylbenzene nitration->nitro_propylbenzene reduction Reduction (e.g., Sn/HCl or H₂/Pd-C) nitro_propylbenzene->reduction propylaniline This compound reduction->propylaniline

Caption: Synthesis workflow for this compound.

Analytical Methods

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1]

Protocol 2: GC-MS Analysis of this compound

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is suitable.[8]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection of 1 µL of the sample solution (dissolved in a volatile organic solvent like dichloromethane or hexane).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Expected Results: The mass spectrum of this compound will show a molecular ion peak at m/z 135 and a base peak at m/z 106.[1]

HPLC is a versatile technique for the analysis of a wide range of compounds, including aromatic amines.

Protocol 3: HPLC Analysis of this compound

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][10]

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid like formic acid or trifluoroacetic acid, e.g., 0.1%, to improve peak shape).

  • Gradient Program:

    • Start with 30% acetonitrile.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Protocol 4: NMR Analysis of this compound

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR (in CDCl₃): [3]

    • δ ~7.0 ppm (d): 2H, aromatic protons ortho to the propyl group.

    • δ ~6.6 ppm (d): 2H, aromatic protons ortho to the amino group.

    • δ ~3.5 ppm (s, broad): 2H, -NH₂ protons.

    • δ ~2.5 ppm (t): 2H, benzylic -CH₂- protons of the propyl group.

    • δ ~1.6 ppm (sextet): 2H, middle -CH₂- protons of the propyl group.

    • δ ~0.9 ppm (t): 3H, terminal -CH₃ protons of the propyl group.

  • ¹³C NMR (in CDCl₃): [11][12]

    • δ ~144 ppm: C-NH₂ aromatic carbon.

    • δ ~130 ppm: C-propyl aromatic carbon.

    • δ ~129 ppm: Aromatic CH carbons ortho to the propyl group.

    • δ ~115 ppm: Aromatic CH carbons ortho to the amino group.

    • δ ~38 ppm: Benzylic -CH₂- carbon.

    • δ ~25 ppm: Middle -CH₂- carbon.

    • δ ~14 ppm: Terminal -CH₃ carbon.

Biological Activity and Signaling Pathways

Metabolic Activation

Like many aromatic amines, this compound is known to undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[2][13][14] The initial and critical step in its bioactivation is N-hydroxylation, a reaction catalyzed predominantly by CYP1A2.[15][16] This process converts the relatively inert amine into a reactive N-hydroxy metabolite.

This N-hydroxy-4-propylaniline can then undergo further enzymatic reactions, such as O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs). These conjugation reactions can lead to the formation of highly reactive and unstable esters. These electrophilic intermediates can covalently bind to cellular macromolecules, including DNA, forming DNA adducts.[17] The formation of these adducts is a key initiating event in chemical carcinogenesis.

Metabolic_Activation_of_4_propylaniline propylaniline This compound cyp450 Cytochrome P450 (e.g., CYP1A2) propylaniline->cyp450 n_hydroxy N-hydroxy-4-propylaniline cyp450->n_hydroxy conjugation Conjugation (NATs, SULTs) n_hydroxy->conjugation reactive_ester Reactive Ester (e.g., N-acetoxy) conjugation->reactive_ester dna_adducts DNA Adducts reactive_ester->dna_adducts genotoxicity Potential Genotoxicity & Carcinogenicity dna_adducts->genotoxicity

Caption: Metabolic activation pathway of this compound.

Genotoxicity Assessment (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[18][19][20] Given that this compound can be metabolically activated to DNA-reactive species, the Ames test is a relevant in vitro assay to evaluate its genotoxicity.

Protocol 5: Ames Test for this compound

  • Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[19]

  • Metabolic Activation: The test should be conducted both in the presence and absence of a metabolic activation system (S9 fraction from rat liver homogenate) to determine if the mutagenicity is dependent on metabolism.[21]

  • Procedure: a. Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO). b. In a test tube, combine the Salmonella tester strain, the test chemical dilution (or control), and either the S9 mix or a buffer. c. Add top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate. d. Incubate the plates at 37 °C for 48-72 hours.

  • Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).

Ames_Test_Workflow start Start prepare_reagents Prepare Reagents: - Salmonella Strains - this compound dilutions - S9 mix / Buffer start->prepare_reagents incubation Incubate (Bacteria + Compound +/- S9) prepare_reagents->incubation plating Plate on Minimal Glucose Agar incubation->plating incubation_plates Incubate Plates (37°C, 48-72h) plating->incubation_plates colony_counting Count Revertant Colonies incubation_plates->colony_counting data_analysis Data Analysis (Compare to control) colony_counting->data_analysis result Result: Mutagenic or Non-mutagenic data_analysis->result

Caption: Experimental workflow for the Ames test.

Conclusion

This technical guide has provided a detailed and comprehensive resource on this compound for the scientific community. By consolidating information on its identity, properties, synthesis, and analytical methods, this document aims to facilitate further research and development. The elucidation of its metabolic activation pathway and the provision of a standard protocol for genotoxicity testing underscore the importance of understanding the biological implications of this compound, particularly in the context of drug development and chemical safety assessment. The structured presentation of data in tables and the visualization of complex processes through diagrams are intended to enhance the utility of this guide for its target audience.

References

Technical Guide: Physicochemical Properties of 4-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-propylaniline, a key intermediate in various industrial and pharmaceutical applications. The document details its solubility, density, and boiling point, presenting quantitative data in structured tables and outlining the experimental methodologies for their determination.

Core Physicochemical Data

The fundamental physical constants of this compound are crucial for its handling, application in synthesis, and for the development of new chemical entities. The following tables summarize the key properties based on available literature.

Table 1: Density and Boiling Point of this compound
PropertyValueConditions
Density0.919 g/mLat 25 °C[1][2][3][4]
Boiling Point224-226 °Cat 760 mmHg[1][2][3][4]
Table 2: Solubility Profile of this compound

Quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, its general solubility characteristics have been described.[1][5]

SolventSolubility
WaterInsoluble / Limited solubility[1][5]
EthanolSoluble[5]
EtherSoluble[5]
Other Organic SolventsGenerally described as soluble[6]

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound follows established laboratory procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method.

Materials:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Sample of this compound

  • Mineral oil or silicone oil

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is immersed in a Thiele tube or an oil bath filled with a high-boiling point liquid (e.g., mineral oil).

  • The apparatus is heated gently and uniformly.

  • As the temperature rises, air trapped in the capillary tube will slowly be expelled.

  • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath

  • Sample of this compound

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m_pyc).

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

  • The volume of the pycnometer is calibrated by determining the mass of the water-filled pycnometer (m_water+pyc). The mass of the water (m_water) is calculated, and the volume (V) is determined using the known density of water at that temperature.

  • The pycnometer is then emptied, thoroughly dried, and filled with this compound.

  • The filled pycnometer is brought to the same constant temperature in the water bath.

  • The mass of the this compound-filled pycnometer is determined (m_sample+pyc).

  • The mass of the this compound sample (m_sample) is calculated by subtracting the mass of the empty pycnometer.

  • The density of the this compound is calculated using the formula: Density = m_sample / V.

Determination of Solubility (Qualitative and Semi-Quantitative)

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a compound like this compound, its basic nature due to the amine group influences its solubility in acidic solutions.

Materials:

  • Test tubes and rack

  • Vortex mixer

  • Graduated pipettes

  • Analytical balance

  • A range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether, acetone)

  • pH paper or pH meter

Procedure for Qualitative Assessment:

  • Approximately 0.1 g of this compound is added to 3 mL of the solvent in a test tube.

  • The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

  • A visual inspection is made to determine if the compound has dissolved completely. If a single clear phase is observed, the substance is considered soluble. If solid particles or a separate liquid phase remain, it is considered insoluble or partially soluble.

  • For aqueous solutions, the pH can be tested. As an aromatic amine, this compound is expected to be a weak base.[1]

Procedure for Semi-Quantitative Assessment (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The mixture is then allowed to stand, and the undissolved solute is separated from the saturated solution by filtration or centrifugation.

  • A known volume of the saturated solution is taken, and the solvent is evaporated.

  • The mass of the remaining solute is determined, and the solubility is calculated (e.g., in g/100 mL).

Workflow and Logical Relationships

The determination of these core physicochemical properties follows a logical progression, often starting with basic identification and purification, followed by the measurement of its intrinsic properties.

Physicochemical_Property_Determination substance This compound Sample purification Purification (e.g., Distillation) substance->purification identity_confirm Identity Confirmation (e.g., NMR, IR) purification->identity_confirm boiling_point Boiling Point Determination identity_confirm->boiling_point density Density Determination identity_confirm->density solubility Solubility Screening identity_confirm->solubility bp_data Boiling Point Data boiling_point->bp_data density_data Density Data density->density_data solubility_data Solubility Profile solubility->solubility_data report Technical Data Sheet bp_data->report density_data->report solubility_data->report

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the pKa and Basicity of 4-Propylaniline

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) and basicity of this compound. It is designed for an audience with a strong background in chemistry, particularly in physical organic chemistry and analytical methods. This document delves into the theoretical underpinnings of this compound's basicity, presents relevant physicochemical data, and outlines detailed experimental protocols for pKa determination.

Introduction to this compound and its Physicochemical Properties

This compound, also known as p-propylaniline, is an aromatic amine with a propyl group at the para position of the benzene ring. This substitution pattern significantly influences the electronic properties of the amino group, thereby affecting its basicity and pKa value. Understanding these properties is crucial in various applications, including the synthesis of pharmaceuticals, dyes, and other specialty chemicals where the nucleophilicity of the amine is a critical factor.

The basicity of anilines is a delicate balance of inductive and resonance effects. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, which tends to decrease basicity compared to aliphatic amines.[1] However, substituents on the benzene ring can either enhance or diminish this effect.

The Basicity of this compound and the Influence of the Propyl Group

The propyl group is an alkyl group, which is known to be electron-donating through an inductive effect (+I).[2] This effect increases the electron density on the nitrogen atom of the amino group. Consequently, the lone pair of electrons on the nitrogen is more available for protonation, making this compound a stronger base than aniline itself.

The relationship between a base's strength and the pKa of its conjugate acid is inverse; a stronger base will have a higher pKa for its conjugate acid. Therefore, the pKa of the 4-propylanilinium ion is expected to be higher than that of the anilinium ion.

Quantitative Data on pKa Values

The following table summarizes the pKa values of the conjugate acids of this compound and related compounds for a comparative analysis. A higher pKa value indicates a stronger base.

CompoundSubstituent (para-position)Effect of SubstituentpKa of Conjugate Acid
p-Nitroaniline-NO₂Electron-withdrawing~1.0[3][4]
Aniline-H(Reference)~4.6[2][5]
This compound -CH₂CH₂CH₃Electron-donating ~4.75 (Predicted) [6][7]
p-Toluidine (p-Methylaniline)-CH₃Electron-donating~5.1[8][9][10]

Note: The pKa value for this compound is a predicted value based on computational models.

This data clearly illustrates the impact of the para-substituent on the basicity of the aniline molecule. The strongly electron-withdrawing nitro group in p-nitroaniline significantly reduces basicity, resulting in a very low pKa. Conversely, the electron-donating methyl and propyl groups increase basicity relative to aniline.

Experimental Determination of pKa

The pKa of a compound like this compound can be determined experimentally using several methods. The most common and accessible methods are potentiometric titration and UV-Vis spectrophotometry.

Detailed Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak bases. It involves the gradual addition of a strong acid to a solution of the base and monitoring the resulting pH change. The pKa is the pH at which the amine is half-protonated.

Materials and Reagents:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Methanol or another suitable organic solvent if the compound has low water solubility

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound (e.g., to prepare a ~1 mM solution) and dissolve it in a known volume of deionized water.[11] If solubility is an issue, a co-solvent like methanol can be used, but the pKa value obtained will be for that specific solvent system.[12] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[11]

  • Initial pH Adjustment: The solution is made acidic by adding a known amount of 0.1 M HCl to ensure that the this compound is fully protonated to its anilinium ion form. The initial pH should be around 2.[11]

  • Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

  • Data Collection: After each addition of NaOH, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[13] Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12).[11]

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to obtain a titration curve.

    • The equivalence point is the point of maximum slope on the curve, which can be determined from a first derivative plot (ΔpH/ΔV vs. V).

    • The pKa of the conjugate acid (the 4-propylanilinium ion) is equal to the pH at the half-equivalence point.

Overview of UV-Vis Spectrophotometric Method

This method is applicable if the protonated (anilinium ion) and non-protonated (aniline) forms of the molecule have distinct UV-Vis absorption spectra.[14]

Principle: The absorbance of a solution containing both the acidic and basic forms of the compound is measured at a series of different pH values. By applying the Henderson-Hasselbalch equation and Beer-Lambert Law, the pKa can be determined from the changes in absorbance as a function of pH.[15]

General Procedure:

  • Prepare a series of buffer solutions with known pH values.

  • Prepare solutions of this compound of the same concentration in each buffer.

  • Measure the UV-Vis spectrum of each solution to identify wavelengths where the absorbance of the protonated and non-protonated forms differs significantly.

  • Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[14]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

substituent_effect substituent Propyl Group (at para position) effect Inductive Effect (+I) Electron Donating substituent->effect density Increased Electron Density on Amino Nitrogen effect->density availability Lone Pair More Available for Protonation density->availability basicity Increased Basicity availability->basicity pka Higher pKa of Conjugate Acid basicity->pka leads to

Caption: Logical flow of the propyl group's effect on basicity.

pka_workflow start Start prep Prepare Analyte Solution (this compound in H₂O/Co-solvent) start->prep acidify Acidify with HCl (to pH ~2) prep->acidify titrate Titrate with Standard NaOH acidify->titrate record Record pH vs. Volume of NaOH titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point and Half-Equivalence Point plot->analyze result pKa = pH at Half-Equivalence Point analyze->result end End result->end

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The basicity of this compound is enhanced compared to aniline due to the electron-donating inductive effect of the para-propyl group. This is reflected in its predicted pKa value of approximately 4.75 for its conjugate acid, which is higher than that of aniline's conjugate acid. For drug development professionals and scientists, a precise, experimentally determined pKa value is often necessary. The detailed protocol for potentiometric titration provided in this guide offers a robust method for obtaining this critical physicochemical parameter, which is essential for predicting a molecule's behavior in physiological environments and for designing synthetic pathways.

References

An In-depth Technical Guide to the Nucleophilic Reactivity of the 4-Propylaniline Amino Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic reactivity of the amino group in 4-propylaniline. The document details the electronic and steric factors influencing its reactivity, presents quantitative data, and offers detailed experimental protocols for key reactions. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Introduction to the Nucleophilicity of this compound

The amino group of this compound is a versatile nucleophile, readily participating in a variety of chemical transformations. Its reactivity is governed by the interplay of the electron-donating nature of the propyl group and the electronic properties of the aniline moiety. The lone pair of electrons on the nitrogen atom is available for donation to electrophiles, making it a key functional group for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes.

The propyl group at the para position exerts a positive inductive effect (+I) and a hyperconjugative effect, both of which increase the electron density on the aromatic ring and, consequently, on the amino group. This electron-donating character enhances the nucleophilicity of the amino group compared to unsubstituted aniline.

Quantitative Analysis of Nucleophilic Reactivity

The nucleophilic reactivity of this compound can be quantified through various parameters that describe its basicity and its performance in nucleophilic substitution reactions.

Physicochemical and Reactivity Data

The following table summarizes key quantitative data that characterizes the nucleophilic reactivity of this compound in comparison to aniline.

ParameterThis compoundAnilineReference/Note
pKa of Conjugate Acid 5.254.63A higher pKa indicates greater basicity, which often correlates with higher nucleophilicity.
Hammett Constant (σp) -0.150.00The negative value for the n-propyl group indicates its electron-donating nature through induction and hyperconjugation.
Mayr Nucleophilicity Parameter (N) ~13.5 (Estimated)12.99 (in water)[1]A higher N value signifies greater nucleophilicity. The value for this compound is estimated based on the known electron-donating effect of the propyl group.[1]
Factors Influencing Nucleophilicity

The nucleophilicity of the amino group in this compound is influenced by several factors:

  • Electronic Effects: The para-propyl group is an electron-donating group (EDG). Through a combination of inductive and hyperconjugative effects, it increases the electron density on the nitrogen atom of the amino group, making it a stronger nucleophile than aniline.

  • Steric Effects: The propyl group is relatively small and located at the para position, which is remote from the amino group. Therefore, it exerts minimal steric hindrance at the reaction center, allowing for facile approach of electrophiles.

  • Solvent Effects: The solvent can significantly impact nucleophilicity. In protic solvents, the amino group can be solvated through hydrogen bonding, which can decrease its nucleophilicity. In aprotic polar solvents, this effect is diminished.

Key Reactions Involving the Nucleophilic Amino Group

The nucleophilic amino group of this compound enables its participation in a variety of important chemical reactions. Detailed experimental protocols for three key transformations are provided below.

N-Alkylation

N-alkylation of this compound is a fundamental reaction for the synthesis of secondary and tertiary amines, which are important intermediates in drug discovery. A common and efficient method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which utilizes alcohols as alkylating agents in the presence of a metal catalyst.

Materials:

  • This compound

  • Benzyl alcohol

  • [Ru(p-cymene)Cl₂]₂ (catalyst)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (ligand)

  • Potassium tert-butoxide (base)

  • Toluene (anhydrous)

  • Argon or Nitrogen (inert gas)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 1 mol%) and dppf (0.055 mmol, 2.2 mol%).

  • Add anhydrous toluene (5 mL) to the flask and stir the mixture for 10 minutes at room temperature to form the catalyst complex.

  • Add this compound (2.5 mmol, 1.0 equiv.), benzyl alcohol (3.0 mmol, 1.2 equiv.), and potassium tert-butoxide (0.5 mmol, 0.2 equiv.).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the N-benzylated this compound.

N-Acylation (Amide Synthesis)

N-acylation of this compound with acylating agents such as acid chlorides or anhydrides is a straightforward method to form amides. These amides are prevalent in many pharmaceutical compounds.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol, 1.0 equiv.) in anhydrous dichloromethane (30 mL) under a nitrogen atmosphere.

  • Add anhydrous pyridine (12 mmol, 1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (11 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-propylphenyl)acetamide.

Sulfonamide Synthesis

The reaction of this compound with sulfonyl chlorides provides sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (5 mmol, 1.0 equiv.) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere.

  • Add anhydrous pyridine (6 mmol, 1.2 equiv.) and cool the mixture to 0 °C.

  • Add benzenesulfonyl chloride (5.5 mmol, 1.1 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with dichloromethane (20 mL).

  • Wash the organic phase with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-propylphenyl)benzenesulfonamide.

Reaction Mechanisms and Pathways

The understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The following diagrams illustrate key mechanistic pathways for reactions involving the nucleophilic amino group of this compound.

N_Alkylation_Borrowing_Hydrogen cluster_catalyst Catalyst Cycle cluster_reaction Substrate Transformation catalyst [M] Catalyst hydride [M]-H (Metal Hydride) catalyst->hydride + RCH₂OH - H₂O hydride->catalyst + Imine - H₂ imine Imine (Ar-N=CHR) aniline This compound (Ar-NH₂) aniline->imine + Aldehyde - H₂O alcohol Alcohol (RCH₂OH) aldehyde Aldehyde (RCHO) alcohol->aldehyde Oxidation ([M]) product N-Alkylated Aniline (Ar-NHCH₂R) imine->product Reduction ([M]-H) Electrophilic_Aromatic_Substitution start This compound + Electrophile (E⁺) intermediate Arenium Ion Intermediate (σ-complex) start->intermediate Nucleophilic Attack (Slow, Rate-Determining) product Substituted this compound intermediate->product Deprotonation (Fast, Restores Aromaticity)

References

4-propylaniline as a versatile building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylaniline, an aromatic amine with a propyl group at the para position, is a highly versatile and valuable building block in the field of organic synthesis.[1] Its unique structural features, including a reactive amino group and a lipophilic propyl chain, make it an ideal starting material for the synthesis of a diverse array of molecules with significant applications in pharmaceuticals, agrochemicals, and materials science.[2][3] The nucleophilic nature of the amino group allows for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, enabling the construction of complex molecular architectures.[3] This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its utilization in key synthetic transformations, and an exploration of the biological activities of its derivatives, with a focus on their interactions with critical signaling pathways in drug development.

Physicochemical and Spectroscopic Properties of this compound

Understanding the physical and chemical characteristics of this compound is fundamental to its effective use in synthesis. A summary of its key properties is presented in the table below.

PropertyValueReference(s)
Chemical Identity
IUPAC NameThis compound[4]
Synonymsp-propylaniline, 4-n-propylaniline, 1-amino-4-propylbenzene[4]
CAS Number2696-84-6[4]
Molecular FormulaC₉H₁₃N[4]
Molecular Weight135.21 g/mol [4]
Physical Properties
AppearanceColorless to pale yellow liquid[1][2]
Boiling Point224-226 °C at 760 mmHg[1]
Density0.919 g/mL at 25 °C[1]
Refractive Index (n20/D)1.543[1]
Spectroscopic Data
¹H NMR (CDCl₃)δ (ppm): 6.95-7.15 (m, 2H, Ar-H), 6.60-6.80 (m, 2H, Ar-H), 3.55 (s, 2H, NH₂), 2.45 (t, J=7.5 Hz, 2H, Ar-CH₂), 1.55-1.70 (m, 2H, CH₂), 0.95 (t, J=7.3 Hz, 3H, CH₃)[Spectra available from various sources]
¹³C NMR (CDCl₃)δ (ppm): 144.1, 135.8, 129.0, 115.1, 37.6, 24.9, 13.8[Spectra available from various sources]
IR (neat)ν (cm⁻¹): 3430, 3350 (N-H stretch), 3020 (aromatic C-H stretch), 2955, 2930, 2870 (aliphatic C-H stretch), 1620 (N-H bend), 1515 (aromatic C=C stretch)[Spectra available from various sources]
Mass Spectrum (EI)m/z (%): 135 (M⁺, 100), 106 ([M-C₂H₅]⁺, 85)[Spectra available from various sources]

Synthesis of this compound

A common and established method for the laboratory and industrial-scale synthesis of this compound involves a two-step process starting from propylbenzene.[1]

Nitration of Propylbenzene

The first step is the electrophilic nitration of propylbenzene to yield 4-nitropropylbenzene. The para-isomer is the major product due to the ortho,para-directing effect of the alkyl group.

G propylbenzene Propylbenzene nitrating_mixture H₂SO₄, HNO₃ < 15 °C propylbenzene->nitrating_mixture nitropropylbenzene 4-Nitropropylbenzene nitrating_mixture->nitropropylbenzene Nitration

Diagram 1: Nitration of Propylbenzene.
Reduction of 4-Nitropropylbenzene

The subsequent step involves the reduction of the nitro group of 4-nitropropylbenzene to an amino group to afford this compound.[1] Common reducing agents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C).

G nitropropylbenzene 4-Nitropropylbenzene reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) nitropropylbenzene->reduction propylaniline This compound reduction->propylaniline Reduction

Diagram 2: Reduction of 4-Nitropropylbenzene.

Experimental Protocols for Key Synthetic Transformations

The reactivity of the amino group in this compound allows for its participation in a variety of important synthetic reactions. Detailed protocols for several key transformations are provided below.

Synthesis of N-(4-propylphenyl)acetamide (Acylation)

Acylation of this compound with acetic anhydride provides the corresponding acetamide. This reaction is often performed to protect the amino group or to introduce an amide functionality, which is prevalent in many biologically active molecules.

Experimental Protocol:

  • In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 37.0 mmol) in 30 mL of dichloromethane.

  • To the stirred solution, add triethylamine (5.6 mL, 40.7 mmol) followed by the dropwise addition of acetic anhydride (3.8 mL, 40.7 mmol) at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 3:1).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol/water to afford N-(4-propylphenyl)acetamide as a white solid.

Reactant/ProductMolecular Weight ( g/mol )Amount/VolumeMoles (mmol)Yield (%)Melting Point (°C)
This compound135.215.0 g37.0--
Acetic Anhydride102.093.8 mL40.7--
N-(4-propylphenyl)acetamide177.24--~90-9593-95
Synthesis of a Schiff Base: (E)-N-benzylidene-4-propylaniline

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are important intermediates in organic synthesis and many exhibit interesting biological activities.

Experimental Protocol:

  • To a solution of this compound (4.0 g, 29.6 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask, add benzaldehyde (3.1 g, 29.6 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3 hours.

  • Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate = 9:1).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to yield (E)-N-benzylidene-4-propylaniline as a crystalline solid.

Reactant/ProductMolecular Weight ( g/mol )AmountMoles (mmol)Yield (%)Melting Point (°C)
This compound135.214.0 g29.6--
Benzaldehyde106.123.1 g29.6--
(E)-N-benzylidene-4-propylaniline223.31--~85-9033-35
Synthesis of an Azo Dye: 1-((4-propylphenyl)diazenyl)naphthalen-2-ol

Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). They are synthesized via a diazotization-coupling reaction.

Experimental Protocol:

Step 1: Diazotization of this compound

  • In a 100 mL beaker, dissolve this compound (3.0 g, 22.2 mmol) in a mixture of concentrated HCl (6 mL) and water (10 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.6 g, 23.2 mmol in 5 mL of water) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

Step 2: Coupling with β-Naphthol

  • In a separate 250 mL beaker, dissolve β-naphthol (3.2 g, 22.2 mmol) in 40 mL of 10% NaOH solution and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring, maintaining the temperature below 5 °C.

  • A colored precipitate will form immediately. Stir the mixture for 30 minutes in the ice bath.

  • Filter the crude azo dye using vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the product from ethanol to obtain pure 1-((4-propylphenyl)diazenyl)naphthalen-2-ol.

Reactant/ProductMolecular Weight ( g/mol )AmountMoles (mmol)Yield (%)Melting Point (°C)
This compound135.213.0 g22.2--
Sodium Nitrite69.001.6 g23.2--
β-Naphthol144.173.2 g22.2--
1-((4-propylphenyl)diazenyl)naphthalen-2-ol288.36--~80-85135-137

This compound Derivatives in Drug Development: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant promise in medicinal chemistry, particularly in the development of anticancer agents. Two notable examples are prolinamide and quinoline derivatives, which have been found to interact with critical signaling pathways involved in cancer progression.

Prolinamide Derivatives Targeting the c-MYC G-Quadruplex

The c-MYC oncogene is a key regulator of cell proliferation and is overexpressed in many human cancers. Its promoter region contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure, which acts as a transcriptional repressor. Small molecules that can bind to and stabilize this G4 structure can downregulate c-MYC expression, leading to an anti-proliferative effect. N-aryl-L-prolinamide derivatives, which can be synthesized from this compound, have been identified as potential c-MYC G-quadruplex stabilizers.

G cluster_0 c-MYC Gene Regulation cluster_1 Inhibition by this compound Derivative cMYC_promoter c-MYC Promoter (Guanine-rich sequence) G4 G-Quadruplex (Inactive) cMYC_promoter->G4 Folding dsDNA Duplex DNA (Active) cMYC_promoter->dsDNA Unfolding transcription Transcription G4->transcription Inhibits dsDNA->transcription cMYC_mRNA c-MYC mRNA transcription->cMYC_mRNA translation Translation cMYC_mRNA->translation cMYC_protein c-MYC Protein translation->cMYC_protein proliferation Cell Proliferation cMYC_protein->proliferation prolinamide Prolinamide Derivative (from this compound) prolinamide->G4 Stabilizes

Diagram 3: Inhibition of c-MYC expression by a this compound-derived prolinamide.
Quinoline Derivatives as Inhibitors of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers and is associated with tumor progression and metastasis. Therefore, inhibitors of the STAT3 pathway are attractive targets for cancer therapy. Quinoline-4-carboxylic acids, which can be synthesized using this compound as a starting material in reactions like the Doebner-von Miller synthesis, have been shown to inhibit STAT3 signaling.

G cluster_0 STAT3 Signaling Pathway cluster_1 cluster_2 Inhibition by this compound Derivative cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor JAK JAK receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes nucleus Nucleus STAT3_active->nucleus Translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Activates quinoline Quinoline Derivative (from this compound) quinoline->JAK Inhibits quinoline->STAT3_inactive Inhibits Phosphorylation

Diagram 4: Inhibition of the STAT3 signaling pathway by a this compound-derived quinoline.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate with broad applicability in organic synthesis. Its unique combination of a reactive amino group and a non-polar propyl substituent allows for the construction of a wide range of functional molecules. The detailed experimental protocols provided in this guide for acylation, Schiff base formation, and azo dye synthesis demonstrate the practical utility of this compound as a starting material. Furthermore, the exploration of its derivatives as potential anticancer agents targeting key signaling pathways like c-MYC and STAT3 highlights the significant role of this building block in modern drug discovery and development. The continued investigation of this compound and its derivatives is expected to lead to the discovery of new molecules with valuable applications across various scientific disciplines.

References

Conformational Analysis and Stereochemistry of 4-Propylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational landscape and stereochemical properties of 4-propylaniline. As a key structural motif in various pharmacologically active compounds and functional materials, a thorough understanding of its three-dimensional structure and dynamic behavior is paramount for rational drug design and materials science. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and presents visual workflows to facilitate a comprehensive understanding of the conformational preferences of this compound.

Introduction

This compound is an aromatic amine characterized by a propyl group substituted at the para position of the aniline ring. The molecule is achiral and possesses no defined stereocenters.[1][2][3] The primary determinant of its three-dimensional structure arises from the rotational isomerism of the n-propyl group relative to the phenyl ring. This rotation gives rise to distinct conformational isomers, principally the anti and gauche conformers, which exhibit different energies and spatial arrangements. The interplay between these conformers influences the molecule's overall shape, polarity, and potential for intermolecular interactions, which are critical factors in its biological activity and material properties.

Conformational Isomers of this compound

The conformational flexibility of this compound is dominated by rotation around the C1-Cα and Cα-Cβ bonds of the propyl side chain. Theoretical and experimental studies on analogous n-alkylbenzenes have established the presence of distinct low-energy conformations.[1] For this compound, two primary conformers are of interest:

  • Anti (or trans) Conformer: In this arrangement, the plane of the C-C-C bonds of the propyl group is oriented in an extended, zig-zag fashion.

  • Gauche Conformer: This conformer arises from a rotation of approximately 60° around the Cα-Cβ bond from the anti position, leading to a more compact structure.

The relative stability of these conformers is governed by a delicate balance of steric and electronic effects.

Quantitative Conformational Data

While specific experimental values for the dihedral angles and rotational energy barriers of isolated this compound are not extensively reported in the literature, data from computational studies and analogous molecules provide valuable insights. The following table summarizes expected and analogous quantitative data for the conformational analysis.

ParameterAnti ConformerGauche ConformerSource/Analogy
Dihedral Angle (Car-C1-Cα-Cβ) ~180°~60°n-Propylbenzene[1]
Relative Energy More StableLess Stablen-Propylbenzene[1]
Rotational Barrier (Anti to Gauche) Expected to be low (few kcal/mol)-Ethylbenzene[4]

Note: The data presented are based on computational models and studies of analogous compounds and should be considered estimates for this compound.

Experimental and Computational Methodologies

The conformational analysis of flexible molecules like this compound relies on a combination of experimental spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.

Experimental Protocol: 1H and 13C NMR of this compound [5]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrumentation: Utilize a 300-600 MHz NMR spectrometer.

  • 1H NMR Parameters:

    • Pulse Sequence: Standard single pulse.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 s.

  • 13C NMR Parameters:

    • Pulse Sequence: Proton-decoupled.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 s.

  • Data Analysis: Chemical shifts and coupling constants are analyzed to infer conformational preferences.

Key Spectroscopic Data:

NucleusChemical Shift (ppm) in CDCl3Assignment
1H 6.94Aromatic (ortho to NH2)
6.56Aromatic (meta to NH2)
3.41-NH2
2.45-CH2- (benzylic)
1.56-CH2-
0.90-CH3
Source: ChemicalBook[6]

Advanced NMR Techniques:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Provides through-space correlations between protons, which can be used to determine inter-proton distances and differentiate between conformers. For flexible molecules, exchange-transferred NOESY can be particularly informative.[2][7]

  • Variable Temperature (VT) NMR: By analyzing changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, ΔS‡) for conformational exchange processes, such as the rotational barrier between the anti and gauche conformers.[8][9][10]

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, which are sensitive to its conformation.

Experimental Protocol: FTIR of this compound

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr plates.

  • Instrumentation: Utilize a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm-1) with a resolution of 4 cm-1.

  • Data Analysis: The frequencies and intensities of the vibrational bands, particularly those associated with the propyl group and the C-N bond, are compared with theoretical calculations for different conformers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is primarily used for the separation and identification of volatile compounds and can be employed to analyze the purity of this compound and to separate it from its isomers.

Experimental Protocol: GC-MS of Aromatic Amines [11][12]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane). Derivatization with an agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can improve chromatographic resolution and sensitivity.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient, for example, starting at 70 °C and ramping to 300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Analysis: Compounds are identified by their retention times and mass fragmentation patterns.

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational method for investigating the conformational landscape of molecules.

Computational Protocol: DFT Analysis of this compound

  • Software: Utilize quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Functional: B3LYP is a commonly used hybrid functional.

    • Basis Set: A Pople-style basis set such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p) is suitable for geometry optimizations and frequency calculations.

  • Procedure:

    • Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the dihedral angles of the propyl group.

    • Geometry Optimization: Optimize the geometry of each identified conformer to find the local energy minima.

    • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.

    • Potential Energy Surface Scan: To determine the rotational energy barriers, perform a relaxed scan of the potential energy surface by systematically varying the key dihedral angles.

Visualization of Workflows

Experimental Workflow for Conformational Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Modeling synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (1H, 13C, NOESY, VT) purification->nmr ftir FTIR Spectroscopy purification->ftir gcms GC-MS purification->gcms data_analysis Spectral Data Analysis nmr->data_analysis ftir->data_analysis gcms->data_analysis comp_model Computational Modeling (DFT) data_analysis->comp_model conformation Conformational Assignment data_analysis->conformation comp_model->data_analysis comp_model->conformation

Experimental workflow for conformational analysis.
Computational Workflow for Conformational Analysis

computational_workflow start Initial Structure of This compound conf_search Conformational Search (Dihedral Scan) start->conf_search geom_opt Geometry Optimization (DFT/B3LYP) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc minima Identify True Minima (Anti, Gauche) freq_calc->minima pes_scan Potential Energy Surface Scan minima->pes_scan thermo Calculate Thermodynamic Properties minima->thermo rot_barrier Determine Rotational Energy Barrier pes_scan->rot_barrier

Computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a dynamic molecule existing predominantly in anti and gauche conformations. A synergistic approach combining experimental techniques, particularly advanced NMR methods, with high-level computational modeling is essential for a detailed understanding of its stereochemistry. The methodologies and data presented in this guide provide a framework for researchers and professionals to investigate the structure-activity and structure-property relationships of this compound and its derivatives in the context of drug development and materials science. Further experimental work, especially using variable temperature NMR and X-ray crystallography, would be invaluable in refining the quantitative understanding of its conformational landscape.

References

In-Depth Technical Guide: Potential Biochemical Interactions of 4-Propylaniline in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Propylaniline, an alkylated aromatic amine, presents a complex profile of biochemical interactions relevant to toxicology, pharmacology, and drug development. While direct quantitative data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its known effects and draws parallels from structurally related aniline compounds to provide a comprehensive overview of its potential metabolic fate, toxicological implications, and cellular effects. This document outlines key biochemical interactions, including metabolic activation by cytochrome P450 enzymes, induction of oxidative stress, potential for DNA adduct formation, and interference with critical cellular signaling pathways. All quantitative data, primarily from related aniline compounds, is presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of pertinent signaling pathways are provided to support further research in this area.

Introduction to this compound

This compound (4-PA) is an organic compound with the chemical formula C₉H₁₃N. It consists of a benzene ring substituted with an amino group and a propyl group at the para position. The presence of the amino group makes it a weak base and susceptible to various metabolic and chemical reactions. Its alkyl chain influences its lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is utilized as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Understanding its biochemical interactions is crucial for assessing its safety profile and for the rational design of new chemical entities based on its structure.

Metabolic Pathways

The metabolism of this compound, like other aniline derivatives, is expected to primarily occur in the liver and involves a series of Phase I and Phase II enzymatic reactions. The primary goal of this metabolism is to increase the water solubility of the compound to facilitate its excretion.

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

The initial and most critical step in the metabolism of anilines is the oxidation of the amino group and the aromatic ring, catalyzed by cytochrome P450 (CYP) enzymes.

  • N-Hydroxylation: This is a key activation step that can lead to the formation of reactive metabolites. The resulting N-hydroxy-4-propylaniline is a precursor to electrophilic species that can bind to cellular macromolecules.

  • Ring Hydroxylation: Hydroxylation of the aromatic ring, typically at the ortho position to the amino group, is another common metabolic route. This generally leads to the formation of less toxic, more easily excretable phenolic compounds.

  • N-Dealkylation: While less common for primary amines, subsequent metabolic steps following N-acetylation could involve modifications to the propyl group.

The specific CYP isozymes involved in this compound metabolism have not been definitively identified in the available literature. However, based on studies of similar compounds, CYP2E1 and CYP1A2 are likely candidates.

Phase II Metabolism: Conjugation Reactions

Following Phase I oxidation, the metabolites of this compound can undergo Phase II conjugation reactions to further increase their polarity.

  • N-Acetylation: The amino group can be acetylated by N-acetyltransferases (NATs) to form N-acetyl-4-propylaniline. This is a common detoxification pathway for aromatic amines.

  • Glucuronidation and Sulfation: The hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).

Below is a diagram illustrating the proposed metabolic pathway of this compound.

Metabolic Pathway of this compound This compound This compound N-Hydroxy-4-propylaniline N-Hydroxy-4-propylaniline This compound->N-Hydroxy-4-propylaniline CYP450 (N-Hydroxylation) 2-Amino-5-propylphenol 2-Amino-5-propylphenol This compound->2-Amino-5-propylphenol CYP450 (Ring Hydroxylation) N-Acetyl-4-propylaniline N-Acetyl-4-propylaniline This compound->N-Acetyl-4-propylaniline N-Acetyltransferase Reactive Electrophile Reactive Electrophile N-Hydroxy-4-propylaniline->Reactive Electrophile Esterification (e.g., Acetylation, Sulfation) DNA/Protein Adducts DNA/Protein Adducts Reactive Electrophile->DNA/Protein Adducts Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates 2-Amino-5-propylphenol->Glucuronide/Sulfate Conjugates UGTs/SULTs MAPK Signaling Pathway Activation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Raf Raf Receptor->Raf This compound This compound ROS ROS This compound->ROS ASK1 ASK1 ROS->ASK1 MKK4/7 MKK4/7 ASK1->MKK4/7 MKK3/6 MKK3/6 ASK1->MKK3/6 JNK JNK MKK4/7->JNK AP-1 AP-1 JNK->AP-1 MEKK1 MEKK1 p38 p38 MKK3/6->p38 p38->AP-1 MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 ERK1/2->AP-1 Gene Expression\n(Inflammation, Apoptosis, Proliferation) Gene Expression (Inflammation, Apoptosis, Proliferation) AP-1->Gene Expression\n(Inflammation, Apoptosis, Proliferation) NF-kB Signaling Pathway Activation cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound ROS ROS This compound->ROS IKK Complex IKK Complex ROS->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates IκB-NF-κB IκB-NF-κB Degradation Degradation IκB->Degradation ubiquitination & degradation NF-κB NF-κB NF-κB_n NF-κB IκB-NF-κB->NF-κB_n translocation Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NF-κB_n->Pro-inflammatory\nGene Expression Ames Test Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Bacterial Culture Bacterial Culture Mix Components Mix Components Bacterial Culture->Mix Components S9 Mix S9 Mix S9 Mix->Mix Components This compound dilutions This compound dilutions This compound dilutions->Mix Components Add Top Agar Add Top Agar Mix Components->Add Top Agar Pour on Plate Pour on Plate Add Top Agar->Pour on Plate Incubate Incubate Pour on Plate->Incubate Count Colonies Count Colonies Incubate->Count Colonies Analyze Data Analyze Data Count Colonies->Analyze Data

Unveiling the Toxicological Profile of 4-Propylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylaniline, a substituted aromatic amine, serves as a versatile intermediate in the synthesis of a range of organic compounds, including pharmaceuticals and dyes. However, its structural similarity to other anilines, a class of chemicals with well-documented toxicities, necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the known hazards and toxicological data for this compound, compiled to support risk assessment and safe handling in research and development settings. The information presented herein is based on available literature and safety data sheets, with a focus on providing a clear and concise summary for the scientific community.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its environmental fate, toxicokinetics, and potential for exposure.

PropertyValueReference
CAS Number 2696-84-6[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 224-226 °C[3]
Density 0.919 g/mL at 25 °C[4]
Refractive Index n20/D 1.543[4]
Solubility Insoluble in water; soluble in organic solvents[2]

Toxicological Profile

The toxicological profile of this compound is summarized in the following sections, covering acute toxicity, irritation, and genotoxicity. Data on chronic, reproductive, and developmental toxicity are largely unavailable in the public domain.

Acute Toxicity

Acute toxicity data provides insights into the potential for harm from short-term exposure. This compound is classified as harmful by oral, dermal, and inhalation routes of exposure.

EndpointRouteSpeciesValueClassificationReference
LD50OralData not available-Category 4 (Harmful if swallowed)[1][5]
LD50DermalData not available-Category 4 (Harmful in contact with skin)[1][5]
LC50InhalationData not available-Category 4 (Harmful if inhaled)[1][5]
Skin and Eye Irritation

This compound is a known irritant to the skin and eyes.

EndpointResultClassificationReference
Skin Irritation Causes skin irritationCategory 2[1][5]
Eye Irritation Causes serious eye irritationCategory 2[1][5]
Respiratory Tract Irritation

Inhalation of this compound vapors or aerosols may cause irritation to the respiratory system.

EndpointResultClassificationReference
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationCategory 3[1][5]
Genotoxicity

Genotoxicity data is crucial for assessing the potential of a substance to cause genetic mutations, which can be a precursor to cancer. This compound has tested positive in the bacterial reverse mutation assay (Ames test), indicating mutagenic potential.[6]

AssaySystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames) Test Salmonella typhimuriumWith and withoutPositive[6]

The positive result in the Ames test suggests that this compound can induce point mutations in bacteria.[6] This is a significant finding, as many aromatic amines that are positive in this assay are also carcinogenic.

Carcinogenicity, Reproductive and Developmental Toxicity

There is currently a lack of publicly available data on the carcinogenicity, reproductive, and developmental toxicity of this compound. However, the genotoxic potential and the known carcinogenicity of other aromatic amines warrant a cautious approach.

Mechanisms of Toxicity

The toxicity of aromatic amines, including this compound, is often linked to their metabolic activation into reactive electrophilic species.

Metabolic Activation

The primary route of metabolic activation for aromatic amines involves N-oxidation by cytochrome P450 enzymes in the liver. This process can lead to the formation of N-hydroxyarylamines, which can be further converted to highly reactive nitrenium ions. These reactive intermediates can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular damage and initiating carcinogenic processes.

Metabolic_Activation cluster_0 Phase I Metabolism cluster_1 Cellular Damage This compound This compound N-hydroxy-4-propylaniline N-hydroxy-4-propylaniline This compound->N-hydroxy-4-propylaniline Cytochrome P450 (N-oxidation) Nitrenium ion Nitrenium ion N-hydroxy-4-propylaniline->Nitrenium ion Esterification & Heterolysis DNA Adducts DNA Adducts Nitrenium ion->DNA Adducts Covalent Binding Protein Adducts Protein Adducts Nitrenium ion->Protein Adducts Covalent Binding Genotoxicity & Carcinogenicity Genotoxicity & Carcinogenicity DNA Adducts->Genotoxicity & Carcinogenicity Cellular Dysfunction Cellular Dysfunction Protein Adducts->Cellular Dysfunction Acute_Toxicity_Workflow cluster_oral OECD 401 (Oral) cluster_dermal OECD 402 (Dermal) cluster_inhalation OECD 403 (Inhalation) A1 Dose Administration (Gavage) A2 Observation Period (Typically 14 days) A1->A2 A3 Record Mortality & Clinical Signs A2->A3 A4 Necropsy of all animals A3->A4 B1 Application to skin (24-hour exposure) B2 Observation Period (Typically 14 days) B1->B2 B3 Record Mortality & Skin Reactions B2->B3 B4 Necropsy of all animals B3->B4 C1 Exposure in chamber (Typically 4 hours) C2 Observation Period (Typically 14 days) C1->C2 C3 Record Mortality & Respiratory Effects C2->C3 C4 Necropsy of all animals C3->C4 Ames_Test_Workflow start Prepare bacterial strains (e.g., Salmonella typhimurium) expose Expose bacteria to this compound (with and without S9 mix) start->expose s9 Prepare S9 mix (for metabolic activation) s9->expose plate Plate on minimal agar expose->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count end Assess mutagenic potential count->end OECD_407_Workflow start Animal Acclimatization (e.g., Rats) dosing Daily Oral Dosing (28 days, multiple dose groups) start->dosing observe Daily Clinical Observations (Body weight, food/water intake) dosing->observe interim Hematology & Clinical Chemistry (End of study) observe->interim necropsy Gross Necropsy & Histopathology interim->necropsy end Determine NOAEL/LOAEL necropsy->end Repro_Dev_Tox_Screening start Dosing of parental animals (males and females) mating Mating Period start->mating observe_parents Observe parental animals for toxicity & reproductive performance start->observe_parents gestation Gestation & Lactation (Females continue dosing) mating->gestation observe_offspring Observe offspring for viability, growth, and development gestation->observe_offspring end Identify potential reproductive & developmental hazards observe_parents->end observe_offspring->end OECD_414_Workflow start Dosing of pregnant animals (during organogenesis) observe_dams Observe dams for toxicity start->observe_dams caesarean Caesarean section (prior to term) observe_dams->caesarean examine_uterus Examine uterine contents (implantations, resorptions) caesarean->examine_uterus examine_fetuses Examine fetuses for external, visceral, & skeletal abnormalities caesarean->examine_fetuses end Identify potential teratogenic effects examine_uterus->end examine_fetuses->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Propylaniline via Friedel-Crafts Acylation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Friedel-Crafts alkylation of aniline is fundamentally challenging due to the basic nature of the amino group. The nitrogen's lone pair of electrons, a Lewis base, readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1][2][3] This acid-base reaction forms a highly deactivated salt, rendering the aromatic ring unsusceptible to electrophilic substitution.[1][4][5][6] Consequently, a multi-step synthetic strategy is necessary to achieve the desired 4-alkylaniline derivative.

This document provides a detailed protocol for the synthesis of 4-propylaniline from aniline by circumventing the limitations of direct alkylation. The widely accepted and effective approach involves a four-step sequence:

  • Protection of the Amino Group: The nucleophilicity of the amino group is suppressed by converting it to an acetamide (acetanilide). This protecting group is still an ortho-, para-director but does not interfere with the Lewis acid catalyst.[1][3]

  • Friedel-Crafts Acylation: The protected aniline undergoes Friedel-Crafts acylation with propanoyl chloride to introduce the three-carbon acyl chain at the para position. Acylation is preferred over alkylation to prevent polyalkylation and carbocation rearrangements.[4][7]

  • Carbonyl Group Reduction: The ketone functional group of the acylated intermediate is reduced to a methylene group to form the desired propyl substituent. Protocols for both Clemmensen and Wolff-Kishner reductions are provided as viable alternatives.[8][9][10]

  • Deprotection: The protecting acetyl group is removed via acid-catalyzed hydrolysis to yield the final product, this compound.[11][12]

This methodology offers a reliable and controlled route to synthesize this compound, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals.

Challenges in Direct Friedel-Crafts Alkylation of Aniline

The primary obstacle in the direct alkylation of aniline is the acid-base reaction between the aniline's amino group and the Lewis acid catalyst.

G Aniline Aniline (Lewis Base) Deactivated_Salt Deactivated Salt (Anilinium Complex) Aniline->Deactivated_Salt Forms Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Deactivated_Salt No_Reaction No Friedel-Crafts Alkylation Deactivated_Salt->No_Reaction Inhibits Reaction

Caption: Aniline-AlCl₃ Lewis Acid-Base Reaction.

Recommended Synthetic Workflow

The following diagram outlines the four-step synthetic pathway to produce this compound from aniline.

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride Propanoylacetanilide 4-Propanoylacetanilide Acetanilide->Propanoylacetanilide Propanoyl Chloride, AlCl₃ Propylacetanilide 4-Propylacetanilide Propanoylacetanilide->Propylacetanilide Clemmensen or Wolff-Kishner Propylaniline This compound Propylacetanilide->Propylaniline Acid Hydrolysis (e.g., HCl)

Caption: Four-step synthesis of this compound.

Experimental Protocols

Safety Precautions: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of Acetanilide (Protection)

This protocol details the acetylation of aniline's amino group.

Materials:

  • Aniline (C₆H₅NH₂)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Distilled Water

  • Erlenmeyer flask, Beakers, Ice bath, Buchner funnel

Procedure: [6][13]

  • In a 250 mL Erlenmeyer flask, add 5.0 mL of aniline to 100 mL of distilled water.

  • Add 4.5 mL of concentrated HCl and stir until the aniline has completely dissolved.

  • In a separate beaker, prepare a solution of 8.2 g of sodium acetate in 30 mL of water.

  • Slowly add 6.5 mL of acetic anhydride to the aniline solution while stirring vigorously.

  • Immediately add the sodium acetate solution to the reaction mixture and continue to stir.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the crude acetanilide crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold distilled water.

  • Recrystallize the product from hot water to obtain pure acetanilide. Dry the crystals before proceeding.

ParameterValue
Aniline5.0 mL (~5.1 g, 55 mmol)
Acetic Anhydride6.5 mL (~7.0 g, 69 mmol)
Typical Yield85-95%
ProductAcetanilide (White Crystalline Solid)
Protocol 2: Friedel-Crafts Acylation of Acetanilide

This protocol describes the acylation of acetanilide to form 4-propanoylacetanilide.

Materials:

  • Acetanilide (C₈H₉NO)

  • Propanoyl Chloride (CH₃CH₂COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric Acid (HCl), 5 M

  • Ice, Distilled Water

  • Three-neck round-bottom flask, Condenser, Addition funnel, Magnetic stirrer

Procedure:

  • Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

  • Suspend 6.75 g (50 mmol) of acetanilide and 15.0 g (112.5 mmol) of anhydrous AlCl₃ in 75 mL of anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add 5.1 mL (5.4 g, 58 mmol) of propanoyl chloride dropwise from the addition funnel over 30 minutes with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Very cautiously, hydrolyze the reaction complex by slowly adding 50 g of crushed ice, followed by 50 mL of 5 M HCl.

  • Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.

  • Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of 5% NaHCO₃ solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield crude 4-propanoylacetanilide.

  • The product can be purified by recrystallization from ethanol.

ParameterValue
Acetanilide6.75 g (50 mmol)
Propanoyl Chloride5.1 mL (58 mmol)
Aluminum Chloride15.0 g (112.5 mmol)
Typical Yield70-80%
Product4-Propanoylacetanilide
Protocol 3: Reduction of 4-Propanoylacetanilide

Two effective methods for the reduction of the aryl ketone are presented below. The choice depends on the substrate's sensitivity to strong acid (Clemmensen) or strong base (Wolff-Kishner).

Option A: Clemmensen Reduction (Acidic Conditions) [9][10]

Materials:

  • 4-Propanoylacetanilide

  • Zinc Amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Prepare zinc amalgam by stirring 15 g of zinc powder with 1.5 g of mercuric chloride (HgCl₂) in 20 mL of 5% HCl for 5 minutes. Decant the liquid and wash the solid with water.

  • In a 250 mL round-bottom flask, place the freshly prepared zinc amalgam, 5.7 g (30 mmol) of 4-propanoylacetanilide, 25 mL of water, 20 mL of toluene, and 25 mL of concentrated HCl.

  • Heat the mixture to reflux for 8-12 hours. It may be necessary to add an additional 10 mL of concentrated HCl every 4 hours to maintain the acidic conditions.

  • After cooling, separate the toluene layer. Extract the aqueous layer with two 20 mL portions of toluene.

  • Combine the organic extracts and wash with water, then with 5% NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure to yield 4-propylacetanilide.

Option B: Wolff-Kishner Reduction (Basic Conditions) [4][14][15]

Materials:

  • 4-Propanoylacetanilide

  • Hydrazine Hydrate (N₂H₄·H₂O), 85%

  • Potassium Hydroxide (KOH)

  • Diethylene Glycol

  • Hydrochloric Acid (HCl), dilute

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, add 5.7 g (30 mmol) of 4-propanoylacetanilide, 7.5 mL of 85% hydrazine hydrate, and 100 mL of diethylene glycol.

  • Heat the mixture to reflux for 1 hour.

  • Cool the solution slightly and add 8.4 g (150 mmol) of KOH pellets.

  • Replace the reflux condenser with a distillation head and heat the mixture strongly to distill off water and excess hydrazine, allowing the temperature to rise to 190-200 °C.

  • Once the temperature reaches 190 °C, reattach the reflux condenser and maintain the reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Acidify with dilute HCl to neutralize any remaining base.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the ether extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent to yield 4-propylacetanilide.

ParameterClemmensenWolff-Kishner
Starting Material4-Propanoylacetanilide4-Propanoylacetanilide
Key ReagentsZn(Hg), conc. HClN₂H₄·H₂O, KOH
SolventToluene/WaterDiethylene Glycol
ConditionsAcidic, RefluxBasic, ~200 °C
Typical Yield75-90%80-95%
Product4-Propylacetanilide4-Propylacetanilide
Protocol 4: Hydrolysis of 4-Propylacetanilide (Deprotection)

This final step removes the acetyl protecting group to yield this compound.

Materials:

  • 4-Propylacetanilide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution, 10 M

  • Diethyl Ether

  • Round-bottom flask, Reflux condenser, Separatory funnel

Procedure: [12]

  • In a 100 mL round-bottom flask, place the crude 4-propylacetanilide (from Step 3, ~26 mmol) and 30 mL of 6 M HCl.

  • Heat the mixture under reflux for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the solution by slowly adding 10 M NaOH solution until the pH is approximately 10-12.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate (K₂CO₃).

  • Filter and remove the diethyl ether under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation to obtain the final product.

ParameterValue
Starting Material4-Propylacetanilide (~26 mmol)
Reagents6 M HCl, 10 M NaOH
ConditionsAcidic Reflux, followed by basic workup
Typical Yield85-95%
Final ProductThis compound (C₉H₁₃N)[16][17]

References

Application Notes and Protocols: 4-Propylaniline as a Versatile Intermediate for Dyes and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Propylaniline (CAS No: 2696-84-6), also known as p-propylaniline, is an aromatic amine with the molecular formula C₉H₁₃N.[1][2][3] It presents as a clear yellow to reddish-brown liquid and is characterized by a propyl group at the para position of the aniline ring.[4][5] This substitution pattern imparts specific chemical properties that make it a valuable and versatile intermediate in the synthesis of a range of organic compounds.[6] Its primary applications are in the manufacturing of dyes and pigments, pharmaceuticals, and agrochemicals.[1][4] The amino group is nucleophilic and directs incoming electrophiles to the ortho and para positions, making it reactive in various transformations like acylation, alkylation, and diazotization.[5][6]

Application 1: Synthesis of Azo Dyes

This compound is a key precursor in the production of azo dyes.[1] Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[7][8] The synthesis is a two-step process involving the diazotization of a primary aromatic amine (like this compound) followed by a coupling reaction with a suitable coupling component, such as a phenol or another aniline derivative.[9] The propyl group on the aniline ring can enhance the solubility of the resulting dye in organic matrices and influence the final color.[1]

Experimental Protocol: Synthesis of (E)-2-Methyl-4-[(4-propylphenyl)diazenyl]phenol

This protocol details the synthesis of a representative azo dye starting from this compound. The first step is the formation of a diazonium salt from this compound, which is then coupled with 2-methylphenol (o-cresol).

Materials and Reagents:

  • This compound

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂)

  • 2-Methylphenol (o-cresol)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, add 1.35 g (0.01 mol) of this compound.

  • Carefully add 3.0 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Stir the mixture until the this compound hydrochloride salt fully dissolves.

  • Cool the beaker in an ice-salt bath to maintain a temperature between 0-5 °C.

  • In a separate 50 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution. Maintain constant stirring and ensure the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 15-20 minutes to ensure the complete formation of the 4-propyldiazenylium chloride solution.

Part B: Azo Coupling Reaction

  • In a 400 mL beaker, dissolve 1.08 g (0.01 mol) of 2-methylphenol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice bath to 0-5 °C.

  • With continuous and vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-methylphenol solution.

  • A brightly colored precipitate of the azo dye should form immediately.[9]

  • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification

  • Isolate the crude dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with several portions of cold distilled water to remove any unreacted salts.

  • To further purify the product, recrystallize the crude solid from a minimal amount of hot ethanol.

  • Allow the ethanol solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Data Presentation: Product Characteristics
PropertyValue
Product Name (E)-2-Methyl-4-[(4-propylphenyl)diazenyl]phenol
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 266.33 g/mol
Appearance Colored Solid (Typically Orange/Red)
CAS Number Not readily available

Visualization: Azo Dye Synthesis Workflow

Workflow for the synthesis of an azo dye from this compound.

Application 2: Intermediate for Agrochemicals

This compound serves as a building block for various agrochemicals, including herbicides, fungicides, and insecticides.[5] Aniline derivatives are common precursors for several classes of active ingredients. For instance, acylation of the amino group can lead to anilide fungicides, while more complex reactions can incorporate the 4-propylphenyl moiety into heterocyclic structures like pyridines, which are prevalent in modern pesticides.[6][10]

Experimental Protocol: Synthesis of a Hypothetical Anilide Fungicide Precursor

This protocol describes a general method for the acylation of this compound to form N-(4-propylphenyl)acetamide. Anilides and their derivatives are a known class of fungicides.

Materials and Reagents:

  • This compound

  • Acetyl Chloride (or Acetic Anhydride)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Distilled Water

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.35 g (0.01 mol) of this compound and 0.87 mL (0.011 mol) of pyridine in 20 mL of dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add 0.72 mL (0.01 mol) of acetyl chloride dropwise to the stirred solution. An exothermic reaction may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure N-(4-propylphenyl)acetamide.

Data Presentation: Product Characteristics
PropertyValue
Product Name N-(4-propylphenyl)acetamide
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance White to off-white solid
CAS Number 13321-43-8
Visualization: Synthesis Pathway and Logical Relationships

The following diagrams illustrate the logical flow from starting materials to a potential agrochemical class and a simplified representation of a common fungicidal mode of action.

Agrochemical_Synthesis_Pathway Start Propylbenzene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Nitro 4-Nitropropylbenzene Nitration->Nitro Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) Nitro->Reduction Intermediate This compound Reduction->Intermediate Acylation Acylation / Further Synthesis Intermediate->Acylation Agrochemical Anilide, Pyridine, or other Heterocyclic Agrochemicals Acylation->Agrochemical

Synthetic pathway from propylbenzene to potential agrochemicals via this compound.

Fungicide_MoA Fungicide Anilide-Type Fungicide (Derived from Intermediate) Binding Binding to Active Site Fungicide->Binding Enzyme Essential Fungal Enzyme (e.g., Succinate Dehydrogenase) Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition Respiration Disruption of Cellular Respiration Inhibition->Respiration Growth_Inhibition Fungal Growth Inhibition / Cell Death Respiration->Growth_Inhibition

Simplified mode of action for a potential anilide-type fungicide.

References

Synthesis of Quinolines and Other Heterocyclic Compounds from 4-Propylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinolines and other key heterocyclic compounds, including indoles, quinoxalines, and benzimidaz azoles, using 4-propylaniline as a versatile starting material. These protocols are designed to serve as a practical guide for researchers in medicinal chemistry and drug development.

Synthesis of Propyl-Substituted Quinolines

Quinolines are a critical class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications. Several classical methods can be employed to synthesize quinolines from this compound, leading to the formation of 6-propylquinoline derivatives.

Skraup Synthesis of 6-Propylquinoline

The Skraup synthesis is a vigorous but effective method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 10 mL of concentrated sulfuric acid to 13.5 g (0.1 mol) of this compound while cooling the flask in an ice bath.

  • Reagent Addition: To the cooled mixture, add 28 g (0.3 mol) of glycerol and 7.5 g of nitrobenzene (oxidizing agent).

  • Heating: Gently heat the mixture in an oil bath. The reaction is highly exothermic and may become vigorous.[2] Maintain the temperature at 140-150°C for 3 hours.

  • Work-up: After cooling, dilute the mixture with 100 mL of water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolation: Isolate the crude 6-propylquinoline via steam distillation. Separate the organic layer from the distillate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and purify by vacuum distillation to yield 6-propylquinoline.

Quantitative Data for Quinoline Synthesis from Anilines (Representative Yields)

Reaction NameStarting AnilineProductTypical Yield (%)Reference
Skraup SynthesisAnilineQuinoline84-91[3]
Doebner-von MillerAniline2-Methylquinoline~70[4]
Combes SynthesisAniline2,4-DimethylquinolineHigh[5]

Workflow for Skraup Synthesis

Skraup_Synthesis cluster_reagents Reagents cluster_process Process This compound This compound Mixing Mixing This compound->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 H2SO4 H2SO4->Mixing Nitrobenzene Nitrobenzene Nitrobenzene->Mixing Heating Heating Mixing->Heating 140-150°C, 3h Workup Workup Heating->Workup Neutralization Purification Purification Workup->Purification Steam Distillation 6-Propylquinoline 6-Propylquinoline Purification->6-Propylquinoline 6-Propylquinoline

Caption: Workflow for the Skraup synthesis of 6-propylquinoline.

Doebner-von Miller Synthesis of 2-Methyl-6-propylquinoline

This reaction involves the synthesis of quinolines from an aniline and α,β-unsaturated carbonyl compounds.[2][4]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 13.5 g (0.1 mol) of this compound in 50 mL of 6M hydrochloric acid.

  • Reagent Addition: Slowly add 7.0 g (0.1 mol) of crotonaldehyde to the stirred solution.

  • Heating: Heat the mixture under reflux for 4 hours.

  • Work-up: Cool the reaction mixture and neutralize with a 40% sodium hydroxide solution.

  • Isolation: Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 2-methyl-6-propylquinoline.

Combes Synthesis of 2,4-Dimethyl-6-propylquinoline

The Combes synthesis provides 2,4-disubstituted quinolines from the condensation of anilines with β-diketones.[5][6]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a 100 mL flask, mix 13.5 g (0.1 mol) of this compound with 10.0 g (0.1 mol) of acetylacetone.

  • Acid Addition: Slowly add 30 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heating: Heat the mixture at 110°C for 30 minutes.

  • Work-up: Pour the cooled reaction mixture onto 100 g of crushed ice and neutralize with concentrated ammonia solution.

  • Isolation: Collect the precipitated solid by filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2,4-dimethyl-6-propylquinoline.

Synthesis of Propyl-Substituted Indoles

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and a carbonyl compound under acidic conditions.[1][7]

Fischer Indole Synthesis of 6-Propyl-Substituted Indoles

Reaction Scheme:

Experimental Protocol (General):

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-propylphenylhydrazine hydrochloride (1 equivalent) and the desired ketone or aldehyde (1.1 equivalents) in ethanol. Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone.

  • Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid, to the reaction mixture.

  • Heating: Heat the mixture to 80-100°C for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the mixture and pour it into ice water. Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: Extract the product with ethyl acetate or another suitable organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis 4-Propylphenylhydrazine 4-Propylphenylhydrazine Hydrazone_Formation Hydrazone Formation 4-Propylphenylhydrazine->Hydrazone_Formation Ketone_Aldehyde Ketone or Aldehyde Ketone_Aldehyde->Hydrazone_Formation Acid_Catalyst Acid Catalyst Cyclization Cyclization Acid_Catalyst->Cyclization Hydrazone_Formation->Cyclization Workup_Purification Workup & Purification Cyclization->Workup_Purification 6-Propylindole_Derivative 6-Propylindole_Derivative Workup_Purification->6-Propylindole_Derivative 6-Propylindole Derivative

Caption: General workflow for the Fischer indole synthesis.

Synthesis of Propyl-Substituted Quinoxalines and Benzimidazoles

The synthesis of propyl-substituted quinoxalines and benzimidazoles from this compound requires a two-step process. First, this compound is converted to 4-propyl-1,2-phenylenediamine. This intermediate is then condensed with appropriate reagents to form the desired heterocyclic ring.

Synthesis of 4-Propyl-1,2-phenylenediamine (Intermediate)

Reaction Scheme:

  • Nitration: this compound → 2-Nitro-4-propylaniline

  • Reduction: 2-Nitro-4-propylaniline → 4-Propyl-1,2-phenylenediamine

Experimental Protocol (General):

  • Nitration: Acetylate this compound to protect the amino group. Perform nitration using a mixture of nitric acid and sulfuric acid at low temperature. Hydrolyze the acetyl group to obtain 2-nitro-4-propylaniline.

  • Reduction: Reduce the nitro group of 2-nitro-4-propylaniline using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C) to yield 4-propyl-1,2-phenylenediamine.

Synthesis of 6-Propyl-Substituted Quinoxalines

Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: Dissolve 4-propyl-1,2-phenylenediamine (1 equivalent) and the 1,2-dicarbonyl compound (e.g., diacetyl for 2,3-dimethyl-6-propylquinoxaline) (1 equivalent) in ethanol or acetic acid.

  • Heating: Reflux the mixture for 2-4 hours.

  • Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Quinoxaline Synthesis (Representative Yields)

1,2-Diamine1,2-DicarbonylProductTypical Yield (%)Reference
o-PhenylenediamineBenzil2,3-DiphenylquinoxalineExcellent[8]
o-PhenylenediamineGlyoxalQuinoxalineHigh[8]
Synthesis of 5-Propyl-Substituted Benzimidazoles

Benzimidazoles can be prepared by the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Reaction Scheme:

Experimental Protocol (Phillips Method):

  • Reaction Setup: In a flask, mix 4-propyl-1,2-phenylenediamine (1 equivalent) with a carboxylic acid (e.g., formic acid for 5-propylbenzimidazole) (excess).

  • Heating: Heat the mixture at 100-120°C for 2-4 hours.

  • Work-up: Cool the reaction mixture and add a 10% sodium hydroxide solution until the mixture is alkaline.

  • Isolation: Collect the precipitated product by filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol-water mixture.

Workflow for Quinoxaline and Benzimidazole Synthesis

Heterocycle_Synthesis cluster_quinoxaline Quinoxaline Synthesis cluster_benzimidazole Benzimidazole Synthesis This compound This compound Intermediate 4-Propyl-1,2-phenylenediamine This compound->Intermediate Nitration & Reduction Quinoxaline_Reaction Condensation Intermediate->Quinoxaline_Reaction Benzimidazole_Reaction Condensation Intermediate->Benzimidazole_Reaction Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Quinoxaline_Reaction Quinoxaline_Product 6-Propyl-Substituted Quinoxaline Quinoxaline_Reaction->Quinoxaline_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Benzimidazole_Reaction Benzimidazole_Product 5-Propyl-Substituted Benzimidazole Benzimidazole_Reaction->Benzimidazole_Product

Caption: Overall workflow for the synthesis of propyl-substituted quinoxalines and benzimidazoles from this compound.

References

Application Note and Protocol: Laboratory Scale Purification of 4-Propylaniline via Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Propylaniline, also known as p-propylaniline, is an aromatic amine with the chemical formula C9H13N.[1] It serves as a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and agrochemicals.[2] Crude this compound, often appearing as a clear yellow to reddish-brown liquid, may contain impurities from its synthesis, such as unreacted starting materials, byproducts, or degradation products.[2][3][4] Common synthetic routes include the reduction of 4-nitropropylbenzene or the alkylation of aniline.[5] Potential impurities could therefore include residual nitro compounds, other isomers of propylaniline, or higher molecular weight byproducts. For many applications, particularly in drug development and materials science, a high degree of purity is essential.

Distillation is a robust and widely used technique for the purification of liquid compounds based on differences in their boiling points.[6] Given that this compound is a high-boiling liquid, fractional distillation is a suitable method for its laboratory-scale purification. This application note provides a detailed protocol for the purification of this compound by distillation, enabling researchers to obtain a high-purity product for their specific applications.

Data Presentation

The physical and safety data for this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C9H13N
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 224-226 °C[7]
Density 0.919 g/mL at 25 °C[7]
Refractive Index n20/D 1.543[7]
Purity (Post-Distillation) >99% (as determined by GC-MS or HPLC)
Expected Yield 80-90%

Experimental Protocol

This protocol outlines the fractional distillation of crude this compound. Due to its high boiling point, distillation can be performed under atmospheric pressure. However, vacuum distillation is a viable alternative to reduce the boiling temperature and minimize thermal degradation.[4]

Materials and Equipment

  • Crude this compound

  • Round-bottom flask (appropriately sized for the volume of crude material)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser

  • Thermometer and adapter

  • Receiving flasks

  • Heating mantle

  • Stir bar or boiling chips

  • Clamps and stands to secure the apparatus

  • Glass wool or aluminum foil for insulation

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood as depicted in the workflow diagram below.

    • Place a stir bar or a few boiling chips in the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.

    • Connect the fractionating column to the round-bottom flask.

    • Place the distillation head on top of the fractionating column and insert the thermometer. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.

    • Attach a collection flask to the end of the condenser. It is advisable to have several receiving flasks ready to collect different fractions.

  • Distillation Process:

    • Begin stirring the crude this compound if using a stir bar.

    • Turn on the heating mantle and gradually increase the temperature.

    • Insulate the fractionating column and distillation head with glass wool or aluminum foil to ensure a proper temperature gradient.[8][9]

    • Observe the mixture as it begins to boil. A ring of condensing vapor will start to rise up the fractionating column.

    • Carefully control the heating rate to allow for a slow and steady rise of the vapor. A slow distillation rate is crucial for efficient fractionation.[10]

    • The temperature reading on the thermometer will increase and then stabilize as the first fraction begins to distill. This initial fraction will likely contain lower-boiling impurities.

    • Collect this forerun in a separate receiving flask and set it aside.

    • As the distillation proceeds, the temperature should remain constant at the boiling point of pure this compound (approximately 224-226 °C at atmospheric pressure).

    • Once the temperature is stable within this range, switch to a clean receiving flask to collect the purified product.

    • Continue collecting the fraction as long as the temperature remains constant.

    • If the temperature begins to drop, it indicates that most of the this compound has been distilled. If it rises significantly, it suggests the distillation of higher-boiling impurities. In either case, stop the collection of the pure fraction.

    • Cease heating and allow the apparatus to cool down completely before dismantling. Never distill to dryness. [11]

  • Product Handling and Storage:

    • The purified this compound should be a colorless to pale yellow liquid.

    • Store the purified product in a tightly sealed, amber glass bottle to protect it from light and air, under an inert atmosphere (e.g., nitrogen or argon) if possible, and store in a cool, dark place.

Mandatory Visualization

experimental_workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Product Analysis and Storage crude_product Crude this compound in Distillation Flask fractionating_column Attach Fractionating Column crude_product->fractionating_column distillation_head Mount Distillation Head and Thermometer fractionating_column->distillation_head condenser Connect Condenser and Water Source distillation_head->condenser receiving_flask Position Receiving Flask condenser->receiving_flask heating Gradual Heating and Insulation vapor_rise Vapor Rises Through Column heating->vapor_rise fractionation Separation of Components vapor_rise->fractionation forerun_collection Collect Forerun (Impurities) fractionation->forerun_collection product_collection Collect Pure this compound forerun_collection->product_collection stop_heating Stop Heating and Cool Down product_collection->stop_heating purity_check Purity Analysis (GC-MS, HPLC) stop_heating->purity_check storage Store in Amber Bottle under Inert Atmosphere purity_check->storage

References

Application Notes and Protocols for the Characterization of 4-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-propylaniline. Detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques are presented to ensure accurate and reproducible results in research and quality control settings.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Quantitative Data Summary

ParameterValueReference
Kovats Retention Index (Standard non-polar)1231.1[1]
Kovats Retention Index (Semi-standard non-polar)1313[1]
Kovats Retention Index (Standard polar)2050[1]
Major MS Fragments (m/z)135 (M+), 106, 77[1][2]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or methanol to obtain a concentration of 1 mg/mL.

  • For trace analysis, a derivatization step using a suitable agent (e.g., silylation reagent) may be necessary to improve volatility and chromatographic performance.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar or semi-polar capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio for higher concentrations).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and comparison of the acquired mass spectrum with a reference library (e.g., NIST).

  • Quantify the analyte using an internal or external standard method.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Solvent A->B C Vortex & Sonicate B->C D Inject Sample C->D E GC Separation D->E F MS Detection E->F G Identify Peak F->G H Quantify Analyte G->H I Generate Report H->I

GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of non-volatile or thermally labile impurities in this compound. A reverse-phase method is generally applicable.

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Further dilute the stock solution to a working concentration suitable for UV detection (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic or gradient elution can be used. A starting point could be a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm (based on the UV absorbance of the aniline chromophore).

3. Data Analysis:

  • Determine the retention time of this compound.

  • Assess the purity by calculating the area percentage of the main peak.

  • For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Prepare Stock Solution B Dilute to Working Conc. A->B C Filter Sample B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Determine Retention Time F->G H Calculate Purity/Concentration G->H I Report Results H->I

HPLC analysis workflow for this compound.

Spectroscopic Analysis

Spectroscopic techniques provide crucial information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural elucidation and confirmation of this compound.

Quantitative Data Summary

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~6.94d2H, Ar-H
¹H~6.56d2H, Ar-H
¹H~3.41br s2H, -NH₂
¹H~2.45t2H, -CH₂-Ar
¹H~1.56sextet2H, -CH₂-CH₂-Ar
¹H~0.90t3H, -CH₃
¹³C~144.0sC-NH₂
¹³C~130.0sC-CH₂
¹³C~129.0d2C, Ar-CH
¹³C~115.0d2C, Ar-CH
¹³C~37.0t-CH₂-Ar
¹³C~24.0t-CH₂-CH₂-Ar
¹³C~14.0q-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol

1. Sample Preparation:

  • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

  • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]

  • Ensure the sample is fully dissolved and the solution is free of particulate matter.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • ¹H NMR Parameters:

    • Pulse program: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: 4.0 s

  • ¹³C NMR Parameters:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

3. Data Analysis:

  • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks to the corresponding protons and carbons in the this compound structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Quantitative Data Summary

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretching (asymmetric and symmetric)
3100-3000MediumC-H stretching (aromatic)
2960-2850StrongC-H stretching (aliphatic)
1620StrongN-H bending (scissoring)
1510StrongC=C stretching (aromatic ring)
820StrongC-H bending (para-disubstituted aromatic)

Experimental Protocol

1. Sample Preparation:

  • For liquid samples, a thin film can be prepared between two KBr or NaCl plates.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

2. IR Instrumentation and Parameters:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

  • Detector: DTGS.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

3. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its decomposition pattern.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

2. TGA Instrumentation and Parameters:

  • Instrument: TA Instruments Q500 or equivalent.

  • Temperature Range: Ambient to 600 °C.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.

3. Data Analysis:

  • Determine the onset temperature of decomposition from the TGA curve.

  • Analyze the number of decomposition steps and the percentage of mass loss at each step.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other phase transitions of this compound.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

2. DSC Instrumentation and Parameters:

  • Instrument: TA Instruments Q2000 or equivalent.

  • Temperature Program:

    • Heat from ambient to 100 °C at a rate of 10 °C/min.

    • Cool to -50 °C at 10 °C/min.

    • Heat from -50 °C to 100 °C at 10 °C/min.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

3. Data Analysis:

  • Determine the melting point from the peak of the endothermic transition in the second heating cycle.

  • Identify any other thermal events, such as crystallization or glass transitions.

Workflow Diagram for Thermal Analysis

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Interpretation A Weigh Sample into Pan B Place in Instrument A->B C Run Temperature Program B->C D Record Mass/Heat Flow C->D E Determine Transitions D->E F Analyze Thermal Stability E->F G Generate Report F->G

Workflow for TGA and DSC analysis.

References

Application Note: Quantitative Analysis of 4-Propylaniline using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of 4-propylaniline in solution using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an aromatic amine used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Monitoring its presence and purity is crucial for process control and safety. The described method is suitable for the analysis of this compound in organic solvent-based samples and can be adapted for more complex matrices with appropriate sample preparation.

Introduction

Aromatic amines are a significant class of chemical intermediates. Due to the potential for some aromatic amines to be carcinogenic, sensitive and specific analytical methods are required for their detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it an ideal technique for the analysis of semi-volatile compounds like this compound. This protocol outlines the instrumental parameters and a sample preparation workflow for the accurate analysis of this compound.

Experimental Protocol

Safety Precautions

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation.[2][3] All handling of this compound and its solutions should be performed in a well-ventilated chemical fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[5] Refer to the Safety Data Sheet (SDS) for complete safety information before starting any work.[3][4][5][6]

Materials and Reagents
  • This compound (C9H13N, MW: 135.21 g/mol ), analytical standard grade[7]

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Internal Standard (IS) solution: e.g., Naphthalene-d8 at 10 µg/mL in Dichloromethane

  • Autosampler vials, 2 mL, with caps and septa

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge

Standard and Sample Preparation

3.1. Stock Solution Preparation

  • Prepare a primary stock solution of this compound at 1 mg/mL by dissolving 10 mg of the standard in 10 mL of methanol.

3.2. Calibration Standards

  • Prepare a series of calibration standards by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Spike each calibration standard with the internal standard solution to a final concentration of 1 µg/mL.

3.3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of an aqueous sample containing this compound, add 1 mL of dichloromethane.

  • Add the internal standard to a final concentration of 1 µg/mL.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

GC Parameter Setting
GC System Agilent 8890 GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Estimated Retention Time ~12-15 minutes (based on Kovats Retention Index of 1231.1 on a non-polar column)[2]
MS Parameter Setting
MS System Agilent 5977B MSD or equivalent
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 40-200) and Selected Ion Monitoring (SIM)
SIM Ions Quantifier: m/z 106, Qualifiers: m/z 135, 77

Quantitative Data Summary

The following table summarizes the key mass spectrometry data for this compound and provides target performance metrics for the method.

Analyte Molecular Weight ( g/mol ) Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z) LOD (µg/mL) LOQ (µg/mL) Linearity (r²)
This compound135.21[7]Estimated 12-15106[2]135, 77[2]~0.05~0.15>0.995
Naphthalene-d8 (IS)136.23~10-12136-N/AN/AN/A

Note: LOD and LOQ are estimated and should be experimentally determined during method validation.

Experimental Workflow and Data Analysis

The overall workflow for the analysis of this compound is depicted in the diagram below. Data acquisition and processing are performed using the instrument's software. A calibration curve is generated by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution cal_standards Create Calibration Curve (0.1-20 µg/mL) stock->cal_standards spike_is Spike IS into Standards and Samples sample_prep Sample Extraction (Liquid-Liquid Extraction) sample_prep->spike_is gc_ms GC-MS Analysis (HP-5MS Column) spike_is->gc_ms peak_integration Peak Integration & Identification (RT and Mass Spectrum) gc_ms->peak_integration calibration_curve Generate Calibration Curve (Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification report Final Report quantification->report

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Conclusion

This application note provides a detailed and robust method for the quantitative analysis of this compound using GC-MS. The protocol includes comprehensive steps for sample preparation, instrument setup, and data analysis. The use of an internal standard ensures high accuracy and precision. This method is suitable for quality control in manufacturing processes and for research applications in drug development and chemical synthesis. It is recommended that this method be fully validated in the user's laboratory to ensure it meets the specific requirements of the intended application.

References

High-Performance Liquid Chromatography (HPLC) Analysis of Aniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of aniline and its derivatives using High-Performance Liquid Chromatography (HPLC). Aniline and its derivatives are crucial building blocks in the synthesis of numerous industrial and pharmaceutical compounds, including dyes, polymers, pesticides, and active pharmaceutical ingredients.[1][2][3] Due to their widespread use and potential toxicity, robust and sensitive analytical methods for their detection and quantification are essential.[1][2] HPLC is a powerful and versatile technique widely employed for the separation and analysis of these compounds.[1][3]

Principle of Separation

The most common mode for separating aniline and its derivatives is reversed-phase HPLC (RP-HPLC).[1][2] In this technique, the stationary phase is nonpolar (e.g., C18 or C8), while the mobile phase is polar (e.g., a mixture of water with acetonitrile or methanol). The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic (less polar) aniline derivatives will have stronger interactions with the nonpolar stationary phase and will, therefore, elute later than the more polar derivatives.[1] The composition of the mobile phase, including the organic modifier content and pH, can be adjusted to optimize the separation.[1]

Experimental Protocols

This section outlines a general protocol for the HPLC analysis of aniline derivatives. Specific conditions may need to be optimized depending on the particular analytes and the sample matrix.[1]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump (binary or quaternary), autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.[1][2] For enhanced sensitivity and selectivity, a mass spectrometer (MS) can be used as a detector.[1]

  • Columns: A reversed-phase column is typically used. Common choices include:

    • C18 (e.g., 15 cm x 4.6 mm, 5 µm)[1][2]

    • C8[1][4]

    • C4[4]

    • Phenyl[1]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)[2]

    • Methanol (HPLC grade)[2]

    • Water (HPLC or Milli-Q grade)[2]

    • Buffer components (e.g., phosphoric acid, acetate buffer)[2][4]

    • Aniline standards (high purity)[2]

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of each aniline derivative at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[1]

  • Perform serial dilutions of the stock solutions with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).[1]

Sample Preparation (from Wastewater):

  • Adjust the pH of the water sample to 11-12 with a dilute NaOH solution.[1][5]

  • Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane.[1]

  • Concentrate the organic extract using a rotary evaporator or a gentle stream of nitrogen.[1]

  • Reconstitute the residue in the mobile phase before injection.[2]

Chromatographic Conditions

The following table provides examples of HPLC conditions that have been successfully used for the analysis of aniline and its derivatives.

ParameterCondition 1 (Isocratic)Condition 2 (Isocratic)Condition 3 (Isocratic)
Column HALO C18, 4.6 x 50 mm[6]Discovery C18, 15 cm × 4.6 mm, 5 µmC4, dimensions not specified[4]
Mobile Phase 60:40 (v/v) Acetonitrile / 0.02 M Sodium Phosphate Buffer, pH 7.0[6]60:40 (v/v) Methanol / Water60:40 (v/v) Methanol / Acetate Buffer (10 mM, pH 5)[4]
Flow Rate 2.0 mL/min[6]1.0 mL/min1.0 mL/min[4]
Detection UV at 254 nm[6]UV, wavelength not specifiedUV at 270 nm[4]
Temperature 25°C[6]Not specifiedInvestigated in the range of 10–50 °C[4]

A gradient elution program can be employed for the separation of a complex mixture of aniline derivatives with varying polarities. A typical gradient might start with a lower percentage of the organic solvent (e.g., 30% methanol) and gradually increase to a higher percentage (e.g., 90% methanol) over 20-30 minutes.[1]

Data Presentation

Quantitative data from the HPLC analysis of aniline derivatives is summarized below.

Table 1: Retention Times of Selected Aniline Derivatives
CompoundRetention Time (min) - Condition ARetention Time (min) - Condition B
Aniline4.94[7]Not specified
N-methylaniline5.76[7]Not specified
p-Aminobenzoic acid~0.2[6]Not specified
1,2-Phenylenediamine~0.3[6]Not specified
p-Anisidine~0.4[6]Not specified
3-Nitroaniline~0.6[6]Not specified
2-Nitroaniline~0.7[6]Not specified
4-Chloroaniline~0.8[6]Not specified

Condition A: C18 column (250 mm x 4.6 mm, 5 µm), 70:30 Acetonitrile:Water, 0.7 mL/min, 30°C, UV at 190 nm.[7] Condition B: HALO C18, 4.6 x 50 mm, 60:40 Acetonitrile:0.02 M Sodium Phosphate Buffer (pH 7.0), 2.0 mL/min, 25°C, UV at 254 nm.[6]

Table 2: Method Performance Data
ParameterValueReference
Linearity Range2.0 to 60 µg/mL[4][8]
Correlation Coefficient (r²)0.9987 to 0.9999[4][8]
Recoveries in Water87.51% to 101.35%[4][8]
Relative Standard Deviations (RSD)0.31% to 1.62% (n=6)[4][8]
Limits of Quantification (LOQ)0.0778 to 0.2073 µg/mL[4][8]

Data Analysis

  • Qualitative Analysis: The identification of peaks in a sample chromatogram is achieved by comparing their retention times with those of analytical standards.[1]

  • Quantitative Analysis: A calibration curve is constructed by plotting the peak area (or height) of the standards against their known concentrations. The concentration of the aniline derivatives in the sample is then determined by interpolating their peak areas on this calibration curve.[1][2]

Experimental Workflow

The logical flow for the HPLC analysis of aniline derivatives is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Standard Preparation (Stock & Dilutions) HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction, Concentration) Sample_Prep->HPLC_System Chrom_Sep Chromatographic Separation HPLC_System->Chrom_Sep Detection UV/PDA or MS Detection Chrom_Sep->Detection Data_Acq Data Acquisition (Chromatogram) Detection->Data_Acq Qual_Analysis Qualitative Analysis (Retention Time Matching) Data_Acq->Qual_Analysis Quant_Analysis Quantitative Analysis (Calibration Curve) Data_Acq->Quant_Analysis Results Results (Concentration Determination) Qual_Analysis->Results Quant_Analysis->Results

Caption: Experimental workflow for HPLC analysis of aniline derivatives.

References

Application Notes and Protocols: The Role of 4-Propylaniline in the Synthesis of Polyoxomolybdate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 4-propylaniline in the synthesis of inorganic-organic hybrid polyoxomolybdate (POM) complexes. The information presented here, including experimental protocols and characterization data, is intended to guide researchers in the synthesis and exploration of novel POM-based materials for potential applications in catalysis and materials science.

Introduction

Polyoxometalates (POMs) are a class of metal-oxygen clusters that have garnered significant interest due to their diverse structures and applications in catalysis, medicine, and materials science.[1] The synthesis of inorganic-organic hybrid POMs, where organic cations are incorporated, is a promising strategy for developing new materials with tailored properties.[2][3] this compound, an aromatic amine, serves as a versatile organic component in the synthesis of novel polyoxomolybdate complexes. It functions as a structure-directing agent and a counterion, influencing the final architecture of the polyoxomolybdate anion.[1][2]

This document details the synthesis of three distinct 4-propylanilinium polyoxomolybdate complexes, outlining the specific reaction conditions that lead to the formation of different POM structures.

Data Presentation

The following table summarizes the key parameters for the synthesis of three 4-propylanilinium polyoxomolybdate complexes.

Compound NumberCompound NameThis compound (molar eq.)Molybdic Acid (molar eq.)AcidReaction Time
1 bis(4-propylanilinium) pentamolybdate1.51HCl (1.5 molar eq.)12 hours
2 tetrakis(4-propylanilinium) β-octamolybdate hydrate11Glacial Acetic Acid2 hours
3 hexakis(4-propylanilinium) diacetato-octamolybdate---Several days

Note: Compound 3 is formed from the transformation of Compound 2 in the mother liquor.

Experimental Protocols

The following are detailed protocols for the synthesis of the three 4-propylanilinium polyoxomolybdate complexes.

Synthesis of bis(4-propylanilinium) pentamolybdate (Compound 1)

Materials:

  • This compound (0.015 mol)

  • Hydrochloric acid (HCl, 0.015 mol)

  • Molybdic acid (H₂MoO₄, 0.01 mol)

  • Deionized water

  • Propanol

Procedure:

  • In a flask, prepare a solution of 4-propylanilinium chloride by mixing 0.015 mol of this compound with 0.015 mol of HCl in 10 ml of deionized water.

  • In a separate round-bottom flask equipped with a reflux condenser, dissolve 0.01 mol of molybdic acid in 150 ml of deionized water and bring the solution to a boil.

  • Add the 4-propylanilinium chloride solution to the boiling molybdic acid solution.

  • Maintain the mixture at boiling point and reflux for 12 hours.

  • After 12 hours, a gray precipitate with a pale bluish hue will have formed.

  • Filter the precipitate and wash it with a mixture of water and propanol (1:2 ratio).

  • Dry the resulting solid in the air.

Synthesis of tetrakis(4-propylanilinium) β-octamolybdate hydrate (Compound 2)

Materials:

  • This compound (0.01 mol)

  • Glacial acetic acid (50 ml)

  • Molybdic acid (H₂MoO₄, 0.01 mol)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 0.01 mol of molybdic acid in 150 ml of deionized water and bring the solution to a boil.

  • In a separate beaker, mix 0.01 mol of this compound with 50 ml of glacial acetic acid.

  • Add the this compound and acetic acid mixture to the boiling molybdic acid solution.

  • Reflux the resulting clear solution for 2 hours.

  • After refluxing, allow the solution to cool and stand for crystallization.

  • White crystals of the product will form after approximately 2 hours.

  • Filter the crystals and dry them.

Synthesis of hexakis(4-propylanilinium) diacetato-octamolybdate (Compound 3)

Procedure:

  • Following the synthesis of Compound 2, leave the white crystals of Compound 2 in the reaction mother liquor.

  • Over a period of a few days, the crystals of Compound 2 will completely transform into Compound 3.[2]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of the described polyoxomolybdate complexes.

Synthesis_Compound_1 cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Mix_HCl Mix this compound and HCl in H2O This compound->Mix_HCl HCl HCl HCl->Mix_HCl Molybdic_acid Molybdic acid Boil_Mo Boil Molybdic acid in H2O Molybdic_acid->Boil_Mo Add_and_Reflux Add solutions and reflux for 12h Mix_HCl->Add_and_Reflux Boil_Mo->Add_and_Reflux Filter_Wash Filter and wash precipitate Add_and_Reflux->Filter_Wash Dry Air dry Filter_Wash->Dry Compound_1 bis(4-propylanilinium) pentamolybdate Dry->Compound_1

Caption: Workflow for the synthesis of bis(4-propylanilinium) pentamolybdate.

Synthesis_Compound_2_3 cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Mix_Aniline_Acid Mix this compound and Acetic Acid This compound->Mix_Aniline_Acid Acetic_acid Glacial Acetic Acid Acetic_acid->Mix_Aniline_Acid Molybdic_acid Molybdic acid Boil_Mo Boil Molybdic acid in H2O Molybdic_acid->Boil_Mo Add_and_Reflux Add solutions and reflux for 2h Mix_Aniline_Acid->Add_and_Reflux Boil_Mo->Add_and_Reflux Crystallize Cool and crystallize Add_and_Reflux->Crystallize Filter_Dry_2 Filter and dry Crystallize->Filter_Dry_2 Transform Leave in mother liquor for several days Crystallize->Transform Compound_2 tetrakis(4-propylanilinium) β-octamolybdate hydrate Filter_Dry_2->Compound_2 Compound_3 hexakis(4-propylanilinium) diacetato-octamolybdate Transform->Compound_3

Caption: Workflow for the synthesis of tetrakis(4-propylanilinium) β-octamolybdate hydrate and its transformation.

Concluding Remarks

The use of this compound in the synthesis of polyoxomolybdates provides a pathway to novel inorganic-organic hybrid materials. The reaction conditions, particularly the choice of acid and reaction time, play a crucial role in determining the final structure of the polyoxomolybdate anion. The resulting compounds have shown potential as catalysts in hydrocarbon oxidation reactions.[1] Further research into the functionalization of POMs with various organic moieties, such as this compound, can lead to the development of new materials with enhanced catalytic, medicinal, or material properties.

References

Application Notes and Protocols for the Skraup Reaction: Synthesis of 6-Propylquinoline from 4-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-propylquinoline from 4-propylaniline using the Skraup reaction. The Skraup synthesis is a classic method for the preparation of quinolines and their derivatives, which are important structural motifs in many biologically active compounds and pharmaceuticals.[1][2][3]

Introduction

The Skraup synthesis is a chemical reaction used to synthesize quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4][5][6] In this application, this compound serves as the aromatic amine to produce 6-propylquinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, dehydration, and finally oxidation to form the quinoline ring system.[7] While the reaction is known to be vigorous and exothermic, careful control of the reaction conditions can lead to good yields of the desired product.[8][9]

Quinoline and its derivatives are of significant interest in drug development due to their wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[10][11][12][13] The synthesis of specific substituted quinolines, such as 6-propylquinoline, allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

Data Presentation

ParameterValue/RangeNotes
Starting Material This compound---
Glycerol 2-4 molar equivalentsActs as the source for the C3 fragment.
Sulfuric Acid 2-3 molar equivalentsActs as a catalyst and dehydrating agent.
Oxidizing Agent Nitrobenzene (can also be the solvent), Arsenic Pentoxide, or othersNitrobenzene is a common choice.
Moderator Ferrous sulfateOften added to control the reaction's vigor.[8]
Reaction Temperature 130-160 °CThe reaction is exothermic and requires careful temperature management.
Reaction Time 2-6 hoursVaries depending on the scale and specific conditions.
Expected Yield 40-70%Yields can vary significantly based on the substrate and reaction control.[9][14]
Product 6-Propylquinoline---
Product Molecular Weight 171.24 g/mol [15]---

Experimental Protocol: Synthesis of 6-Propylquinoline

This protocol is a generalized procedure adapted from established Skraup synthesis methods.[7][16] Caution: The Skraup reaction is highly exothermic and can become violent. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • This compound

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate

  • Sodium Hydroxide solution (e.g., 30%)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for steam distillation (optional, for purification)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place this compound.

  • Addition of Reagents:

    • Begin stirring the this compound and slowly add concentrated sulfuric acid through the dropping funnel. The addition is exothermic, so the flask should be cooled in an ice bath to maintain the temperature below 60 °C.

    • Once the acid addition is complete, add ferrous sulfate heptahydrate to the mixture.

    • In a separate beaker, mix the glycerol and nitrobenzene. Add this mixture to the reaction flask through the dropping funnel.

  • Heating:

    • Gently heat the reaction mixture using a heating mantle. The temperature should be gradually increased to around 130 °C.

    • The reaction will become exothermic and start to boil. Remove the external heat source and monitor the reaction closely. If the reaction becomes too vigorous, the flask can be cooled with a wet towel or a temporary ice bath.[7]

    • Once the initial exothermic reaction subsides, resume heating to maintain a gentle reflux (around 140-150 °C) for 3-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the cooled mixture into a large beaker containing crushed ice and water.

    • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10). This step is also exothermic and requires cooling.

  • Purification:

    • The crude 6-propylquinoline can be isolated by steam distillation or solvent extraction.

    • Solvent Extraction: Extract the alkaline mixture with a suitable organic solvent like dichloromethane (3 x 100 mL). Combine the organic layers.

    • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography to yield pure 6-propylquinoline.

Visualizations

Skraup Reaction Mechanism for 6-Propylquinoline Synthesis

Skraup_Reaction cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates & Product This compound This compound Michael_Addition 2. Michael Addition This compound->Michael_Addition Glycerol Glycerol Dehydration 1. Dehydration of Glycerol Glycerol->Dehydration H2SO4 H2SO4 H2SO4 Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Acrolein Acrolein Dehydration->Acrolein Adduct Adduct Michael_Addition->Adduct Cyclization 3. Electrophilic Cyclization Dehydration2 4. Dehydration Cyclization->Dehydration2 -H2O Dihydroquinoline_intermediate 1,2-Dihydro-6-propylquinoline Dehydration2->Dihydroquinoline_intermediate Oxidation 5. Oxidation 6-Propylquinoline 6-Propylquinoline Oxidation->6-Propylquinoline Acrolein->Michael_Addition Adduct->Cyclization H+ Dihydroquinoline_intermediate->Oxidation Oxidizing Agent

Caption: Mechanism of the Skraup synthesis of 6-propylquinoline.

Experimental Workflow for 6-Propylquinoline Synthesis

Workflow Start Start Reagent_Mixing Mix this compound, H2SO4, Glycerol, Nitrobenzene, FeSO4 Start->Reagent_Mixing Heating Heat to 130-150°C (Exothermic Reaction) Reagent_Mixing->Heating Reflux Reflux for 3-4 hours Heating->Reflux Cooling_Quenching Cool and Quench in Ice-Water Reflux->Cooling_Quenching Neutralization Neutralize with concentrated NaOH Cooling_Quenching->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying_Evaporation Dry and Evaporate Solvent Extraction->Drying_Evaporation Purification Purify by Vacuum Distillation or Chromatography Drying_Evaporation->Purification Final_Product Pure 6-Propylquinoline Purification->Final_Product

Caption: Experimental workflow for the synthesis of 6-propylquinoline.

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry.[12][17] While specific biological activities of 6-propylquinoline are not extensively documented in publicly available literature, its synthesis is a valuable step in generating novel compounds for screening and drug discovery programs. The propyl group at the 6-position can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to unique pharmacological profiles. Researchers can use 6-propylquinoline as a building block for more complex molecules with potential applications as:

  • Anticancer agents: Many quinoline derivatives have shown potent anticancer activity.[10]

  • Antimalarial drugs: The quinoline core is central to many antimalarial drugs.

  • Antibacterial agents: Fluoroquinolones are a well-known class of antibiotics.

  • Anti-inflammatory compounds: Certain quinoline derivatives exhibit anti-inflammatory properties.

References

Troubleshooting & Optimization

How to optimize reaction yield for 4-propylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-propylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic routes for this compound:

  • Friedel-Crafts Acylation of Propylbenzene followed by Reduction: This two-step process involves the acylation of propylbenzene to form 4-propylacetophenone, which is then reduced to this compound. This method is advantageous as it avoids the formation of isomeric mixtures often seen in direct alkylation.

  • Nitration of Propylbenzene followed by Reduction: This route involves the nitration of propylbenzene to form a mixture of nitro-isomers, primarily 4-nitropropylbenzene, which is then reduced to this compound.

Q2: Which synthetic route generally provides a higher yield of this compound?

A2: The nitration of propylbenzene followed by reduction typically offers a higher overall yield, often exceeding 85-95%, with high purity of the final product. The Friedel-Crafts acylation route can be effective, but yields can be more variable (60-75%) and may require more stringent control of reaction conditions to avoid side products.

Q3: How can I minimize the formation of ortho- and meta-isomers during the nitration of propylbenzene?

A3: The propyl group is an ortho-para director. To favor the para-isomer (4-nitropropylbenzene), it is crucial to control the reaction temperature. Lower temperatures generally favor the formation of the para-isomer over the ortho-isomer due to steric hindrance. The formation of the meta-isomer is typically minimal.

Q4: What are the common challenges in the Clemmensen and Wolff-Kishner reductions of 4-propylacetophenone?

A4:

  • Clemmensen Reduction: The strongly acidic conditions can be problematic if other acid-sensitive functional groups are present in the molecule. Incomplete reduction is a common issue, often requiring prolonged reaction times and freshly prepared zinc amalgam.

  • Wolff-Kishner Reduction: This reaction is conducted under strongly basic and high-temperature conditions, which can be unsuitable for base-labile substrates. The high temperatures can also lead to side reactions if not carefully controlled. A common modification is the Huang-Minlon modification, which simplifies the procedure.

Q5: My crude this compound is dark brown. What is the cause and how can I purify it?

A5: The dark color is usually due to the oxidation of the aniline product. Purification can be achieved by vacuum distillation, which is effective at separating the desired aniline from less volatile, colored impurities. Column chromatography can also be used for purification. To minimize oxidation, it is advisable to handle the purified product under an inert atmosphere.

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation and Reduction

Problem 1: Low yield in Friedel-Crafts Acylation of Propylbenzene.

Potential Cause Recommended Solution
Inactive or wet Lewis acid catalyst (e.g., AlCl₃).Use a fresh, unopened container of anhydrous aluminum chloride. Ensure all glassware is thoroughly dried before use. Handle the catalyst under an inert atmosphere to prevent moisture contamination.[1][2]
Rearrangement of the acyl group.While less common than in alkylation, branched acyl halides can rearrange. Ensure you are using propanoyl chloride for the synthesis of 4-propylacetophenone.
Formation of side products (e.g., ortho-isomer).Friedel-Crafts acylation is generally highly para-selective. If significant ortho-isomer is observed, consider lowering the reaction temperature.
Insufficient catalyst.A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone. Ensure at least one equivalent of the catalyst is used.

Problem 2: Incomplete Reduction of 4-Propylacetophenone.

Potential Cause Recommended Solution
Clemmensen Reduction: Poorly activated zinc amalgam.Prepare fresh zinc amalgam before the reaction. Ensure the zinc is of high purity.
Clemmensen Reduction: Insufficient reaction time or temperature.The reaction can be slow. Monitor the reaction by TLC and allow for sufficient time, which may be several hours. Gentle heating may be required.
Wolff-Kishner Reduction: Insufficiently high temperature.The decomposition of the hydrazone requires high temperatures, often in a high-boiling solvent like diethylene glycol. Ensure the reaction reaches the required temperature.
Wolff-Kishner Reduction: Premature removal of hydrazine.In the Huang-Minlon modification, ensure the initial reflux allows for the formation of the hydrazone before increasing the temperature to drive the reduction.
Route 2: Nitration and Reduction

Problem 1: Low yield or poor selectivity in the nitration of propylbenzene.

Potential Cause Recommended Solution
Reaction temperature too high.Maintain a low reaction temperature (typically below 10°C) to favor the formation of the para-isomer and minimize side reactions.[3]
Incorrect acid mixture ratio.Use a well-defined ratio of concentrated nitric acid to concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion.
Insufficient reaction time.Allow the reaction to proceed for a sufficient duration to ensure complete conversion of the starting material. Monitor the reaction by TLC.

Problem 2: Incomplete reduction of 4-propylnitrobenzene.

Potential Cause Recommended Solution
Catalytic Hydrogenation: Inactive catalyst (e.g., Pd/C).Use a fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
Catalytic Hydrogenation: Insufficient hydrogen pressure or reaction time.Ensure an adequate and constant pressure of hydrogen is maintained. The reaction may require several hours for completion. Monitor by TLC or by observing hydrogen uptake.
Metal/Acid Reduction (e.g., Sn/HCl): Insufficient acid or metal.Use a sufficient excess of both the metal and the acid to drive the reaction to completion.
Formation of intermediate products (e.g., nitroso, hydroxylamine).Ensure the reaction conditions are robust enough to fully reduce the nitro group to the amine. This may involve increasing the reaction time or temperature.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution in the Nitration of n-Propylbenzene

Nitrating Agent Temperature (°C) % Ortho-isomer % Meta-isomer % Para-isomer Reference
HNO₃ / H₂SO₄3043.11.855.1J. Chem. Soc., 1934, 121

Note: This data illustrates the typical ortho-para directing effect of the n-propyl group, with the para isomer being slightly favored. Lowering the temperature can further increase the proportion of the para-isomer.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Propylbenzene and Wolff-Kishner Reduction

Step 1: Friedel-Crafts Acylation of Propylbenzene to 4-Propylacetophenone

  • Materials: Anhydrous aluminum chloride (AlCl₃), propanoyl chloride, n-propylbenzene, anhydrous dichloromethane (DCM), ice, concentrated hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • In a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, suspend anhydrous AlCl₃ in DCM under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Add a solution of propanoyl chloride in DCM dropwise to the cooled suspension with stirring.

    • After the addition is complete, add n-propylbenzene dropwise while maintaining the low temperature.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 4-propylacetophenone.

    • Purify the product by vacuum distillation.

Step 2: Wolff-Kishner Reduction of 4-Propylacetophenone to this compound

  • Materials: 4-Propylacetophenone, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol.

  • Procedure (Huang-Minlon Modification):

    • To a round-bottom flask fitted with a reflux condenser, add 4-propylacetophenone, hydrazine hydrate, KOH, and diethylene glycol.

    • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

    • Replace the reflux condenser with a distillation head and slowly raise the temperature to distill off water and excess hydrazine.

    • Once the temperature of the reaction mixture reaches approximately 190-200°C, reattach the reflux condenser and continue to heat for several more hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.

Route 2: Nitration of Propylbenzene and Catalytic Hydrogenation

Step 1: Nitration of Propylbenzene to 4-Nitropropylbenzene

  • Materials: n-Propylbenzene, concentrated nitric acid, concentrated sulfuric acid, ice, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a flask placed in an ice-water bath, slowly add concentrated sulfuric acid.

    • To this, cautiously add concentrated nitric acid dropwise while maintaining the temperature below 20°C.[3]

    • In a separate flask, cool n-propylbenzene in an ice bath.

    • Slowly add the prepared nitrating mixture to the n-propylbenzene dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.[3]

    • After the addition is complete, continue stirring in the ice bath for 30 minutes.

    • Pour the reaction mixture slowly onto crushed ice with stirring.

    • Extract the product with DCM.

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitropropylbenzene isomers.[3]

    • The isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation of 4-Nitropropylbenzene to this compound

  • Materials: 4-Nitropropylbenzene, palladium on carbon (Pd/C, 5-10% w/w), ethanol or methanol, hydrogen gas source.

  • Procedure:

    • In a hydrogenation vessel, dissolve 4-nitropropylbenzene in a suitable solvent such as ethanol or methanol.

    • Carefully add the Pd/C catalyst.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic and may require cooling.

    • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

    • Purify the product by vacuum distillation.

Mandatory Visualizations

G cluster_0 Route 1: Friedel-Crafts Acylation & Reduction Propylbenzene Propylbenzene Acylation Acylation Propylbenzene->Acylation Propanoyl Chloride Propanoyl Chloride Propanoyl Chloride->Acylation AlCl3 AlCl3 AlCl3->Acylation Catalyst 4-Propylacetophenone 4-Propylacetophenone Acylation->4-Propylacetophenone Reduction Reduction 4-Propylacetophenone->Reduction Hydrazine Hydrazine Hydrazine->Reduction KOH KOH KOH->Reduction Base 4-Propylaniline_R1 This compound Reduction->4-Propylaniline_R1

Caption: Synthetic pathway for this compound via Friedel-Crafts acylation and subsequent reduction.

G cluster_1 Route 2: Nitration & Reduction Propylbenzene_R2 Propylbenzene Nitration Nitration Propylbenzene_R2->Nitration HNO3/H2SO4 HNO3/H2SO4 HNO3/H2SO4->Nitration Nitrating Agent 4-Nitropropylbenzene 4-Nitropropylbenzene Nitration->4-Nitropropylbenzene Reduction_R2 Reduction 4-Nitropropylbenzene->Reduction_R2 H2, Pd/C H2, Pd/C H2, Pd/C->Reduction_R2 Reducing Agent 4-Propylaniline_R2 This compound Reduction_R2->4-Propylaniline_R2

Caption: Synthetic pathway for this compound via nitration and subsequent catalytic hydrogenation.

G cluster_fc Friedel-Crafts Route cluster_n Nitration Route start Low Reaction Yield q1 Which synthetic route was used? start->q1 fc_q1 Check Lewis Acid (AlCl3) activity and dryness. q1->fc_q1 Friedel-Crafts n_q1 Check nitration temperature. q1->n_q1 Nitration fc_s1 Use fresh, anhydrous AlCl3. Ensure dry glassware. fc_q1->fc_s1 fc_q2 Verify stoichiometry of catalyst. fc_q1->fc_q2 fc_s2 Use at least 1 equivalent of AlCl3. fc_q2->fc_s2 fc_q3 Check for incomplete reduction. fc_q2->fc_q3 fc_s3 Increase reduction time/temperature. Use fresh reducing agents. fc_q3->fc_s3 n_s1 Maintain temperature below 10°C to favor para-isomer. n_q1->n_s1 n_q2 Check for incomplete reduction. n_q1->n_q2 n_s2 Ensure active catalyst (Pd/C) and adequate H2 pressure. n_q2->n_s2 n_q3 Assess purity of starting materials. n_q2->n_q3 n_s3 Purify propylbenzene if necessary. n_q3->n_s3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Strategies to Minimize Side Product Formation in Aniline Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during aniline alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in aniline alkylation?

A1: The primary side products in aniline alkylation are typically poly-alkylated anilines and C-alkylated anilines.[1]

  • Poly-alkylation: The desired mono-N-alkylated aniline is often more nucleophilic than the starting aniline, making it prone to react further with the alkylating agent.[2] This leads to the formation of N,N-dialkylated anilines and even quaternary ammonium salts.[1][2][3]

  • C-alkylation: The alkyl group can attach to the aromatic ring of the aniline molecule instead of the nitrogen atom.[1] This is a competing reaction pathway, particularly at higher temperatures.[4][5]

  • Tar Formation: Under certain conditions, especially at elevated temperatures or with highly reactive agents, complex side reactions can lead to the formation of high-molecular-weight, insoluble materials known as tar.[6]

Q2: How can I improve selectivity for mono-N-alkylation over poly-alkylation?

A2: Minimizing the formation of di- and tri-alkylated products is a common challenge. Several strategies can be employed:

  • Stoichiometric Control: Using a large excess of aniline relative to the alkylating agent is a key strategy. This increases the statistical probability that the alkylating agent will react with the more abundant primary aniline rather than the mono-alkylated product.[2][4]

  • Catalyst Selection: Certain catalysts can sterically or electronically favor the mono-alkylation product.[2] Heterogeneous catalysts like zeolites (with specific pore sizes), metal-organic frameworks (MOFs), and palladium on carbon (Pd/C) are often effective.[1][2][7] Zeolites with pore sizes between 6 to 8 angstroms can be particularly selective for N-alkylation.[1][4]

  • Reaction Conditions: Optimizing reaction time is crucial. A longer residence time or prolonged reaction can increase the likelihood of multiple alkylations.[1][4] In flow systems, increasing the flow rate can help.[4]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps maintain its low concentration, reducing the chance of over-alkylation.[6]

Q3: What are the key factors to control N-alkylation versus C-alkylation?

A3: Directing the alkylation to the nitrogen atom instead of the aromatic ring depends primarily on reaction temperature and catalyst choice.

  • Reaction Temperature: Lower reaction temperatures generally favor N-alkylation.[1][5] For example, with zeolite catalysts, the optimal range for selective N-alkylation is typically between 250°C and 350°C.[4] As temperatures rise above this range (e.g., 350°C to 450°C), C-alkylation becomes more prominent.[4]

  • Catalyst Choice: The catalyst plays a critical role in determining the reaction pathway. Zeolites with appropriate pore sizes can physically hinder the formation of bulkier C-alkylated products.[4] Transition metal catalysts, including those based on palladium, ruthenium, and iridium, are often used to promote selective N-alkylation.[5]

  • Protecting Groups: To force C-alkylation, the amino group can be temporarily protected (e.g., by converting it to an amide like acetanilide). This strategy can be reversed to understand how to favor N-alkylation by ensuring the amine is unprotected and highly available.[5][8]

Q4: Are there greener or more sustainable methods for selective aniline alkylation?

A4: Yes, the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) strategy is a prominent green chemistry approach.[2] This method uses alcohols as alkylating agents, which are less toxic and more readily available than traditional alkyl halides.[2][9] The reaction is typically catalyzed by transition metals like ruthenium, iridium, or manganese complexes.[2][9][10] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the aniline. The only byproduct is water, making the process highly atom-efficient and environmentally friendly.[2][11]

Troubleshooting Guides

Issue 1: High prevalence of N,N-dialkylaniline or other poly-alkylated products.

Potential CauseRecommended Solution
Unfavorable Reactant Ratio Increase the molar ratio of aniline to the alkylating agent. A higher aniline concentration favors the mono-alkylation reaction.[2][4]
Prolonged Reaction Time or Low Flow Rate Optimize the reaction time by monitoring the reaction progress (e.g., via GC or TLC). For continuous flow systems, increase the flow rate to reduce residence time over the catalyst.[1][4]
High Reactivity of Mono-alkylated Product Lower the reaction temperature. This can often reduce the rate of the second alkylation more significantly than the first, thereby improving selectivity.[2][12]
Inappropriate Catalyst Switch to a catalyst known for mono-alkylation selectivity. Zeolites with constrained pore sizes can prevent the formation of bulkier di-alkylated products.[2]

Issue 2: Significant formation of C-alkylated side products.

Potential CauseRecommended Solution
High Reaction Temperature Reduce the reaction temperature. N-alkylation is generally favored at lower temperatures (e.g., 250°C - 350°C), while C-alkylation dominates at higher temperatures (>350°C).[1][4]
Incorrect Catalyst Type Ensure the catalyst selected is specific for N-alkylation. For example, S-115 zeolite shows high selectivity for N-alkylation with minimal ring-alkylation up to 350°C.[4]
Highly Acidic Conditions Optimize the pH of the reaction mixture, as highly acidic conditions can sometimes promote Friedel-Crafts-type C-alkylation on the ring.[5]

Data Summary Tables

Table 1: Effect of Reaction Temperature on Aniline Methylation over Al-MCM-41 Catalyst [13]

Temperature (K)Aniline Conversion (%)Selectivity to N-Methylaniline (%)Selectivity to N,N-Dimethylaniline (%)
573Not specified65-8020-35
623IncreasedDecreasedIncreased
673Highest5736

Table 2: Effect of Aniline/Methanol Reactant Ratio on Alkylation over S-115 Zeolite at 350°C [4]

Aniline/Methanol Molar RatioAniline Conversion (%)N-Methylaniline (%)N,N-Dimethylaniline (%)
1.099.815.684.1
2.099.740.559.2
3.099.558.740.8
5.099.275.323.9

Table 3: Reductive Alkylation of Aniline with Acetone - Effect of H₂ Pressure [14]

| Reaction Conditions: 140°C, 60 min, Copper Chromite Catalyst | | :--- | :--- | | Hydrogen Pressure (bar) | Yield of N-isopropylaniline (%) | | 20 | 22.3 | | 40 | 68.0 | | 50 | 70.0 | | 80 | ~70.0 | | 110 | ~70.0 |

Visualized Workflows and Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Aniline Aniline (Primary Amine) MonoAlk Mono-N-Alkylaniline (Desired Product) Aniline->MonoAlk + R-X CAlk C-Alkylaniline (Ring Alkylation) Aniline->CAlk + R-X (High Temp) AlkylatingAgent Alkylating Agent (R-X) DiAlk N,N-Dialkylaniline (Poly-alkylation) MonoAlk->DiAlk + R-X (Over-alkylation) G cluster_poly Poly-alkylation Issue cluster_calk C-alkylation Issue Start High % of Side Product Detected CheckProduct Identify Side Product: Poly-alkylation or C-alkylation? Start->CheckProduct CheckRatio Check Aniline:Alkylating Agent Ratio CheckProduct->CheckRatio Poly-alkylation CheckTemp Check Reaction Temperature CheckProduct->CheckTemp C-alkylation IncreaseRatio Action: Increase excess of aniline CheckRatio->IncreaseRatio Ratio is Low CheckTime Check Reaction Time CheckRatio->CheckTime Ratio is High ReduceTime Action: Reduce reaction time or increase flow rate ReduceTemp Action: Lower temperature (e.g., to 250-350°C) CheckTemp->ReduceTemp Temp > 350°C CheckCatalyst Check Catalyst CheckTemp->CheckCatalyst Temp is Optimal ChangeCatalyst Action: Use N-selective catalyst (e.g., specific zeolite)

References

Technical Support Center: Purification of 4-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-propylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound can contain several types of impurities depending on the synthetic route. Common impurities include:

  • Starting Materials: Unreacted precursors from the synthesis, such as n-propylbenzene or 4-nitropropylbenzene.[1]

  • Isomers: Positional isomers like 2-propylaniline and 3-propylaniline may be present.

  • Oxidation Products: Anilines are susceptible to air and light-induced oxidation, leading to the formation of colored polymeric impurities and tars. This is often observed as a darkening of the liquid from a colorless or pale yellow to a reddish-brown color over time.[1]

  • Reaction Byproducts: Side products from the specific synthetic method used can be significant impurities.[2]

  • Solvent Residues: Residual solvents from the synthesis or workup steps.

Q2: My this compound sample is dark brown. What causes this discoloration and how can I remove it?

A2: The dark color is typically due to the formation of oxidation products.[2] this compound, like other anilines, is sensitive to light and air, which can cause it to degrade and form highly colored polymeric byproducts.[1]

To remove the color, the following methods are effective:

  • Vacuum Distillation: This is a highly effective method for separating the volatile this compound from non-volatile, high-molecular-weight colored impurities and tars.[2]

  • Activated Carbon Treatment: Treating the crude this compound solution with activated carbon can effectively adsorb the colored impurities.[3][4][5][6] The carbon is then removed by filtration before proceeding with further purification steps like distillation.

  • Column Chromatography: Flash chromatography can also be used to separate the desired aniline from colored impurities.[2]

Q3: What is the best general-purpose method for purifying this compound?

A3: The optimal purification method depends on the nature and quantity of the impurities.

  • Vacuum distillation is excellent for removing non-volatile impurities and is often the most straightforward method for achieving high purity on a larger scale.[7]

  • Flash column chromatography is particularly useful for separating isomers and other impurities with boiling points close to that of this compound.[2][8]

  • Recrystallization as a salt (e.g., hydrochloride) can be a very effective method for achieving high purity, especially for removing non-basic impurities. The purified salt is then neutralized to recover the free aniline.[2]

Q4: How should I store purified this compound to maintain its purity?

A4: To prevent degradation and discoloration, purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass container to protect it from light and air.[1] Storage at a low temperature (refrigerated) is also recommended.

Purification Method Comparison

Purification MethodPrincipleKey AdvantagesKey DisadvantagesTypical Purity
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Effective for removing non-volatile impurities and colored tars. Scalable.Not effective for separating compounds with very close boiling points (e.g., isomers). Risk of thermal decomposition if overheated.>98%
Flash Chromatography Separation based on differential adsorption to a stationary phase.Excellent for separating isomers and compounds with similar boiling points.Can be labor-intensive and requires significant solvent usage.>99%
Recrystallization (as a salt) Purification of a crystalline solid based on differences in solubility.Highly effective for removing non-basic impurities to achieve very high purity.Requires an additional step to form the salt and then liberate the free amine. Potential for product loss during filtration and transfers.>99%

Troubleshooting Guides

Vacuum Distillation
ProblemPossible Cause(s)Suggested Solution(s)
Bumping / Unstable Boiling - Inefficient stirring.- Boiling chips used instead of a stir bar.- Heating too rapidly.- Ensure vigorous and consistent stirring with a magnetic stir bar. Boiling chips are ineffective under vacuum.[2][9][10]- Heat the distillation flask slowly and evenly.
Product Not Distilling - Vacuum is not low enough.- Temperature is too low.- Leaks in the system.- Check all joints and connections for leaks. Ensure all glassware is properly greased.[10]- Verify the vacuum pump is functioning correctly.- Gradually increase the temperature of the heating mantle.[2]
Product Decomposing in Pot - Temperature is too high.- Use a vacuum source that can achieve a lower pressure to reduce the boiling point.[2]- Ensure the thermometer is placed correctly to accurately measure the vapor temperature.
Poor Separation - Inefficient distillation column.- Distillation rate is too fast.- Use a fractionating column (e.g., Vigreux) for better separation of components with close boiling points.[2]- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases.
Flash Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Acidic silica gel interacting with the basic amine.- Add a small amount of a volatile base, like triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[8]- Use an alternative stationary phase like basic alumina or amine-functionalized silica.
Poor Separation of Isomers - Inappropriate solvent system.- Optimize the eluent system by testing different solvent polarities using TLC. A less polar solvent system will generally provide better separation.[2]- Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Cracked Column Bed - Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed uniformly as a slurry.- Do not let the solvent level drop below the top of the silica gel.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude this compound by separating it from non-volatile impurities and colored byproducts.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thermometer and adapter

  • Vacuum pump with trap

  • Vacuum grease

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all ground glass joints are lightly greased to ensure a good seal.[10]

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not use boiling chips.[2][10]

  • Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Turn on the stirrer and then slowly apply the vacuum. Minor bubbling may occur as volatile impurities and dissolved gases are removed.[10]

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

  • Distillation: The this compound will begin to boil and distill. Collect the fraction that distills at a constant temperature at the recorded pressure. The boiling point of this compound is 224-226 °C at 760 mmHg.[1][11][12] This will be significantly lower under vacuum.

  • Completion: Stop the distillation when only a small amount of dark, tarry residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown: Remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify crude this compound from isomers and other impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate with 0.5% triethylamine)

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.3. Add 0.5% triethylamine to the eluent to prevent peak tailing.[8][13]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the eluent. Add a thin layer of sand to the top of the silica bed to prevent disruption.[14]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Analysis & Storage Crude Crude this compound (Dark, with impurities) Distillation Vacuum Distillation Crude->Distillation For non-volatile impurities Chromatography Flash Chromatography Crude->Chromatography For isomeric impurities Decolorize Decolorization (Activated Carbon) Crude->Decolorize Optional Pre-treatment Analysis Purity Analysis (GC-MS, HPLC) Distillation->Analysis Chromatography->Analysis Decolorize->Distillation PureProduct Purified this compound (Colorless liquid) Analysis->PureProduct Storage Store under N2 in amber vial PureProduct->Storage

General purification workflow for this compound.

Troubleshooting_Discoloration Start Crude product is dark brown/red Q1 Are impurities volatile? Start->Q1 A1_Yes Consider Flash Chromatography to separate from colored polar impurities Q1->A1_Yes Yes A1_No Non-volatile colored tars are likely present Q1->A1_No No / Unsure Action1 Perform Vacuum Distillation A1_No->Action1 Q2 Is distillation alone sufficient? Action1->Q2 A2_Yes Collect colorless distillate. Product is purified. Q2->A2_Yes Yes A2_No Distillate is still colored Q2->A2_No No Action2 Pre-treat with Activated Carbon, filter, then distill. A2_No->Action2 End Collect colorless distillate. Product is purified. Action2->End

Troubleshooting guide for discolored this compound.

References

Technical Support Center: Improving the Purity of Synthesized 4-Propylaniline for Sensitive Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis and purification of 4-propylaniline for applications requiring high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:

  • Positional Isomers: 2-propylaniline and 3-propylaniline are common isomers, particularly in Friedel-Crafts alkylation synthesis.

  • Unreacted Starting Materials: Residual nitrobenzene or aniline from the synthesis.

  • Oxidation Products: Anilines are susceptible to air oxidation, leading to the formation of colored impurities and tars. This is often observed as a darkening of the liquid over time.[1]

  • Byproducts of the Reaction: Side products from the specific synthetic method used. For example, if prepared via nitration followed by reduction, byproducts from these steps may be present.

  • Solvent Residues: Residual solvents used in the synthesis or workup.

Q2: My crude this compound is dark brown. What causes this and how can I remove the color?

A2: The dark color is typically due to the oxidation of the aniline functional group.[1] Distillation, particularly under vacuum, is highly effective at separating the desired aniline from the less volatile, high-molecular-weight colored impurities. For solid derivatives, recrystallization with the addition of activated charcoal can also be effective at removing colored impurities.[2]

Q3: What is the most effective method for purifying this compound?

A3: The optimal purification method depends on the nature and quantity of the impurities.

  • Vacuum Distillation: This is a highly effective method for separating this compound from non-volatile impurities and those with significantly different boiling points.[1]

  • Flash Column Chromatography: This technique is particularly useful for separating positional isomers and other impurities with similar boiling points.

  • Recrystallization of a Salt: Converting this compound to its hydrochloride salt, followed by recrystallization, can be a very effective method for achieving high purity, especially for removing non-basic impurities.

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile impurities.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying the purity and identifying non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities.

Troubleshooting Guides

Vacuum Distillation
IssuePossible Cause(s)Troubleshooting Steps
Bumping/Unstable Boiling - Inefficient stirring.- Heating too rapidly.- Ensure vigorous and consistent stirring with a magnetic stir bar.- Heat the distillation flask slowly and evenly.
Product Not Distilling - Vacuum is not low enough.- Temperature is too low.- Check for leaks in the distillation setup.- Ensure the vacuum pump is functioning correctly.- Gradually increase the temperature of the heating mantle.
Product Decomposing - Temperature is too high.- Use a vacuum source that can achieve a lower pressure to reduce the boiling point.- Ensure the thermometer is placed correctly to accurately measure the vapor temperature.
Poor Separation - Inefficient distillation column.- Distillation rate is too fast.- Use a fractionating column for better separation of components with close boiling points.- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.
Flash Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Isomers - Inappropriate solvent system.- Optimize the eluent system by testing different solvent polarities. A less polar solvent system will generally provide better separation.- Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Product Tailing/Streaking - Strong interaction of the basic aniline with acidic silica gel.[1]- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.- Use a deactivated silica gel or an alternative stationary phase like alumina.
Cracked Column Bed - Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed uniformly as a slurry.- Do not let the solvent level drop below the top of the silica gel.
Low Product Recovery - Irreversible adsorption of the product onto the silica gel.- Use a more polar eluent to wash the column after the initial elution.- Consider the use of a basic modifier in the eluent as described for tailing.

Quantitative Data on Purification Methods

Disclaimer: The following data is hypothetical yet realistic, based on typical purities achieved for similar compounds, and is intended for illustrative purposes.

Purification MethodInitial Purity (Crude)Final Purity (Typical)Key AdvantagesKey Disadvantages
Vacuum Distillation 85-90%>99.5%- Effective for removing non-volatile impurities.- Scalable.- Not effective for separating compounds with very close boiling points (e.g., some isomers).- Risk of thermal decomposition if not carefully controlled.
Flash Chromatography 85-90%>99%- Excellent for separating isomers and compounds with similar polarities.- Relatively fast.- Can be labor-intensive.- Requires significant solvent usage.- Potential for compound degradation on silica.
Recrystallization (as hydrochloride salt) 85-90%>99.8%- Can achieve very high purity.- Effective for removing non-basic impurities.- Requires an additional step to form the salt and then liberate the free amine.- Potential for product loss during filtration and transfers.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

Objective: To purify crude this compound by separating it from non-volatile impurities and colored byproducts.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Receiving flask

Methodology:

  • Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Begin stirring and gradually heat the distillation flask.

  • Collect and discard the initial forerun, which may contain lower-boiling impurities.

  • Collect the main fraction of this compound at its boiling point under the applied vacuum (the boiling point will be significantly lower than the atmospheric boiling point of 222 °C).

  • Once the desired fraction has been collected, remove the heating mantle and allow the system to cool to room temperature before releasing the vacuum.

Protocol 2: Purification of this compound by Flash Column Chromatography

Objective: To purify crude this compound by separating it from positional isomers and other impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent: Hexane/Ethyl Acetate gradient (e.g., starting with 98:2 and gradually increasing to 90:10) with 0.5% triethylamine

  • Compressed air or nitrogen for pressure

  • Test tubes for fraction collection

  • TLC plates for monitoring

Methodology:

  • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system, applying positive pressure to achieve a steady flow rate.

  • Collect fractions in test tubes.

  • Monitor the separation by TLC.

  • Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Protocol 3: Purification of this compound by Recrystallization of its Hydrochloride Salt

Objective: To achieve high purity of this compound by converting it to its hydrochloride salt, recrystallizing the salt, and then liberating the free amine.

Materials:

  • Crude this compound

  • Concentrated hydrochloric acid

  • Ethanol or isopropanol

  • Diethyl ether

  • Sodium hydroxide solution (e.g., 2M)

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

  • Filter funnel and paper

  • Ice bath

Methodology:

  • Salt Formation: Dissolve the crude this compound in a minimal amount of diethyl ether. Slowly add a slight excess of concentrated hydrochloric acid while stirring. The this compound hydrochloride salt will precipitate. Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol or isopropanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of Free Amine: Dissolve the purified hydrochloride salt in water and add sodium hydroxide solution until the mixture is basic (pH > 10). The this compound will separate as an oil.

  • Extraction: Extract the free amine with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis synthesis Crude this compound (85-90% Purity) distillation Vacuum Distillation synthesis->distillation Non-volatile impurities chromatography Flash Chromatography synthesis->chromatography Isomeric impurities recrystallization Recrystallization as Salt synthesis->recrystallization High purity needed analysis GC-MS / HPLC (>99% Purity) distillation->analysis chromatography->analysis recrystallization->analysis

Caption: General workflow for the purification of crude this compound.

troubleshooting_logic start Crude Product is Dark Brown q1 Is the product a liquid or solid? start->q1 liquid Liquid q1->liquid Liquid solid Solid q1->solid Solid action_liquid Perform Vacuum Distillation liquid->action_liquid action_solid Perform Recrystallization with Activated Charcoal solid->action_solid end Colorless Product action_liquid->end action_solid->end

Caption: Troubleshooting logic for discolored this compound.

References

Optimizing temperature and pressure conditions for aniline alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aniline alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing temperature and pressure conditions during aniline alkylation experiments.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments, focusing on the impact of temperature and pressure.

Issue 1: Low Conversion of Aniline

Q: My aniline alkylation reaction is showing low conversion. What are the likely causes related to temperature and pressure?

A: Low conversion in aniline alkylation can stem from several factors. Regarding temperature and pressure, consider the following:

  • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy barrier.[1]

    • Solution: Systematically increase the reaction temperature in increments of 10-20°C to identify the optimal range. Be cautious, as excessively high temperatures can lead to side reactions.[1]

  • Inadequate Pressure (for reductive alkylation): In reductive alkylation processes that utilize gaseous hydrogen, insufficient pressure can lead to slow reaction kinetics.[1]

    • Solution: Ensure your system is properly sealed and increase the hydrogen pressure. The optimal pressure should be determined experimentally, as excessively high pressures may not significantly improve the yield and could be unnecessary. For instance, in the reductive alkylation of aniline with acetone over a copper chromite catalyst, the yield of N-isopropylaniline increased significantly when the hydrogen pressure was raised from 20 bar to 40 bar, with the optimum pressure being around 50 bar.

  • Catalyst Inactivity: The catalyst may require a specific temperature for activation.[1]

    • Solution: Review the catalyst's documentation for recommended activation procedures, which often involve pre-reduction at elevated temperatures. For example, a copper chromite catalyst used for aniline alkylation was pre-reduced with hydrogen at 300°C for 4 hours to enhance its activity.

Issue 2: Poor Selectivity for Mono-N-Alkylated Product (Over-alkylation)

Q: My reaction is producing a significant amount of the N,N-dialkylated aniline byproduct. How can I improve the selectivity for the desired mono-N-alkylated product by adjusting temperature and pressure?

A: Over-alkylation is a common challenge because the mono-alkylated product is often more nucleophilic than aniline itself.[2][3] Temperature is a key parameter to control this:

  • High Reaction Temperature: Elevated temperatures can accelerate the second alkylation step, leading to a higher proportion of the di-alkylated product.[3]

    • Solution: Lowering the reaction temperature can often improve selectivity for the mono-alkylated product.[2] It is recommended to perform the reaction at a lower temperature for a longer duration to find the optimal balance between reaction rate and selectivity.[3]

  • Pressure Effects: While pressure is more directly related to the reaction rate in reductive alkylation, maintaining the optimal pressure can contribute to better overall process control, which can indirectly influence selectivity.

Issue 3: Formation of C-Alkylated Byproducts

Q: I am observing alkylation on the aromatic ring of aniline instead of the desired N-alkylation. How can I control this regioselectivity with temperature?

A: The competition between N-alkylation and C-alkylation is highly dependent on reaction conditions, particularly temperature.[4]

  • High Reaction Temperature: Higher temperatures generally favor C-alkylation.[4][5]

    • Solution: Lowering the reaction temperature is a primary strategy to favor N-alkylation.[3][4] The choice of catalyst is also crucial, as some catalysts inherently favor N-alkylation even at moderate temperatures.[4]

Issue 4: Tar Formation

Q: My reaction mixture is turning into a dark, insoluble tar. What role do temperature and pressure play in this, and how can I prevent it?

A: Tar formation is often a result of extensive side reactions, including polyalkylation and C-alkylation, which can be exacerbated by inappropriate temperature conditions.[3]

  • Excessively High Temperature: High temperatures can promote a cascade of undesired intermolecular reactions and decomposition, leading to the formation of high-molecular-weight tars.[3]

    • Solution: Carefully optimize the reaction temperature by screening a range of lower temperatures.[3]

  • Pressure Considerations: In pressure-sensitive reactions, sudden changes or improper pressure control can lead to uncontrolled reactions and potential decomposition, contributing to tar formation. Maintaining a stable and optimized pressure is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for aniline alkylation?

A1: The optimal temperature for aniline alkylation is highly dependent on the specific reaction, including the alkylating agent, catalyst, and solvent used. However, some general ranges have been reported:

  • For reductive alkylation of aniline with acetone over a copper chromite catalyst, temperatures between 100°C and 160°C have been studied, with 140°C being found as the optimum.

  • In the vapor-phase alkylation of aniline with methanol, temperatures ranging from 573 K to 673 K (300°C to 400°C) have been investigated.[5]

  • For N-alkylation using alcohols via a "borrowing hydrogen" strategy with ruthenium-based catalysts, temperatures can range from 25°C to 110°C.[6][7]

Q2: How does pressure influence the yield and selectivity in aniline alkylation?

A2: The influence of pressure is most significant in reactions involving gaseous reactants, such as reductive alkylation using hydrogen gas. In this context:

  • Yield: Increasing the hydrogen pressure generally increases the reaction rate and yield up to an optimal point. For example, in one study, the yield of N-isopropylaniline increased from 22.3% at 20 bar to 70% at 50 bar, with no significant improvement at higher pressures.

  • Selectivity: While pressure primarily affects the rate of reduction, maintaining a stable and optimal pressure helps in controlling the reaction, which can indirectly favor the desired product by preventing side reactions that might occur under uncontrolled conditions.

Q3: Can I avoid using high pressure for aniline alkylation?

A3: Yes, several methods for aniline alkylation do not require high pressure. The "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, producing only water as a byproduct.[2] This method is often performed at atmospheric pressure.[6] Traditional N-alkylation with alkyl halides also does not typically require high pressure.[8]

Q4: How do I find the optimal temperature and pressure for my specific aniline alkylation reaction?

A4: The optimal conditions are best determined empirically through a systematic optimization study. A Design of Experiments (DoE) approach can be highly effective. Key steps include:

  • Literature Review: Start by identifying conditions reported for similar reactions.

  • Initial Screening: Run a series of small-scale experiments varying one parameter at a time (e.g., temperature) while keeping others constant.

  • Optimization: Once a promising range is identified, a more detailed study can be conducted to fine-tune the conditions. Monitor the reaction for conversion, selectivity, and byproduct formation using techniques like GC-MS or HPLC.

Data Presentation

Table 1: Effect of Temperature on Reductive Alkylation of Aniline with Acetone

Temperature (°C)Yield of N-isopropylaniline (mole%)
10025.2
12048.5
14070.5
16062.0

Catalyst: Copper chromite, Pressure: 50 bar H₂, Time: 60 min.

Table 2: Effect of Hydrogen Pressure on Reductive Alkylation of Aniline with Acetone

Pressure (bar)Yield of N-isopropylaniline (mole%)
2022.3
4068.0
5070.0
80-
110-

Catalyst: Copper chromite, Temperature: 140°C, Time: 60 min. No significant change in yield was observed at 80 and 110 bar.

Table 3: Influence of Reaction Temperature on Aniline Alkylation with Methanol

CatalystTemperature (°C)Aniline Conversion (%)Selectivity for N-Methylaniline (%)Selectivity for N,N-Dimethylaniline (%)
CrAlP–PA-10–773300 (573 K)~20991
CrAlP–PA-10–773350 (623 K)~45~80~18
CrAlP–PA-10–773400 (673 K)~705736

Data extracted and estimated from graphical representation in the source.[5]

Experimental Protocols

Protocol 1: Reductive Alkylation of Aniline with Acetone using Copper Chromite Catalyst

This protocol is based on the optimization study for the synthesis of N-isopropylaniline.

  • Catalyst Pre-treatment: The copper chromite catalyst is pre-reduced with hydrogen at 300°C for 4 hours.

  • Reaction Setup:

    • In a Teflon-lined autoclave (500 ml capacity), add aniline, acetone (1:3 molar ratio), and the pre-reduced catalyst (4% w/w of reactants).

    • Seal the autoclave.

  • Reaction Execution:

    • Flush the autoclave first with nitrogen and then with hydrogen.

    • Pressurize the autoclave with hydrogen to 50 bar.

    • Heat the reaction mixture to 140°C with stirring for 60 minutes.

  • Work-up and Analysis:

    • After the reaction, cool the autoclave to room temperature.

    • Separate the catalyst by centrifugation.

    • Analyze the product mixture using appropriate analytical techniques (e.g., GC-MS, NMR) to determine yield and selectivity.

Protocol 2: General Procedure for N-Alkylation of Aniline with an Alcohol via Borrowing Hydrogen

This is a general protocol based on common practices for this type of reaction.[6][8]

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the transition metal catalyst (e.g., a ruthenium complex, 1-3 mol%), a base (e.g., t-BuOK, 0.75-1.0 equiv.), and the alcohol (1.2 equiv.).

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution:

    • Add the aniline (1.0 equiv.) and a dry solvent (e.g., toluene) to the reaction mixture under the inert atmosphere.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the specified time (e.g., 24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up & Purification setup1 Add catalyst, base, and solid reactants to oven-dried flask setup2 Establish inert atmosphere (e.g., Ar) setup1->setup2 setup3 Add solvent and liquid reactants setup2->setup3 exec1 Heat to specified temperature setup3->exec1 exec2 Stir for designated time exec1->exec2 exec3 Monitor progress (TLC, GC) exec2->exec3 workup1 Cool to room temperature exec3->workup1 workup2 Quench reaction workup1->workup2 workup3 Extract product workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Purify (e.g., chromatography) workup4->workup5

Caption: General experimental workflow for N-alkylation of aniline.

troubleshooting_logic cluster_temp Temperature Issues cluster_pressure Pressure Issues (Reductive Alkylation) cluster_solutions Potential Solutions start Low Yield or Poor Selectivity temp_high Temperature too high? (C-alkylation, over-alkylation, tar) start->temp_high temp_low Temperature too low? (Low conversion) start->temp_low pressure_low Pressure too low? (Low conversion) start->pressure_low pressure_unstable Pressure unstable? (Side reactions) start->pressure_unstable sol_decrease_T Decrease Temperature temp_high->sol_decrease_T sol_increase_T Increase Temperature temp_low->sol_increase_T sol_increase_P Increase Pressure pressure_low->sol_increase_P sol_stabilize_P Stabilize Pressure pressure_unstable->sol_stabilize_P

Caption: Troubleshooting logic for temperature and pressure issues.

aniline_alkylation_pathways cluster_conditions Reaction Conditions aniline Aniline mono_alkyl Mono-N-Alkylated Aniline (Desired Product) aniline->mono_alkyl + Alkylating Agent c_alkyl C-Alkylated Aniline (Side Product) aniline->c_alkyl + Alkylating Agent alkylating_agent Alkylating Agent (e.g., R-X, R-OH) di_alkyl Di-N-Alkylated Aniline (Over-alkylation) mono_alkyl->di_alkyl + Alkylating Agent low_T Lower Temperature low_T->mono_alkyl Favors high_T Higher Temperature high_T->di_alkyl Promotes high_T->c_alkyl Promotes

Caption: Competing reaction pathways in aniline alkylation.

References

Selection of Lewis acid catalysts for Friedel-Crafts reactions of aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the selection of Lewis acid catalysts for Friedel-Crafts reactions of aniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Friedel-Crafts reaction with aniline failing?

Aniline typically fails to undergo Friedel-Crafts alkylation or acylation under standard conditions (e.g., using AlCl₃).[1][2][3][4][5] This is due to a fundamental incompatibility between the aniline and the Lewis acid catalyst. The amino group (-NH₂) of aniline is a Lewis base, which readily reacts with the Lewis acid catalyst (e.g., AlCl₃) in an acid-base reaction.[2][3][4] This interaction forms a salt, placing a positive charge on the nitrogen atom.[3] This positively charged group strongly deactivates the aromatic ring, rendering it unreactive toward the desired electrophilic aromatic substitution.[1][3][4]

Q2: What is the consequence of the reaction between aniline and the Lewis acid catalyst?

The reaction between the amino group of aniline and a strong Lewis acid like AlCl₃ forms a stable complex or salt.[1] This complexation has two primary negative consequences for the reaction:

  • Deactivation of the Catalyst: The Lewis acid is effectively neutralized by the aniline, preventing it from activating the alkyl or acyl halide to generate the necessary electrophile.[3]

  • Deactivation of the Aromatic Ring: The formation of the anilinium salt converts the activating amino group into a powerful deactivating group. This is because the positively charged nitrogen atom withdraws electron density from the benzene ring, making it electron-deficient and thus resistant to electrophilic attack.[1][3]

Q3: Can weaker Lewis acids be used for Friedel-Crafts reactions of unprotected aniline?

While the use of weaker Lewis acids might seem like a plausible solution, they are often not effective for promoting the Friedel-Crafts reaction of unprotected aniline. The Lewis basicity of the amino group is strong enough to interact with and inhibit even milder Lewis acids, preventing the generation of the required electrophile. For successful Friedel-Crafts reactions involving anilines, a different strategy is typically required.

Q4: What is the most common and effective strategy to perform a Friedel-Crafts reaction on an aniline derivative?

The most widely accepted and effective method is to protect the amino group before the Friedel-Crafts reaction.[1][2][6] This is typically achieved by converting the amine into an amide, for example, by reacting aniline with acetic anhydride to form acetanilide.[1][2] The resulting amide is less basic and does not form a deactivating complex with the Lewis acid catalyst.[6] The amide group is still an ortho-, para-director, allowing the Friedel-Crafts reaction to proceed. After the desired alkylation or acylation, the protecting group can be removed by hydrolysis to regenerate the amino group.[1][6]

Q5: Are there any catalytic systems that can be used for the Friedel-Crafts acylation of protected anilines (anilides)?

Yes, while strong Lewis acids like AlCl₃ are often ineffective even for anilides, certain metal triflates have been shown to be effective catalysts for the Friedel-Crafts acylation of these protected derivatives.[7] Gallium(III) triflate (Ga(OTf)₃) and other metal triflates such as Scandium(III) triflate (Sc(OTf)₃), Hafnium(IV) triflate (Hf(OTf)₄), and Bismuth(III) triflate (Bi(OTf)₃) have been successfully used in catalytic amounts.[7][8][9][10]

Q6: What are some modern, "greener" alternatives for Friedel-Crafts reactions of anilines?

Recent research has focused on developing more environmentally friendly approaches. These include:

  • Heterogeneous Catalysts: Systems like silicotungstic acid supported on Amberlyst 15 have been used for aza-Friedel-Crafts reactions of primary, secondary, and tertiary anilines under solvent-free conditions. These catalysts are easily recoverable and recyclable.[11]

  • Ionic Liquids: Brønsted acidic ionic liquids have been employed as both the catalyst and solvent for the synthesis of aniline-based triarylmethanes via Friedel-Crafts reactions.[12] Pyridinium-based ionic liquids have also been investigated for Friedel-Crafts acylations.[13][14] These methods often offer advantages such as mild reaction conditions and simplified product isolation.[13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No reaction or very low conversion with unprotected aniline. The amino group is a Lewis base and is reacting with the Lewis acid catalyst, deactivating both the catalyst and the aromatic ring.[2][3]Protect the amino group by converting it to an amide (e.g., acetanilide) before the Friedel-Crafts reaction.[1][2]
A precipitate forms immediately upon adding the Lewis acid to aniline. This is the salt formed from the Lewis acid-base reaction between the catalyst and aniline, confirming their incompatibility under these conditions.[2]Isolate the aniline, protect the amino group, and then proceed with the Friedel-Crafts step.
Low yield in the Friedel-Crafts acylation of acetanilide with AlCl₃. AlCl₃ is often not an effective catalyst for the acylation of anilides, even when used in stoichiometric amounts.[7]Switch to a more effective catalytic system, such as a metal triflate (e.g., Ga(OTf)₃, Hf(OTf)₄, or Bi(OTf)₃) in a suitable solvent system like nitromethane-lithium perchlorate.[7][8]
Difficulty in separating the product from the catalyst. Traditional homogeneous Lewis acids can be difficult to remove during workup.Consider using a heterogeneous catalyst, such as a supported acid, which can be easily filtered off at the end of the reaction.[11] Alternatively, explore reactions in ionic liquids, which can sometimes be recycled.[12][13]
Multiple products are formed. This could be due to side reactions or, in the case of alkylation, polyalkylation.Friedel-Crafts acylation is generally preferred over alkylation as the product is deactivated to further substitution. If alkylation is necessary, careful control of stoichiometry and reaction conditions is crucial.

Data Presentation: Catalyst Performance in Friedel-Crafts Acylation of Acetanilide

The following table summarizes the performance of various Lewis acid catalysts in the acetylation of acetanilide, based on data from patent literature.

CatalystCatalyst Loading (mol%)Solvent SystemYield (%)Reference
Ga(OTf)₃ 10MeNO₂-LiClO₄ (6 M)97[7]
Ga(ONf)₃ 10MeNO₂-LiClO₄ (6 M)98[7]
Sb(OTf)₃ Not specifiedMeNO₂-LiClO₄ (6 M)59[7]
Bi(OTf)₃ Not specifiedMeNO₂-LiClO₄ (6 M)59[7]
Sc(ONf)₃ Not specifiedMeNO₂-LiClO₄ (6 M)48[7]
Hf(OTf)₄ Not specifiedMeNO₂-LiClO₄ (6 M)44[7]
Sc(OTf)₃ Not specifiedMeNO₂-LiClO₄ (6 M)10[7]
AlCl₃ >100 (stoichiometric)MeNO₂-LiClO₄ (6 M)<1[7]
AlCl₃ 3201,2-dichloroethane9[7]

Note: ONf refers to the nonafluorobutanesulfonate group.

Experimental Protocols

Protocol 1: Protection of Aniline as Acetanilide

This protocol describes the conversion of aniline to acetanilide to protect the amino group prior to a Friedel-Crafts reaction.

Materials:

  • Aniline

  • Acetic anhydride

  • Pyridine (catalytic amount)

  • Suitable solvent (e.g., dichloromethane or neat)

  • Cold water

  • Standard laboratory glassware

Procedure:

  • Dissolve aniline in a suitable solvent or use it neat in a round-bottom flask.

  • Add acetic anhydride (typically 1.1 to 1.5 equivalents) to the aniline.

  • Add a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide.

  • Filter the solid product, wash with cold water, and dry.

Protocol 2: Ga(OTf)₃-Catalyzed Friedel-Crafts Acylation of Acetanilide

This protocol is a representative example of a catalytic Friedel-Crafts acylation of a protected aniline derivative.

Materials:

  • Acetanilide

  • Acylating agent (e.g., acetic anhydride)

  • Gallium(III) triflate (Ga(OTf)₃) (10 mol%)

  • Nitromethane (MeNO₂)

  • Lithium perchlorate (LiClO₄)

  • Standard anhydrous reaction setup (oven-dried glassware, inert atmosphere)

Procedure:

  • Prepare a 6 M solution of LiClO₄ in MeNO₂.

  • In a flask under an inert atmosphere, dissolve acetanilide in the MeNO₂-LiClO₄ solvent system.

  • Add Ga(OTf)₃ (10 mol%) to the solution.

  • Add the acylating agent (e.g., acetic anhydride, typically 1.2 equivalents).

  • Stir the reaction mixture at the appropriate temperature (e.g., 50 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Deprotection of Acylated Acetanilide

This protocol describes the hydrolysis of the amide back to the amine after the Friedel-Crafts reaction.

Materials:

  • Acylated acetanilide derivative

  • Aqueous strong acid (e.g., HCl) or base (e.g., NaOH)

  • Standard laboratory glassware for reflux

Procedure:

  • Reflux the acylated acetanilide with an aqueous solution of a strong acid or base.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and neutralize it.

  • Extract the alkylated aniline product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the final product.

Mandatory Visualizations

Lewis_Acid_Base_Reaction cluster_product Product Aniline Aniline (Lewis Base) Salt Deactivated Salt Complex Aniline->Salt Forms complex with AlCl3 AlCl₃ (Lewis Acid) AlCl3->Salt

Caption: Reaction between aniline and AlCl₃ leading to catalyst deactivation.

Troubleshooting_Workflow start Start: Friedel-Crafts Reaction of Aniline q1 Is the reaction working? start->q1 no_reaction No/Low Yield q1->no_reaction No deprotect Deprotect the amine via hydrolysis q1->deprotect Yes protect_amine Protect the -NH₂ group (e.g., form acetanilide) no_reaction->protect_amine run_fc Perform Friedel-Crafts reaction on protected aniline protect_amine->run_fc q2 Is the yield satisfactory? run_fc->q2 optimize Optimize Catalyst: - Use metal triflates (Ga, Hf, Bi) - Adjust conditions q2->optimize No q2->deprotect Yes optimize->run_fc end Final Product deprotect->end

Caption: Troubleshooting workflow for Friedel-Crafts reactions of aniline.

Catalyst_Selection_Logic start Desired Reaction: Friedel-Crafts on Aniline q_amine Is the amine protected? start->q_amine unprotected Unprotected Aniline q_amine->unprotected No protected Protected Aniline (Anilide) q_amine->protected Yes strategy1 Strategy 1: Protection Route (Most Reliable) unprotected->strategy1 strategy2 Strategy 2: Alternative Catalysis (Substrate/Reaction Dependent) unprotected->strategy2 catalyst1 Use Metal Triflates (e.g., Ga(OTf)₃, Hf(OTf)₄) for Acylation protected->catalyst1 strategy1->catalyst1 catalyst2 Explore Heterogeneous Catalysts or Ionic Liquids strategy2->catalyst2

Caption: Decision logic for selecting a catalytic approach.

References

Preventing oxidation and degradation of 4-propylaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of oxidation and degradation of 4-propylaniline during storage. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Discoloration of this compound (Yellow to Brown) Oxidation upon exposure to air and/or light.[1]Store the compound in an amber vial under an inert atmosphere (argon or nitrogen). For long-term storage, keep it in a refrigerator.
Inconsistent Experimental Results Degradation of the this compound stock solution.Prepare fresh solutions for each experiment. If a stock solution must be used, store it under an inert gas in a sealed, light-protected container. Consider adding a suitable antioxidant if compatible with your experiment.
Formation of Precipitate in Solution Polymerization of oxidized this compound.Filter the solution to remove the precipitate. To prevent recurrence, store the solution under an inert atmosphere and protect it from light.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The primary causes of this compound degradation are oxidation and polymerization. The amino group on the aniline ring makes the molecule electron-rich and thus susceptible to oxidation when exposed to oxygen in the air. This process is often accelerated by exposure to light and elevated temperatures.

Q2: What are the visible signs of this compound degradation?

A2: The most common sign of degradation is a change in color from a colorless or pale yellow liquid to a darker yellow, brown, or even black substance.[1] Over time, the formation of insoluble polymeric materials may also be observed as a precipitate or a viscous residue.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. The container should be tightly sealed, and the headspace filled with an inert gas like argon or nitrogen to displace oxygen. Refrigeration is recommended for long-term storage.

Q4: Can I use this compound that has changed color?

A4: Discoloration indicates the presence of impurities due to oxidation. For applications sensitive to impurities, it is highly recommended to purify the discolored this compound before use. The purity should be verified by an appropriate analytical method such as HPLC or GC-MS.

Q5: How can I purify this compound that has degraded?

A5: If your sample of this compound has discolored, purification can be achieved through vacuum distillation or column chromatography to remove colored impurities and polymeric byproducts.

Q6: Are there any chemical additives that can prevent the oxidation of this compound?

A6: Yes, the addition of antioxidants can inhibit the oxidation of aromatic amines. Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are commonly used for this purpose. The choice and concentration of the antioxidant should be carefully considered based on the intended application of the this compound.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

Objective: To establish a standard procedure for the long-term storage of this compound to minimize degradation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined screw cap

  • Inert gas (Argon or Nitrogen) source with a regulator and tubing

  • Refrigerator (2-8 °C)

  • Parafilm or other sealing tape

Procedure:

  • Obtain a clean, dry amber glass vial of an appropriate size to minimize headspace.

  • Transfer the desired amount of this compound into the vial.

  • Flush the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Quickly and tightly seal the vial with the PTFE-lined screw cap.

  • Wrap the cap and neck of the vial with Parafilm to ensure an airtight seal.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the sealed vial in a refrigerator at 2-8 °C for long-term storage.

Protocol 2: Purification of Discolored this compound by Flash Column Chromatography

Objective: To remove colored impurities and degradation products from this compound using flash column chromatography.

Materials:

  • Discolored this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The optimal ratio should be determined by TLC.

  • Triethylamine (Et3N)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal Rf value for this compound should be between 0.2 and 0.3. Add 0.5-1% triethylamine to the eluent to prevent streaking of the amine on the silica gel.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column. Ensure there are no air bubbles or cracks in the silica bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the discolored this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the solvent system, applying positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified, colorless to pale yellow this compound.

  • Storage: Immediately store the purified product under an inert atmosphere as described in Protocol 1.

Data Presentation

Storage Condition Temperature Atmosphere Light Exposure Expected Stability (Qualitative)
1AmbientAirAmbient LightPoor (discoloration expected within weeks to months)
2AmbientAirDarkFair (slow discoloration over months)
3Refrigerated (2-8 °C)AirDarkGood (significant slowing of degradation)
4AmbientInert Gas (Ar/N₂)DarkVery Good (stable for an extended period)
5Refrigerated (2-8 °C)Inert Gas (Ar/N₂)DarkExcellent (optimal for long-term storage)

Visualizations

Oxidation_Pathway Simplified Oxidation Pathway of this compound This compound This compound Oxidized_Intermediates Oxidized Intermediates (e.g., Radicals, Imines) This compound->Oxidized_Intermediates O2, Light, Heat Colored_Byproducts Colored Byproducts Oxidized_Intermediates->Colored_Byproducts Polymeric_Material Polymeric Material Oxidized_Intermediates->Polymeric_Material

Caption: Simplified oxidation pathway of this compound.

Storage_Workflow Recommended Storage Workflow for this compound cluster_receive Receiving Sample cluster_prepare Preparation for Storage cluster_store Storage Receive Receive this compound Transfer Transfer to Amber Vial Receive->Transfer Inert Flush with Inert Gas (Ar or N2) Transfer->Inert Seal Seal Tightly Inert->Seal Store Store at 2-8 °C in the Dark Seal->Store

Caption: Recommended workflow for storing this compound.

References

Troubleshooting common issues in GC-MS analysis of aromatic amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of aromatic amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems

Q1: Why are my aromatic amine peaks tailing?

Peak tailing is a common issue when analyzing polar compounds like aromatic amines. It is often caused by unwanted interactions between the analyte and active sites within the GC system.[1][2]

Potential Causes and Solutions:

  • Active Sites in the Inlet or Column:

    • Solution: Perform regular inlet maintenance, including replacing the liner, septum, and O-ring.[3][4] Use deactivated liners, preferably with glass wool, to trap non-volatile contaminants.[4] If the column is contaminated, trim 10-20 cm from the inlet end. If tailing persists, the column may need replacement.[1][5]

  • Improper Column Installation:

    • Solution: Ensure the column is cut cleanly and installed at the correct height in the inlet and detector to avoid dead volumes.[1][4][5]

  • Inappropriate Solvent:

    • Solution: A mismatch between the polarity of the solvent and the stationary phase can cause peak tailing. Consider changing the solvent.[3]

  • Analyte-Specific Issues:

    • Solution: Some aromatic amines are inherently prone to tailing. Derivatization is a highly effective strategy to block the active amine group, reducing polarity and improving peak shape.[2]

Q2: What causes peak fronting in my chromatogram?

Peak fronting is typically a sign of column overload.

Potential Causes and Solutions:

  • Sample Concentration Too High:

    • Solution: Reduce the sample concentration or the injection volume. You can also increase the split ratio to introduce less sample onto the column.[6]

  • Incompatible Solvent:

    • Solution: Injecting a sample in a solvent that is much stronger than the stationary phase can lead to fronting. Ensure solvent compatibility.

Q3: My peaks are splitting. What should I do?

Peak splitting can arise from both chemical and physical issues within the GC system.

Potential Causes and Solutions:

  • Improper Injection Technique (Splitless Injection):

    • Solution: In splitless injection, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing. If the temperature is too high, broad or split peaks can occur.[5]

  • Column Issues:

    • Solution: A poorly cut column or contamination at the head of the column can cause peak splitting. Re-cutting the column or trimming the front end can resolve this.[5]

  • Sample Matrix Effects:

    • Solution: Complex sample matrices can sometimes lead to peak splitting. Improving sample cleanup procedures may be necessary.

Sensitivity and Baseline Issues

Q4: I'm experiencing low sensitivity for my aromatic amine analytes. What are the possible causes?

Low sensitivity, or a decrease in peak response, can be caused by a wide range of factors from the injector to the detector.

Potential Causes and Solutions:

  • Leaks in the System:

    • Solution: Check for leaks in the injector, column fittings, and MS interface. An air leak (indicated by high m/z 28 and 32 in the MS background) can significantly reduce sensitivity.

  • Contamination:

    • Solution: A contaminated inlet liner or a dirty ion source in the mass spectrometer are common causes of sensitivity loss. Regularly clean and maintain these components.

  • Injector Problems:

    • Solution: Ensure the correct injection volume and that the syringe is functioning properly. For splitless injections, an incorrect purge activation time can lead to sample loss.

  • Derivatization Issues:

    • Solution: Incomplete derivatization or degradation of derivatives will lead to a poor response. Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).

Q5: My baseline is noisy, drifting, or showing ghost peaks. How can I fix this?

An unstable baseline can interfere with peak integration and reduce overall analytical performance.

Potential Causes and Solutions:

  • Contaminated Carrier Gas:

    • Solution: Ensure high-purity carrier gas and install or replace gas purifiers to remove oxygen, moisture, and hydrocarbons.[7]

  • Column Bleed:

    • Solution: All columns exhibit some level of bleed, which increases with temperature. If the bleed is excessive, it may be due to oxygen damage or an old column that needs replacement. Conditioning a new column properly is crucial.[7]

  • Septum Bleed:

    • Solution: Particles from a degrading septum can enter the inlet and create ghost peaks. Use high-quality, pre-conditioned septa and replace them regularly.

  • Carryover from Previous Injections:

    • Solution: If you observe peaks from a previous run in a blank injection, this indicates carryover. Clean the syringe, inlet, and consider increasing the oven temperature at the end of the run to elute all compounds.

Derivatization

Q6: Is derivatization necessary for GC-MS analysis of aromatic amines?

Yes, derivatization is highly recommended and often necessary for the successful analysis of aromatic amines.[8] Aromatic amines are polar and can interact with active sites in the GC system, leading to poor peak shape and low sensitivity. Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable functional group.[2]

Q7: What are the common derivatization methods for aromatic amines?

The most common derivatization techniques for amines in GC analysis are acylation, silylation, and alkylation.

  • Acylation: Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the amine to form stable amide derivatives. These are often used to improve chromatographic performance and introduce electron-capturing groups for sensitive detection.

  • Silylation: Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on the amine with a trimethylsilyl (TMS) group. Silylation reactions can be sensitive to moisture.

  • Alkylation: Reagents like alkyl chloroformates are used to form carbamate derivatives. This method can be performed in aqueous solutions.

Data Presentation

Table 1: Comparison of GC-MS Techniques for the Analysis of Iodinated Aromatic Amine Derivatives

This table summarizes the limits of detection (LODs) for different GC-MS techniques used in the analysis of derivatized aromatic amines.

GC-MS TechniqueModeAverage LOD Range (pg/L)General Sensitivity
GC-EI-MSSingle Ion Monitoring (SIM)9 - 50Good
GC-NCI-MSSingle Ion Monitoring (SIM)3.0 - 7.3High
GC-EI-MS/MSMultiple Reaction Monitoring (MRM)0.9 - 3.9Very High

Data adapted from a study on iodinated derivatives of aromatic amines. The high sensitivity of GC-NCI-MS is due to the high electron affinity of the halogenated derivatives. GC-EI-MS/MS offers the lowest detection limits due to the reduction of background noise.[7]

Table 2: Qualitative Comparison of Derivatization Methods for Amines

This table provides a general comparison of common derivatization methods for amine analysis by GC-MS.

Derivatization MethodCommon ReagentsDerivative StabilityReaction ConditionsKey Advantages
Acylation TFAA, PFPA, HFBAGenerally very stableAnhydrous conditions often preferredImproves peak shape, increases volatility, enhances detection with ECD.
Silylation BSTFA, MSTFACan be moisture-sensitiveRequires anhydrous conditionsEffective at reducing polarity, widely used.
Alkylation Alkyl ChloroformatesGood stabilityCan be performed in aqueous solutionsInstantaneous reaction, no heating required, less damage to the GC column.[9]

A study comparing silylation (TMS) and alkylation (MCF) for amino and non-amino organic acids found that MCF derivatives showed better reproducibility and stability during chromatographic runs.[9][10]

Experimental Protocols

Detailed Methodology: GC-MS Analysis of Aniline in Serum with Derivatization

This protocol describes a method for the quantification of aniline in a biological matrix, involving extraction and derivatization.

1. Scope and Application: This method is for the quantification of aniline in human serum.

2. Reagents and Standards:

  • Solvents: Chloroform, Ethyl acetate (High Purity/GC Grade)

  • Reagents: Sodium hydroxide (NaOH), 4-carbethoxyhexafluorobutyryl chloride (derivatizing agent)

  • Internal Standard: N-methylaniline

  • Stock and Calibration Standards: Prepare in a suitable solvent.

3. Sample Preparation and Derivatization:

  • To 1 mL of serum in a glass tube, add the internal standard.

  • Make the solution alkaline by adding NaOH.

  • Extract the aniline and internal standard by adding chloroform and vortexing.

  • Centrifuge to separate the layers and transfer the chloroform (bottom layer) to a clean tube.

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the analytes.

  • Evaporate the excess derivatizing reagent with a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

4. GC-MS Conditions:

  • GC Column: 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Splitless mode, 250 °C.

  • Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer:

    • Mode: Electron Ionization (EI)

    • Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

5. Quality Control:

  • Include calibration standards and quality control samples at low, medium, and high concentrations in each analytical run.

  • Monitor the ion ratios of the target analytes and the internal standard.

Mandatory Visualization

GC_MS_Troubleshooting_Workflow General GC-MS Troubleshooting Workflow start Problem Observed (e.g., Poor Peak Shape, Low Sensitivity) check_method Review Method Parameters (Temps, Flow, etc.) start->check_method check_consumables Inspect Consumables (Septum, Liner, Syringe) check_method->check_consumables Parameters OK resolution Problem Resolved check_method->resolution Parameter Corrected inlet_maintenance Perform Inlet Maintenance check_consumables->inlet_maintenance Consumables OK check_consumables->inlet_maintenance Issue Found & Fixed check_leaks Check for Leaks (Air & Water) inlet_maintenance->check_leaks Maintenance Done inlet_maintenance->resolution Problem Solved column_issue Investigate Column (Contamination, Installation, Age) check_leaks->column_issue No Leaks check_leaks->resolution Leak Fixed ms_issue Troubleshoot Mass Spectrometer (Tune, Source Cleaning) column_issue->ms_issue Column OK column_issue->resolution Column Issue Fixed ms_issue->resolution MS OK no_resolution Problem Persists ms_issue->no_resolution MS Issue Persists consult Consult Senior Analyst or Manufacturer no_resolution->consult

Caption: General troubleshooting workflow for GC-MS analysis.

Peak_Tailing_Troubleshooting Troubleshooting Peak Tailing for Aromatic Amines start Peak Tailing Observed check_liner Inspect & Replace Inlet Liner (Use deactivated liner) start->check_liner resolved Peak Shape Improved check_liner->resolved Improvement not_resolved Tailing Persists check_liner->not_resolved No Improvement check_column_install Check Column Installation (Cut, Position, Fittings) trim_column Trim 10-20cm from Column Inlet check_column_install->trim_column Installation OK check_column_install->resolved Installation Corrected check_derivatization Review Derivatization Procedure (Reagents, Conditions) trim_column->check_derivatization No Improvement trim_column->resolved Improvement replace_column Replace Column check_derivatization->replace_column Procedure OK check_derivatization->resolved Procedure Optimized replace_column->resolved Problem Solved not_resolved->check_column_install

Caption: Workflow for diagnosing and resolving peak tailing.

Low_Sensitivity_Causes Potential Causes of Low Sensitivity center Low Sensitivity sample_prep Poor Sample Prep/ Low Concentration center->sample_prep injection Injection Problem (Syringe, Volume, Speed) center->injection inlet Inlet Issues (Leak, Contamination) center->inlet column Column Activity/ Degradation center->column derivatization Inefficient Derivatization center->derivatization ms_system MS System (Dirty Source, Leak, Tune) center->ms_system method Incorrect Method Parameters center->method

Caption: Logical diagram of potential causes for low sensitivity.

References

Resolving peak tailing and improving separation in HPLC of anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of anilines. The focus is on addressing peak tailing and improving separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Peak Tailing in Aniline Analysis

Q1: Why are my aniline peaks tailing on a C18 column?

Peak tailing is a frequent issue when analyzing basic compounds like anilines on standard silica-based reversed-phase columns (e.g., C18). The primary cause is secondary interactions between the basic amine functional group of the anilines and acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.[1][2][3][4][5] These interactions are a form of secondary retention mechanism, which can be strong and have slow kinetics, leading to asymmetrical peak shapes.[2][6]

A1: Key causes and solutions for peak tailing include:

  • Secondary Silanol Interactions:

    • Problem: The lone pair of electrons on the nitrogen atom of the aniline's amino group interacts with the acidic protons of the surface silanol groups on the silica packing material. This interaction is often a combination of hydrogen bonding and ionic exchange.[3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2-4) protonates the silanol groups, reducing their ability to interact with the basic anilines.[7][8] This can be achieved by adding modifiers like 0.1% formic acid or phosphoric acid to the mobile phase.[1][9] Conversely, increasing the mobile phase pH to a basic range (pH 7.5-11) can deprotonate the aniline, making it more non-polar and reducing interactions with ionized silanols.[10] However, ensure your column is stable at higher pH.

    • Solution 2: Use End-Capped Columns: Employ columns where the residual silanol groups have been chemically deactivated (end-capped) with a small, non-polar group (like a trimethylsilyl group).[4][5] This significantly reduces the number of available sites for secondary interactions.

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.[8] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from the aniline analytes.

    • Solution 4: Increase Buffer Concentration: A higher buffer concentration can sometimes mitigate ion-exchange effects with silanols.[2]

  • Column Overload:

    • Problem: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[11]

    • Solution: Reduce the sample concentration or the injection volume.[11] A simple test is to inject a 10-fold dilution of your sample; a significant improvement in peak shape suggests column overload.[11]

  • Column Contamination or Degradation:

    • Problem: Accumulation of strongly retained compounds on the column inlet or degradation of the stationary phase can lead to peak tailing for all analytes.[8] A void at the column inlet can also cause tailing.[11][12]

    • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, especially if all peaks in the chromatogram are tailing, the column may need to be replaced.[8][11]

Issue 2: Poor Separation of Aniline Isomers and Derivatives

Q2: I am having difficulty separating structurally similar anilines. What can I do to improve resolution?

The separation of aniline and its isomers (e.g., o-, m-, p-toluidine) can be challenging due to their similar physicochemical properties.[13] Improving resolution often requires a systematic optimization of the chromatographic conditions.

A2: Strategies to improve the separation of anilines include:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The choice and proportion of the organic modifier (e.g., acetonitrile or methanol) can significantly impact selectivity. Methodically vary the percentage of the organic modifier. Acetonitrile and methanol offer different selectivities, so trying both is recommended.[7][10]

    • Mobile Phase pH: The ionization state of anilines is pH-dependent. Adjusting the mobile phase pH can alter the hydrophobicity and retention of the analytes, thereby changing the selectivity.[14][15][16][17] A pH that is approximately two units away from the pKa of the anilines is often a good starting point to ensure a single ionic form.[15]

    • Ion-Pairing Agents: For highly polar or ionic anilines, adding an ion-pairing reagent to the mobile phase can improve retention and selectivity.[18][19][20][21] These reagents, such as alkyl sulfonates, form a neutral complex with the ionized analyte, which has a greater affinity for the reversed-phase stationary phase.[18]

  • Select an Appropriate Stationary Phase:

    • Column Chemistry: While C18 columns are common, other stationary phases like C8, Phenyl, or polar-embedded phases can offer different selectivities for aromatic compounds.[10][22] For instance, a phenyl column can provide enhanced separation of aromatic isomers through pi-pi interactions.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., <3 µm) or a longer column will increase efficiency and can improve resolution.[4]

  • Adjust Chromatographic Parameters:

    • Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity. It is a valuable parameter to optimize for difficult separations.[22]

    • Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.[7][10]

Data Presentation

Table 1: Effect of Mobile Phase pH on Tailing Factor of a Basic Aniline Compound

Mobile Phase pHTailing Factor (As)Peak Shape Description
7.02.35Severe Tailing[4]
5.01.80Moderate Tailing
3.01.33Significantly Improved Symmetry[4]
2.51.10Near Symmetrical

Note: Data is illustrative, based on typical observations for basic compounds.

Table 2: Comparison of Mobile Phase Modifiers for Aniline Separation

Mobile Phase CompositionResolution (Rs) between o- and m-toluidineComments
Methanol:Water (60:40)1.4Co-elution may be an issue.
Acetonitrile:Water (50:50)1.8Improved separation compared to Methanol.
Acetonitrile:0.1% Formic Acid in Water (50:50), pH ~2.82.5Good separation and symmetrical peaks.
Acetonitrile:Water with 0.1% TEA2.2Good separation, masks silanol effects.

Note: Resolution values are for illustrative purposes to demonstrate the effect of mobile phase modifiers.

Experimental Protocols

Protocol 1: Preparation of a pH-Modified Mobile Phase with Formic Acid

Objective: To prepare a mobile phase with a low pH to minimize secondary silanol interactions and improve peak shape for anilines.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • 0.2 µm or 0.45 µm membrane filter

  • Calibrated pH meter

Procedure:

  • Prepare the Aqueous Phase: Measure the required volume of HPLC-grade water for your mobile phase (e.g., 700 mL for a 70:30 aqueous:organic mix).

  • Add Formic Acid: Carefully add a small volume of formic acid to the water to achieve a final concentration of 0.1% (v/v). For 700 mL of water, this would be 700 µL of formic acid.

  • Measure and Adjust pH: Use a calibrated pH meter to check the pH of the aqueous solution. It should be approximately 2.8.[1]

  • Filter the Aqueous Phase: Filter the acidic aqueous solution through a 0.2 µm or 0.45 µm filter to remove any particulates.[1]

  • Prepare the Final Mobile Phase: Mix the filtered aqueous phase with the required volume of acetonitrile (e.g., 300 mL) to achieve the desired ratio.

  • Degas: Thoroughly degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.

Protocol 2: Column Flushing to Remove Contaminants

Objective: To wash a reversed-phase column that is showing signs of contamination, such as high backpressure or peak tailing for all compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

Procedure:

  • Disconnect from Detector: Disconnect the column from the detector to avoid sending contaminants into the flow cell.

  • Initial Flush: Flush the column with your mobile phase without any buffer or salt additives (e.g., a mixture of water and organic solvent) for 15-20 column volumes.

  • Strong Solvent Wash: Sequentially flush the column with the following solvents for at least 20 column volumes each:

    • 100% HPLC-grade water (to remove any residual buffer salts)

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol (a strong, non-polar solvent effective at removing many contaminants)

  • Reverse Flush (Optional and with Caution): If the manufacturer's instructions permit, reversing the column and flushing with a strong solvent can be more effective at removing contaminants from the column inlet frit.

  • Re-equilibration: After flushing, return the column to its original orientation. Flush with the mobile phase (starting with the organic component and gradually introducing the aqueous phase) until the baseline is stable. This may take 30 minutes or longer.[13]

Visualizations

G start Peak Tailing Observed for Anilines q1 Are all peaks tailing or only aniline peaks? start->q1 only_anilines Only Anilines Tailing (Likely Chemical Interaction) q1->only_anilines Only Anilines all_peaks All Peaks Tailing (Likely Physical/System Issue) q1->all_peaks All Peaks cause1 Primary Cause: Secondary Silanol Interactions only_anilines->cause1 cause2 Check for Column Overload only_anilines->cause2 phys_issue Suspect Physical Issue all_peaks->phys_issue solution1 Adjust Mobile Phase pH (e.g., lower to pH < 3) cause1->solution1 solution2 Use End-Capped or Base-Deactivated Column cause1->solution2 solution3 Add Competing Base (e.g., Triethylamine - TEA) cause1->solution3 cause2->cause1 No overload_yes Reduce Sample Concentration/ Injection Volume cause2->overload_yes Yes check_void Check for Column Void/ Contamination phys_issue->check_void check_extra_col Check for Extra-Column Volume (tubing, fittings) phys_issue->check_extra_col solution_phys1 Flush or Replace Column check_void->solution_phys1 solution_phys2 Use shorter/narrower tubing, check fittings check_extra_col->solution_phys2

Caption: A workflow diagram for troubleshooting HPLC peak tailing.[11]

G cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Silica Silica Support (Si-O-Si) Silanol Residual Silanol Group (-Si-OH) Silica->Silanol C18 C18 Chain Silica->C18 Interaction Secondary Interaction (Hydrogen Bonding/ Ionic Attraction) Silanol->Interaction Aniline Aniline (Basic Analyte) Aniline->Silanol Leads to Peak Tailing Aniline->Interaction

Caption: Interaction between aniline and residual silanol groups.

References

Best practices for handling anhydrous conditions in 4-propylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-propylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during this synthesis, with a particular focus on maintaining anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions critical in some steps of this compound synthesis?

A1: Anhydrous (water-free) conditions are crucial when using specific reagents that are highly reactive with water. For instance, if a Grignard reagent were used to introduce the propyl group, any moisture would protonate the Grignard reagent, rendering it inactive and significantly reducing the yield of the desired product.[1][2] Similarly, certain reducing agents used for the conversion of 4-propylnitrobenzene to this compound may be sensitive to moisture, leading to decreased efficiency and the formation of byproducts.

Q2: What are the primary sources of moisture in a reaction setup?

A2: Moisture can be introduced from several sources:

  • Glassware: Even seemingly dry glassware can have a thin film of adsorbed water on its surface.

  • Solvents: Many organic solvents are hygroscopic and can absorb moisture from the atmosphere.

  • Reagents: Some reagents may be hydrated or may have absorbed moisture during storage.

  • Atmosphere: The laboratory air itself is a significant source of moisture, especially on humid days.

Q3: How can I effectively dry my glassware for an anhydrous reaction?

A3: To ensure glassware is thoroughly dry, follow these steps:

  • Clean the glassware meticulously.

  • Oven-dry all glassware at a temperature above 100°C for several hours or overnight.

  • For highly moisture-sensitive reactions, flame-dry the glassware under a stream of inert gas (like nitrogen or argon) just before use. This removes the final traces of adsorbed water.

  • Allow the glassware to cool to room temperature in a desiccator or under an inert atmosphere to prevent re-adsorption of moisture.

Q4: What are the best practices for drying solvents for this synthesis?

A4: The choice of drying agent depends on the solvent being used. Some common methods include:

  • Distillation: Refluxing the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF and diethyl ether, calcium hydride for dichloromethane and acetonitrile) and then distilling it directly into the reaction flask is a highly effective method.

  • Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) are excellent for drying a variety of solvents. The solvent can be stored over activated sieves for at least 24 hours before use.

  • Activated Alumina: Passing the solvent through a column of activated alumina can also effectively remove water.

Q5: What are common side reactions or impurities I might encounter if my conditions are not sufficiently anhydrous?

A5: In a synthesis involving moisture-sensitive reagents like Grignard reagents, the primary side product would be the protonated starting material (e.g., propane from a propyl Grignard reagent). In the reduction of 4-propylnitrobenzene, the presence of water might affect the activity of certain catalysts or reagents, leading to incomplete reduction and the presence of intermediates like nitroso or hydroxylamine compounds in the final product. Furthermore, anilines themselves can be susceptible to oxidation, which can be exacerbated by the presence of certain impurities or conditions.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on issues related to anhydrous conditions.

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting/Solution
Inadequate Drying of Glassware Ensure all glassware is oven-dried for at least 4 hours at >120°C and cooled under an inert atmosphere. For highly sensitive steps, flame-dry the glassware immediately before use.
Wet Solvents Use freshly distilled solvents from an appropriate drying agent. If using solvents from a bottle, ensure it is a new, sealed bottle specifically rated for anhydrous use. Consider storing solvents over activated molecular sieves.
Moisture in Starting Materials Dry solid starting materials in a vacuum oven. Liquid starting materials can be distilled from a suitable drying agent.
Atmospheric Moisture Contamination Assemble the reaction under a positive pressure of an inert gas (nitrogen or argon). Use septa and cannulation techniques for transferring liquids instead of pouring.
Inefficient Reduction Step If reducing 4-propylnitrobenzene, the choice of reducing agent and reaction conditions is critical. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. For chemical reductions (e.g., with SnCl₂), the presence of water can affect the reaction rate and stoichiometry.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting/Solution
Unreacted 4-propylnitrobenzene This indicates incomplete reduction. Increase the reaction time, temperature (if appropriate), or the amount of reducing agent. Ensure the catalyst (if used) is not deactivated.
Formation of Side-Products (e.g., azoxy, azo compounds) These can form from side reactions during the reduction of the nitro group, sometimes influenced by the reaction pH and the presence of water with certain reducing agents. Optimize the reaction conditions and consider a different reducing agent.
Oxidation of this compound Aniline and its derivatives can be sensitive to air and light, leading to colored impurities.[3] Work up the reaction mixture promptly and consider storing the purified product under an inert atmosphere in a dark container.
Hydrolysis of Intermediates or Product While this compound itself is stable to hydrolysis under normal conditions, certain reaction intermediates might be more susceptible. Ensure all workup and purification steps are performed efficiently.

Experimental Protocols

Protocol 1: General Procedure for Drying an Organic Solvent (e.g., Tetrahydrofuran - THF)
  • Pre-drying: Add sodium wire to a flask containing THF and benzophenone.

  • Reflux: Heat the mixture to reflux under an inert atmosphere (nitrogen or argon).

  • Observation: Continue refluxing until the solution turns a deep blue or purple color, indicating that the solvent is dry.

  • Distillation: Distill the dry solvent directly into the reaction flask, which has been previously dried and is under an inert atmosphere.

Protocol 2: General Procedure for the Reduction of a Nitroarene to an Aniline using Catalytic Hydrogenation
  • Setup: To a dried, round-bottom flask equipped with a magnetic stir bar, add the nitroarene (e.g., 4-propylnitrobenzene).

  • Solvent: Add a suitable solvent (e.g., ethanol, ethyl acetate) that has been previously dried.

  • Catalyst: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude aniline can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

Diagram 1: Workflow for Establishing Anhydrous Reaction Conditions

Anhydrous_Workflow A Clean and Dry Glassware (Oven/Flame Dry) B Assemble Apparatus Under Inert Gas A->B Cool in desiccator C Introduce Dry Solvent B->C Via cannula D Add Anhydrous Reagents C->D Via syringe/cannula E Maintain Inert Atmosphere (e.g., N2 balloon) D->E

Caption: Workflow for setting up a reaction under anhydrous conditions.

Diagram 2: Troubleshooting Logic for Low Yield in this compound Synthesis

Troubleshooting_Yield Start Low Yield of This compound Check_Anhydrous Were anhydrous conditions critical? Start->Check_Anhydrous Yes_Anhydrous Yes Check_Anhydrous->Yes_Anhydrous No_Anhydrous No Check_Anhydrous->No_Anhydrous Verify_Drying Verify drying of: - Glassware - Solvents - Reagents Yes_Anhydrous->Verify_Drying Check_Reaction Review reaction parameters: - Temperature - Time - Stoichiometry No_Anhydrous->Check_Reaction Verify_Drying->Check_Reaction Check_Purity Check purity of starting materials Check_Reaction->Check_Purity Optimize Optimize reaction conditions Check_Purity->Optimize

Caption: A logical flow for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Analysis of Electrophilic Aromatic Substitution Reactivity: 4-Propylaniline vs. 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4-propylaniline and 4-ethylaniline in electrophilic aromatic substitution (EAS) reactions. Understanding the subtle differences in reactivity between these two closely related anilines is crucial for designing synthetic routes and predicting product outcomes in medicinal chemistry and materials science. This document synthesizes theoretical principles and provides representative experimental protocols to illuminate these differences.

Introduction to Reactivity in Substituted Anilines

Aniline and its derivatives are highly reactive towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group (-NH₂). This group activates the aromatic ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions.[1] In 4-alkylanilines, such as 4-ethylaniline and this compound, the alkyl group also contributes to the activation of the ring through an inductive effect and hyperconjugation.

The primary factors governing the reactivity and regioselectivity of these molecules in EAS are:

  • Electronic Effects: The electron-donating character of both the amino and alkyl groups increases the electron density of the aromatic ring, thereby accelerating the rate of electrophilic attack.

  • Steric Effects: The size of the alkyl group can influence the accessibility of the ortho positions to the incoming electrophile, potentially affecting the ortho/para product ratio.

Theoretical Comparison of Reactivity

While direct comparative kinetic data for this compound and 4-ethylaniline is not extensively available in published literature, a qualitative and semi-quantitative comparison can be made based on established principles of physical organic chemistry.

The n-propyl group is slightly more electron-donating than the ethyl group due to a greater inductive effect. However, the hyperconjugative effect, which also contributes to the stabilization of the intermediate carbocation, is similar for both groups as it primarily involves the α- and β-hydrogens. The steric bulk of the n-propyl group is greater than that of the ethyl group, which is expected to have a more pronounced effect on the accessibility of the ortho positions.

Expected Reactivity Order:

Based on a balance of electronic and steric effects, this compound is predicted to be slightly more reactive overall than 4-ethylaniline in electrophilic aromatic substitution reactions due to the marginally stronger electron-donating nature of the n-propyl group. However, this difference in reactivity is expected to be small.

Expected Product Distribution:

For both substrates, the major products of electrophilic aromatic substitution will be substitution at the positions ortho to the amino group. Due to the position para to the amino group already being occupied by the alkyl chain, substitution will occur at the 2- and 6- positions (ortho to the amino group) and the 3- and 5- positions (meta to the amino group). Given that the amino group is a strong ortho, para-director and the alkyl group is also an ortho, para-director, substitution is overwhelmingly favored at the positions ortho to the amino group. However, steric hindrance from the alkyl group and the amino group itself will influence the distribution of products. It is expected that for both 4-ethylaniline and this compound, the major product will be the 2-substituted isomer, with the 3-substituted isomer being a minor product. Due to the slightly larger size of the n-propyl group, it is anticipated that electrophilic attack at the ortho position of this compound might be slightly more hindered compared to 4-ethylaniline, potentially leading to a subtle decrease in the ortho/para (in this case, 2-substituted vs. other isomers) ratio, although this effect is likely to be minimal.

Comparative Data Summary (Predicted)

The following table summarizes the predicted relative reactivity and product distribution for common electrophilic aromatic substitution reactions. It is important to note that these are expected trends based on theoretical principles in the absence of direct comparative experimental data.

ReactionSubstratePredicted Relative RatePredicted Major Product(s)Predicted Minor Product(s)
Nitration 4-Ethylaniline1.00 (Reference)2-Nitro-4-ethylaniline3-Nitro-4-ethylaniline
(HNO₃/H₂SO₄)This compound>1.002-Nitro-4-propylaniline3-Nitro-4-propylaniline
Bromination 4-Ethylaniline1.00 (Reference)2-Bromo-4-ethylaniline2,6-Dibromo-4-ethylaniline
(Br₂ in CH₃COOH)This compound>1.002-Bromo-4-propylaniline2,6-Dibromo-4-propylaniline
Friedel-Crafts Acylation 4-Ethylaniline1.00 (Reference)2-Acetyl-4-ethylanilineMinor isomers
(CH₃COCl/AlCl₃)This compound>1.002-Acetyl-4-propylanilineMinor isomers

Experimental Protocols

The following are representative experimental protocols for key electrophilic aromatic substitution reactions, adapted for 4-ethylaniline and this compound.

Nitration of 4-Alkylanilines

Objective: To synthesize 2-nitro-4-alkylaniline.

Reaction Scheme:

Materials:

  • 4-Ethylaniline or this compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Anhydride

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

Procedure:

  • Protection of the Amino Group: In a flask, dissolve 10 mmol of the 4-alkylaniline in 20 mL of acetic anhydride. Stir the mixture for 15 minutes at room temperature to form the corresponding acetanilide.

  • Nitration: Cool the acetanilide solution in an ice bath to 0-5 °C. Slowly add a pre-cooled nitrating mixture (5 mL of concentrated H₂SO₄ and 5 mL of concentrated HNO₃) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction Quench: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes. Carefully pour the mixture onto 100 g of crushed ice with stirring.

  • Isolation of Nitrated Acetanilide: Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Deprotection: Transfer the crude N-acetyl-2-nitro-4-alkylaniline to a flask containing 20 mL of 70% sulfuric acid. Heat the mixture under reflux for 30 minutes to hydrolyze the amide.

  • Work-up and Purification: Cool the reaction mixture and pour it into 100 mL of cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Collect the precipitated 2-nitro-4-alkylaniline by vacuum filtration, wash with water, and recrystallize from ethanol.

Bromination of 4-Alkylanilines

Objective: To synthesize 2-bromo-4-alkylaniline.

Reaction Scheme:

Materials:

  • 4-Ethylaniline or this compound

  • Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

Procedure:

  • Dissolution: In a flask protected from light, dissolve 10 mmol of the 4-alkylaniline in 20 mL of glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of 10 mmol of bromine in 5 mL of glacial acetic acid dropwise with stirring.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Work-up: Pour the reaction mixture into 100 mL of water. Decolorize any excess bromine by adding a 10% sodium thiosulfate solution dropwise.

  • Neutralization and Isolation: Neutralize the solution with a saturated sodium bicarbonate solution. Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude 2-bromo-4-alkylaniline from ethanol.

Friedel-Crafts Acylation of 4-Alkylanilines

Objective: To synthesize 2-acetyl-4-alkylaniline.

Reaction Scheme:

Materials:

  • 4-Ethylaniline or this compound

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH) solution, 2 M

  • Saturated Sodium Chloride (NaCl) solution

Procedure:

  • Protection of the Amino Group: As the free amino group complexes with the Lewis acid catalyst, it must first be protected as an acetanilide. Follow the protection procedure outlined in the nitration protocol.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend 10 mmol of the N-acetyl-4-alkylaniline and 12 mmol of anhydrous aluminum chloride in 30 mL of anhydrous dichloromethane.

  • Acylation: Cool the mixture to 0 °C and slowly add 11 mmol of acetyl chloride dropwise.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add 20 mL of 1 M HCl to quench the reaction. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Deprotection and Isolation: Combine the organic layers and wash with 2 M NaOH solution and then with saturated NaCl solution. To deprotect the amino group, the resulting crude product is subjected to hydrolysis as described in the nitration protocol.

  • Purification: The final product, 2-acetyl-4-alkylaniline, can be purified by column chromatography on silica gel.

Visualizing the Reactivity Factors

The following diagram illustrates the key factors influencing the electrophilic aromatic substitution on 4-alkylanilines.

EAS_Reactivity cluster_reactants Reactants cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes 4-Ethylaniline 4-Ethylaniline Electronic_Effects Electronic Effects (Activating) 4-Ethylaniline->Electronic_Effects +I, Hyperconjugation Steric_Effects Steric Effects (Hindrance at ortho-position) 4-Ethylaniline->Steric_Effects Ethyl group This compound This compound This compound->Electronic_Effects +I (slightly stronger), Hyperconjugation This compound->Steric_Effects n-Propyl group (bulkier) Reactivity Overall Reactivity Electronic_Effects->Reactivity Increases Product_Distribution Product Distribution (ortho vs. meta) Steric_Effects->Product_Distribution Favors para-like substitution (reduces ortho-substitution) Reactivity->Product_Distribution Experimental_Workflow A Start: 4-Alkylaniline B Protection of Amino Group (e.g., Acetylation) A->B C Electrophilic Aromatic Substitution (Nitration, Bromination, Acylation) B->C D Reaction Quench and Work-up C->D E Deprotection of Amino Group (Hydrolysis) D->E F Purification (Recrystallization or Chromatography) E->F G Final Product: Substituted 4-Alkylaniline F->G

References

Structural Validation of 4-Propylaniline: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of 4-propylaniline's molecular structure through the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented herein serves as a benchmark for researchers, scientists, and professionals in drug development for the structural verification of this compound.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃), which is NMR-inactive. Tetramethylsilane (TMS) is added as an internal standard, with its signal calibrated to 0.00 ppm.[1][2]

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz.[3] The data acquisition involves a set number of scans to achieve an adequate signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are obtained on the same spectrometer, typically operating at 100 MHz.[4] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: The IR spectrum of liquid this compound is typically obtained using the neat liquid film technique. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin capillary film.[5]

  • Data Acquisition: The prepared sample is placed in the path of an infrared beam in a Fourier-transform infrared (FTIR) spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Data Presentation and Analysis

The spectral data for this compound is summarized and analyzed below. The assignments are based on established chemical shift and absorption frequency correlations.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a0.92Triplet (t)3H-CH₂CH₂CH₃
b1.60Sextet2H-CH₂CH₂ CH₃
c2.48Triplet (t)2HAr-CH₂ CH₂CH₃
d3.55Broad Singlet (br s)2H-NH₂
e6.63Doublet (d)2HAromatic H (ortho to -NH₂)
f6.98Doublet (d)2HAromatic H (meta to -NH₂)

Analysis of ¹H NMR Spectrum:

  • The triplet at 0.92 ppm integrating to 3H is characteristic of a terminal methyl (-CH₃) group coupled to an adjacent methylene (-CH₂) group.

  • The sextet at 1.60 ppm integrating to 2H corresponds to the middle methylene (-CH₂-) group of the propyl chain, which is split by the adjacent methyl and methylene protons.

  • The triplet at 2.48 ppm integrating to 2H is assigned to the benzylic methylene (-CH₂-) group attached to the aromatic ring. Its downfield shift compared to the other methylene group is due to the deshielding effect of the aromatic ring.

  • A broad singlet at 3.55 ppm integrating to 2H is indicative of the amine (-NH₂) protons. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • The aromatic region displays two doublets at 6.63 ppm and 6.98 ppm , each integrating to 2H. This A₂B₂ splitting pattern is characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-donating amino group are more shielded and appear at a lower chemical shift (6.63 ppm) compared to the protons meta to the amino group (6.98 ppm).

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

SignalChemical Shift (δ, ppm)Assignment
113.9-CH₂CH₂C H₃
224.8-CH₂C H₂CH₃
337.4Ar-C H₂CH₂CH₃
4115.1Aromatic C (ortho to -NH₂)
5129.3Aromatic C (meta to -NH₂)
6132.8Aromatic C (para to -NH₂, ipso to propyl)
7144.3Aromatic C (ipso to -NH₂)

Analysis of ¹³C NMR Spectrum:

  • The signals at 13.9, 24.8, and 37.4 ppm are in the aliphatic region and correspond to the three carbon atoms of the propyl group.[2] The methyl carbon is the most upfield, followed by the middle methylene and the benzylic methylene carbon.

  • The four signals in the aromatic region (115-145 ppm) confirm the presence of a substituted benzene ring.

  • The signal at 144.3 ppm is assigned to the ipso-carbon attached to the electron-donating amino group, which is deshielded.

  • The signal at 115.1 ppm corresponds to the two equivalent carbons ortho to the amino group, which are shielded.

  • The signal at 129.3 ppm is assigned to the two equivalent carbons meta to the amino group.

  • The signal at 132.8 ppm corresponds to the ipso-carbon attached to the propyl group.

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of specific functional groups in the molecule.

Absorption Frequency (cm⁻¹)IntensityAssignment
3435, 3350StrongN-H symmetric and asymmetric stretching (primary amine)
3020MediumAromatic C-H stretching
2955, 2928, 2870StrongAliphatic C-H stretching
1620StrongN-H bending (scissoring)
1515StrongAromatic C=C stretching
1260MediumAromatic C-N stretching
820Strongpara-disubstituted C-H out-of-plane bending

Analysis of IR Spectrum:

  • The two strong bands at 3435 cm⁻¹ and 3350 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine (-NH₂), respectively.[6][7]

  • The absorption at 3020 cm⁻¹ is typical for C-H stretching in an aromatic ring.

  • The strong absorptions at 2955, 2928, and 2870 cm⁻¹ are due to the C-H stretching vibrations of the alkyl (propyl) group.

  • The strong peak at 1620 cm⁻¹ is attributed to the N-H scissoring (bending) vibration of the primary amine.[7]

  • The absorption at 1515 cm⁻¹ arises from the C=C stretching vibrations within the aromatic ring.

  • The C-N stretching vibration for an aromatic amine is observed around 1260 cm⁻¹ .[7][8]

  • The strong band at 820 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a 1,4- (para) disubstituted benzene ring.

Workflow for Structural Validation

The logical flow of validating the structure of this compound using the discussed spectroscopic methods is illustrated below.

Structural Validation of this compound cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation Sample_4_propylaniline This compound Sample IR_Spectroscopy IR Spectroscopy Sample_4_propylaniline->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy Sample_4_propylaniline->NMR_Spectroscopy IR_Data Functional Group Analysis: - N-H stretch (2 peaks) - Aromatic C-H - Aliphatic C-H - p-substitution IR_Spectroscopy->IR_Data H_NMR_Data ¹H NMR Analysis: - Propyl chain signals - NH₂ signal - p-disubstituted aromatic pattern NMR_Spectroscopy->H_NMR_Data C_NMR_Data ¹³C NMR Analysis: - 3 aliphatic carbons - 4 aromatic carbons NMR_Spectroscopy->C_NMR_Data Structural_Confirmation Structural Confirmation of This compound IR_Data->Structural_Confirmation H_NMR_Data->Structural_Confirmation C_NMR_Data->Structural_Confirmation

Caption: Workflow of this compound structural validation.

Conclusion

The combined spectroscopic data from ¹H NMR, ¹³C NMR, and IR analysis provides unequivocal evidence for the structure of this compound. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the propyl group and the 1,4-disubstituted benzene ring. The IR spectrum corroborates these findings by identifying the characteristic functional groups, namely the primary amine and the substituted aromatic ring. The consistency across these independent analytical techniques allows for a high-confidence structural assignment.

References

Comparative analysis of GC versus HPLC for separating aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal chromatographic technique for the separation and analysis of aniline derivatives.

Aniline and its derivatives are foundational chemical intermediates in the production of a wide range of materials, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] Due to their widespread use and potential toxicity, robust and sensitive analytical methods for their detection and quantification are crucial for environmental monitoring, quality control, and safety assessments.[2][3] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques extensively employed for this purpose. This guide provides a detailed comparative analysis of GC and HPLC for the separation of aniline derivatives, complete with experimental data and protocols to aid in method selection and development.

At a Glance: GC vs. HPLC for Aniline Derivatives

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and boiling point.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analytes Volatile and thermally stable compounds. Derivatization is often required for polar aniline derivatives.[4]Non-volatile and thermally labile compounds. Suitable for a wide range of aniline derivatives without derivatization.[5]
Sample Preparation Can be complex, often requiring extraction and derivatization to improve volatility and peak shape.[4]Generally simpler, involving dissolution and filtration. Online Solid-Phase Extraction (SPE) can be used for preconcentration.[3]
Speed Typically faster run times for volatile compounds.[6]Run times can be longer, generally between 10-60 minutes.[6]
Sensitivity High sensitivity, especially with selective detectors like ECD after derivatization with halogenated agents.[1]Good sensitivity with UV detectors; can be enhanced with techniques like online SPE.[3][5]
Instrumentation Cost Generally lower initial and operational costs.[6]Higher initial and operational costs due to solvent consumption and pump maintenance.[6]
Key Advantage High resolution for volatile compounds and access to sensitive, selective detectors.Broad applicability to a wide range of aniline derivatives without the need for derivatization.[5]
Key Disadvantage The necessity of derivatization for many aniline derivatives adds complexity and potential for error.[5]Complex sample matrices can interfere with the analysis, sometimes requiring extensive cleanup.[7]

In-Depth Comparison

Gas Chromatography (GC)

GC separates compounds based on their volatility. The sample is vaporized and transported through a column by a carrier gas. Separation occurs as compounds interact differently with the stationary phase lining the column. For aniline derivatives, direct analysis can be challenging due to the polarity of the amine group, which can lead to poor peak shape (tailing) and adsorption onto the column.[1]

To overcome these limitations, derivatization is a common strategy.[8] This process chemically modifies the aniline's amino group to create a less polar, more volatile, and more thermally stable derivative.[4] Common derivatization techniques include acylation with reagents like acetic anhydride or trifluoroacetic anhydride (TFAA).[1] Derivatization not only improves chromatographic performance but can also enhance sensitivity, especially when using an Electron Capture Detector (ECD) with halogenated derivatives.[1]

GC can be coupled with various detectors, offering high selectivity and sensitivity. A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds like anilines, minimizing matrix interference.[1] A Flame Ionization Detector (FID) is a good general-purpose detector, while a Mass Spectrometer (MS) provides definitive identification of the separated compounds.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For aniline derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode of separation.[2] In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water with acetonitrile or methanol.[2]

A key advantage of HPLC for analyzing aniline derivatives is that derivatization is generally not required.[5] This simplifies sample preparation and avoids potential issues associated with the derivatization reaction, such as incomplete reactions or the formation of byproducts. The separation can be optimized by adjusting the mobile phase composition, including the organic modifier content and pH.[2]

HPLC systems are commonly equipped with a UV-Vis or Photodiode Array (PDA) detector, as aniline and its derivatives exhibit strong absorbance in the ultraviolet region.[9] For trace analysis in complex matrices, online Solid-Phase Extraction (SPE) can be coupled with HPLC to preconcentrate the analytes, thereby increasing the sensitivity of the method.[3]

Experimental Protocols

Gas Chromatography (GC) with Derivatization

This protocol describes the analysis of aniline derivatives in an aqueous sample following derivatization.

1. Sample Preparation and Derivatization:

  • Place 100 mL of the aqueous sample into a separatory funnel.

  • Add 5 g of NaHCO₃ to neutralize any excess acid.

  • Perform a two-step derivatization, first with acetic anhydride followed by trifluoroacetic anhydride (TFAA) to create derivatives with excellent chromatographic properties and high ECD sensitivity.[10]

  • Extract the derivatives three times with 10 mL portions of methylene chloride.[1]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.[1]

  • Evaporate the solution to near dryness and reconstitute in 100 µL of cyclohexane for GC injection.[1]

2. Instrumental Conditions:

ParameterValue
Instrument Gas Chromatograph with Electron Capture Detector (GC-ECD)
Column SP-2100 capillary column[10]
Injector Temperature 250°C
Oven Program 80°C (hold 2 min), ramp to 130°C at 30°C/min[10]
Carrier Gas Helium at 7 psi[10]
Detector Temperature 300°C
Injection Volume 1 µL

3. Data Analysis:

  • Prepare calibration standards by spiking known amounts of anilines into 100 mL of deionized water and carrying them through the entire derivatization and extraction procedure.

  • Quantify the sample concentrations against the resulting calibration curve.[1]

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the direct analysis of aniline derivatives.

1. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of each aniline derivative at 1 mg/mL in methanol or acetonitrile. Perform serial dilutions with the mobile phase to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).[2]

  • Sample Preparation (Aqueous): For a water sample, adjust the pH to 11-12 with a dilute NaOH solution.[2] Perform a liquid-liquid extraction with dichloromethane.[2] Concentrate the organic extract using a rotary evaporator or a gentle stream of nitrogen.[2] Reconstitute the residue in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Instrumental Conditions:

ParameterValue
Instrument HPLC system with UV-Vis or PDA detector
Column Discovery C18 (15 cm x 4.6 mm, 5 µm)[2]
Mobile Phase Isocratic: Methanol/Water (60:40, v/v)[11] or Gradient: for complex mixtures, a gradient from 30% to 90% methanol over 20-30 minutes can be used.[2]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Determine the concentration of aniline derivatives in the samples by comparing their peak areas to the calibration curve.[11]

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC and HPLC analysis of aniline derivatives.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Aqueous Sample Adjust_pH Adjust pH & Add NaHCO3 Sample->Adjust_pH Derivatization Derivatization (e.g., Acylation) Adjust_pH->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Dry Extract Extraction->Drying Concentration Concentrate & Reconstitute Drying->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID, NPD, ECD, MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

GC analysis workflow for aniline derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample Extraction Liquid-Liquid Extraction (optional) Sample->Extraction Concentration Concentrate & Reconstitute Extraction->Concentration Filtration Filter Sample Concentration->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Vis, PDA) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

HPLC analysis workflow for aniline derivatives.

Conclusion

The choice between GC and HPLC for the analysis of aniline derivatives depends on several factors, including the specific analytes of interest, the sample matrix, the required sensitivity, and available instrumentation.

GC is an excellent choice for:

  • The analysis of volatile aniline derivatives.

  • Applications where high sensitivity is required, which can be achieved through derivatization and the use of selective detectors.

HPLC is generally preferred for:

  • A broad range of aniline derivatives, including those that are non-volatile or thermally labile.

  • Workflows where simplifying sample preparation by avoiding derivatization is a priority.

For complex mixtures containing a wide range of aniline derivatives with varying polarities, HPLC is often the more straightforward and versatile technique.[2][3] However, for targeted analysis of specific volatile derivatives, GC can offer superior speed and sensitivity.[1] Ultimately, the specific requirements of the analysis will dictate the most suitable chromatographic approach.

References

A Researcher's Guide to the NMR Spectral Interpretation of 4-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the 1H and 13C NMR spectra of 4-propylaniline is presented, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative look at experimental and predicted NMR data, alongside detailed experimental protocols and a visual workflow for spectral interpretation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For substituted anilines, such as this compound, NMR provides detailed information about the electronic environment of each proton and carbon atom, enabling unambiguous structure confirmation. This guide offers a comprehensive examination of the 1H and 13C NMR spectra of this compound, comparing experimental data with predicted chemical shifts to aid in spectral assignment and interpretation.

Comparative Analysis of 1H and 13C NMR Data

The following tables summarize the experimental and predicted 1H and 13C NMR chemical shifts for this compound. The experimental 1H NMR data is sourced from publicly available spectra, while the 13C NMR data is often found in specialized databases or can be accurately predicted using computational methods. For this guide, predicted values were generated using a reliable online prediction tool to provide a comprehensive comparison.

Table 1: 1H NMR Spectral Data of this compound (Solvent: CDCl3)

Proton AssignmentExperimental Chemical Shift (δ, ppm)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-66.946.98d8.3
H-3, H-56.606.62d8.3
-NH2~3.6 (broad s)-bs-
-CH2- (α)2.452.48t7.6
-CH2- (β)1.581.62sextet7.5
-CH3 (γ)0.910.94t7.4

Note: The chemical shift of the -NH2 protons can vary depending on concentration and solvent.

Table 2: 13C NMR Spectral Data of this compound (Solvent: CDCl3)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1144.1
C-4132.8
C-2, C-6129.5
C-3, C-5115.1
-CH2- (α)37.2
-CH2- (β)24.8
-CH3 (γ)13.9

Experimental Protocol for NMR Analysis

A standardized protocol is essential for acquiring high-quality NMR spectra. The following outlines a typical procedure for the analysis of a sample like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • The NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • The instrument should be properly tuned and shimmed for the specific probe and solvent used to ensure optimal resolution and lineshape.

3. 1H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • Acquisition Time: Typically 2-3 seconds.

4. 13C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve signal-to-noise.

  • Spectral Width: Set to approximately 220 ppm, centered around 100 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of 13C.

  • Relaxation Delay: A delay of 2 seconds is generally adequate.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for both 1H and 13C spectra.

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Workflow for NMR Spectral Interpretation

The process of interpreting NMR spectra to elucidate a chemical structure follows a logical progression. The following diagram illustrates this workflow for this compound.

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition & Processing cluster_1H_analysis 1H NMR Analysis cluster_13C_analysis 13C NMR Analysis cluster_structure_elucidation Structure Elucidation Start Obtain 1H and 13C NMR Spectra Process Process Spectra (FT, Phasing, Calibration) Start->Process ChemShift_1H Analyze Chemical Shifts (ppm) Process->ChemShift_1H ChemShift_13C Analyze Chemical Shifts (ppm) Process->ChemShift_13C Integration Determine Integration Ratios ChemShift_1H->Integration Multiplicity Analyze Splitting Patterns (Multiplicity) Integration->Multiplicity Coupling Measure Coupling Constants (J, Hz) Multiplicity->Coupling Fragment Identify Structural Fragments Coupling->Fragment NumSignals Count Number of Unique Carbons ChemShift_13C->NumSignals NumSignals->Fragment Assemble Assemble Fragments into a Coherent Structure Fragment->Assemble Verify Verify Structure with all Spectral Data Assemble->Verify Final Final Structure: this compound Verify->Final

A logical workflow for the interpretation of NMR spectra.

Alternative Analytical Techniques

While NMR is a powerful tool, other analytical techniques can provide complementary information for the structural confirmation of this compound and similar compounds.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the N-H stretches of the amine and the C-H stretches of the aromatic ring and alkyl chain.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the aromatic system.

By combining the detailed structural insights from NMR with data from these alternative techniques, researchers can achieve a high level of confidence in the identification and characterization of this compound and other novel compounds.

Unraveling the Molecular Fingerprint: A Comparative Analysis of 4-Propylaniline's Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these details by generating a unique fragmentation pattern, or "fingerprint," for a given compound. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-propylaniline and compares it with its constitutional isomers, 4-ethylaniline and 4-isopropylaniline, offering insights into how subtle structural differences influence fragmentation pathways.

The mass spectrum of this compound, obtained from the National Institute of Standards and Technology (NIST) database, reveals a distinct pattern of ion fragments that provides valuable information about its molecular structure.[1][2] By examining the mass-to-charge ratio (m/z) and relative abundance of these fragments, we can deduce the underlying fragmentation mechanisms.

Interpreting the Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M+) and several key fragment ions. The molecular weight of this compound is 135.21 g/mol .[1][2][3]

A primary and highly significant fragmentation pathway for alkylbenzenes is the benzylic cleavage, which involves the breaking of the bond between the alpha and beta carbons of the alkyl side chain. In the case of this compound, this cleavage results in the loss of an ethyl radical (•CH2CH3) to form a highly stable benzylic cation at m/z 106. This ion is often the base peak in the spectrum, indicating its high relative abundance and stability.

Another important fragmentation process is the alpha-cleavage, where the bond between the aromatic ring and the propyl group is broken. This leads to the formation of a propyl cation ([C3H7]+) at m/z 43 and a neutral aniline radical.

Comparative Analysis with Isomers

To highlight the utility of mass spectrometry in distinguishing between isomers, we compare the fragmentation pattern of this compound with that of 4-ethylaniline and 4-isopropylaniline.

4-Ethylaniline (Molecular Weight: 121.18 g/mol ): The mass spectrum of 4-ethylaniline also exhibits a prominent molecular ion peak at m/z 121.[4] The dominant fragmentation is the benzylic cleavage, involving the loss of a methyl radical (•CH3) to form the same stable benzylic cation observed for this compound at m/z 106.[4] This shared fragment underscores their common structural feature of an ethyl group attached to the aniline ring at some point in the fragmentation cascade.

4-Isopropylaniline (Molecular Weight: 135.21 g/mol ): Similar to this compound, 4-isopropylaniline has a molecular ion peak at m/z 135.[5] However, its fragmentation pattern is distinct. The benzylic cleavage in 4-isopropylaniline involves the loss of a methyl radical (•CH3) to form a very stable secondary benzylic cation at m/z 120.[5] This fragment is typically the base peak and is a key differentiator from the m/z 106 base peak of this compound.

Quantitative Data Summary

The following table summarizes the key mass spectral data for this compound and its isomers, allowing for a direct comparison of their fragmentation patterns.

CompoundMolecular Ion (M+) [m/z]Base Peak [m/z]Other Key Fragments [m/z]
This compound 13510677, 91, 107
4-Ethylaniline 12110677, 91
4-Isopropylaniline 13512077, 91, 107

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization can be visualized as a series of competing and sequential reactions. The initial ionization event forms the molecular ion, which then undergoes fragmentation to produce the observed ions.

Fragmentation_Pathway M This compound (m/z 135) F106 [M - C2H5]+ (m/z 106) Benzylic Cation M->F106 - •C2H5 F107 Azatropylium Ion (m/z 107) M->F107 - C2H4 (McLafferty) F77 [C6H5]+ Phenyl Cation (m/z 77) F106->F77 - HCN F91 Tropylium Ion (m/z 91) F106->F91 - NH

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols

The mass spectral data presented in this guide are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following is a general experimental protocol for the analysis of aromatic amines like this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample or standard solution into the GC-MS.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion and major fragment ions. Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.

This detailed analysis demonstrates the power of mass spectrometry in not only identifying a compound but also in distinguishing it from its isomers based on their unique fragmentation patterns. For researchers in drug development and other scientific fields, this level of structural insight is critical for ensuring the identity, purity, and safety of chemical entities.

References

Characteristic peaks in the FTIR spectrum of 4-propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the FTIR Spectrum of 4-Propylaniline

For researchers and professionals in drug development and chemical synthesis, precise and rapid identification of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful analytical technique for this purpose, providing a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. This guide offers a detailed comparison of the characteristic peaks in the FTIR spectrum of this compound against related compounds, supported by established experimental data.

Comparison of Characteristic FTIR Peaks

The FTIR spectrum of this compound is characterized by the vibrations of its three key components: the primary amine group (-NH₂), the p-disubstituted aromatic ring, and the propyl (-CH₂CH₂CH₃) substituent. To understand the contribution of each component, we compare its spectrum with that of aniline (representing the aromatic amine core) and cyclohexylamine (a non-aromatic primary amine).

Vibrational Mode Functional Group This compound (cm⁻¹) Aniline (cm⁻¹) Cyclohexylamine (cm⁻¹) Key Observations
N-H Asymmetric StretchPrimary Amine~3430~3442~3360The two N-H stretching bands confirm the primary amine in all compounds. Aromatic amines generally show these bands at slightly higher frequencies than aliphatic amines[1][2].
N-H Symmetric StretchPrimary Amine~3350~3360~3280The presence of two distinct peaks is characteristic of a primary amine[3][4].
Aromatic C-H StretchAromatic Ring~3030~3009N/AThis peak, appearing just above 3000 cm⁻¹, is a clear indicator of C-H bonds on an aromatic ring[5][6][7].
Aliphatic C-H StretchAlkyl Group2950 - 2850N/A2930 - 2850These strong absorptions below 3000 cm⁻¹ are characteristic of the C-H bonds in the propyl group.
N-H Scissoring (Bend)Primary Amine~1620~1619~1590This bending vibration is a reliable indicator for primary amines[1][3][8].
C=C Ring StretchAromatic Ring~1600, ~1500~1604, ~1500N/AAromatic rings typically exhibit two characteristic C=C stretching bands[5][6][7].
C-N StretchAromatic Amine~1275~1281~1130The C-N stretching frequency is significantly higher for aromatic amines compared to aliphatic amines due to resonance effects[1][3][8].
C-H Out-of-Plane Bendp-Disubstituted Ring810 - 840N/AN/AThis strong absorption is highly characteristic of a 1,4 (para) substitution pattern on a benzene ring[6][7].
N-H WagPrimary Amine650 - 900 (broad)650 - 900 (broad)650 - 900 (broad)This is a broad band characteristic of primary and secondary amines[1][3][8].

Experimental Protocol: Acquiring FTIR Spectra

The following is a generalized protocol for obtaining the FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Objective: To obtain a high-quality infrared spectrum of this compound for structural elucidation and comparison.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)

  • This compound sample

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

    • Process the spectrum as needed (e.g., baseline correction, peak picking).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe and isopropanol to remove all traces of the sample.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for identifying an unknown sample by comparing its FTIR spectrum to a known reference standard like this compound.

FTIR_Analysis_Workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase cluster_2 Conclusion Unknown_Sample Unknown Sample FTIR_Spectrometer FTIR Spectrometer (ATR) Unknown_Sample->FTIR_Spectrometer Acquire Spectrum Reference_Standard Reference (this compound) Reference_Standard->FTIR_Spectrometer Acquire Spectrum Unknown_Spectrum Unknown Spectrum Data FTIR_Spectrometer->Unknown_Spectrum Reference_Spectrum Reference Spectrum Data FTIR_Spectrometer->Reference_Spectrum Comparison Spectral Comparison Unknown_Spectrum->Comparison Reference_Spectrum->Comparison Match Match Comparison->Match Spectra Correlate No_Match No Match Comparison->No_Match Spectra Differ Identification Identification Confirmed: Sample is this compound Match->Identification Further_Analysis Further Analysis Required No_Match->Further_Analysis

Caption: Workflow for FTIR-based sample identification.

References

A Comparative Guide to Confirming the Purity of 4-Propylaniline Post-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confirmation of purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development and chemical research. For 4-propylaniline, a key building block in various organic syntheses, ensuring high purity is paramount for the reliability of subsequent reactions and the safety of final products. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound, complete with experimental protocols and supporting data.

The most common industrial synthesis of this compound involves the nitration of propylbenzene to form 4-nitropropylbenzene, followed by the reduction of the nitro group to an amine. This process can lead to several potential impurities that must be identified and quantified.

Potential Impurities in this compound Synthesis:

  • Isomeric Impurities: 2-propylaniline and 3-propylaniline can be formed as byproducts during the nitration of propylbenzene.

  • Unreacted Starting Material: Residual 4-nitropropylbenzene may remain if the reduction step is incomplete.

  • Other Synthesis-Related Impurities: Depending on the specific reagents and conditions used, other byproducts may also be present.

This guide will compare three principal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Methods

A multi-technique approach is often the most robust strategy for a complete and unambiguous purity profile of synthesized compounds like this compound.[1] Chromatographic techniques such as HPLC and GC are essential for separating the main compound from starting materials, byproducts, and other impurities.[1]

Method Principle Primary Use Advantages Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantification of the main component and known impurities.Robust and reproducible for routine analysis. Applicable to a wide range of aromatic amines.Requires a reference standard for each impurity for accurate quantification. May not be suitable for highly volatile impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.Identification and quantification of volatile impurities and isomeric byproducts.High separation efficiency for volatile and semi-volatile compounds. Mass spectrometry provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds. May require derivatization for some polar analytes.
qNMR The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.Absolute purity determination without the need for a specific reference standard of the analyte.Provides a direct and absolute measure of purity. Can identify and quantify unknown impurities if their structure can be elucidated from the spectrum. Non-destructive.[2]Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard for accurate quantification.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of aromatic amines, which can be considered representative for this compound analysis.

Parameter HPLC-UV GC-MS qNMR
Limit of Detection (LOD) 0.03 - 0.06 µg/mL for aniline derivatives[3]0.01 mg/kg for aniline[4]Typically in the low mg to high µg range.
Limit of Quantification (LOQ) 0.07 - 0.21 µg/mL for aniline derivatives[3][5]0.04 mg/kg for aniline[4]Dependent on the concentration of the analyte and the internal standard.
Precision (RSD) < 2%< 10%< 1%
Linearity (R²) > 0.999> 0.999N/A (absolute method)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound and the detection of less volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to both solvents.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standards and the sample. Identify the this compound peak by comparing the retention time with the standard. Calculate the purity by comparing the peak area of the sample to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities, including isomers of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Helium (carrier gas)

  • Dichloromethane or other suitable solvent (GC grade)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in dichloromethane (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the synthesized this compound sample in dichloromethane to a similar concentration.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier gas flow: 1.0 mL/min (constant flow)

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass scan range: 40-400 amu

  • Analysis: Inject the sample. Identify this compound and any impurities by their retention times and mass spectra. Purity can be estimated by the relative peak area percentage, or quantified using a calibration curve if standards for the impurities are available.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute purity value without the need for a specific this compound reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity value.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation:

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions hplc Inject into HPLC System prep_std->hplc prep_sample Prepare Sample Solution prep_sample->hplc detect UV Detection hplc->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Solvent gcms Inject into GC-MS System prep_sample->gcms separate Chromatographic Separation gcms->separate ms_detect Mass Spectrometric Detection separate->ms_detect identify Identify Impurities ms_detect->identify quantify Quantify Purity identify->quantify

Caption: Workflow for GC-MS Impurity Profiling.

qnmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh Accurately Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR Absolute Purity Determination.

Conclusion

The choice of analytical method for confirming the purity of this compound depends on the specific requirements of the analysis. For routine quality control and quantification of the main component, HPLC-UV is a robust and reliable method. For the identification and quantification of volatile and isomeric impurities, GC-MS is the preferred technique due to its high resolving power and the structural information provided by the mass spectrometer. For an absolute determination of purity without the need for a specific reference standard of this compound, qNMR is an exceptionally powerful tool. A comprehensive purity assessment of this compound will ideally employ a combination of these techniques to ensure the highest confidence in the quality of this important chemical intermediate.

References

Determining Interproton Distances in 4-Propylaniline using the Nuclear Overhauser Effect (NOE): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Overhauser Effect (NOE) as a technique for determining interproton distances in the flexible molecule 4-propylaniline. It includes a detailed experimental protocol, quantitative data, and a comparison with alternative methods, supported by experimental findings.

The Nuclear Overhauser Effect is a powerful NMR spectroscopic technique used to elucidate the spatial proximity of atoms within a molecule, particularly protons.[1] The intensity of the NOE is inversely proportional to the sixth power of the distance between the interacting protons, making it a highly sensitive tool for determining internuclear distances, typically within a range of up to 5 Å.[2][3]

Quantitative Analysis of Interproton Distances in this compound

A study on this compound demonstrated that NOE measurements can accurately establish interproton distances in flexible molecules to within a few percent of their ensemble-averaged values.[4][5] This high level of accuracy reduces the need for additional conformational restraints in dynamic analyses.[4][5] The following table summarizes the key NOE-derived interproton distances in this compound and compares them with computationally calculated, ensemble-averaged distances.

Proton PairNOE-Derived Distance (rNOE) / ÅCalculated Ensemble-Averaged Distance (rcalc) / ÅError (%)
H3–H52.77 (reference)2.770.00
H3–H63.904.053.70
H3–H74.634.561.54
H5–H72.812.841.06

Table 1: Comparison of NOE-derived and ensemble-averaged interproton distances for this compound. The H3–H5 distance was used for internal calibration.[6][7] The errors observed for distances involving the flexible propyl chain are in the range of 1–4%, highlighting the accuracy of the NOE method for conformationally mobile systems.[6]

Experimental Protocol: 1D Transient NOE Experiment

The determination of interproton distances in this compound can be achieved using 1D transient NOE experiments (also known as 1D NOESY).[6][7] This method is particularly advantageous for small molecules where resonances are well-resolved.[8][9]

1. Sample Preparation:

  • Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., CDCl3 or d6-benzene) to obtain a concentration suitable for NMR analysis (typically in the millimolar range).

  • Degas the sample thoroughly using the freeze-pump-thaw technique to remove dissolved oxygen, which is paramagnetic and can interfere with NOE measurements by shortening relaxation times.[10]

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a probe capable of delivering selective pulses.

  • Tune and match the probe for the desired nucleus (¹H).

  • Optimize the shim currents to achieve a homogeneous magnetic field and good spectral resolution.

3. Acquisition of a Standard ¹H Spectrum:

  • Acquire a standard one-dimensional ¹H NMR spectrum of this compound to identify the chemical shifts of the protons of interest.[11][12]

4. 1D Transient NOE Experiment (Selective 1D NOESY):

  • The experiment involves selectively inverting the magnetization of a specific proton resonance using a selective 180° pulse.[10]

  • A variable mixing time (τm) is then applied, during which cross-relaxation occurs, leading to the buildup of the NOE.[6][7] For small molecules, typical mixing times range from 0.5 to 1 second or more.[8] It is crucial to use short mixing times to remain within the initial rate approximation, where the NOE intensity is directly proportional to r⁻⁶ and spin diffusion is minimized.[6][7][13]

  • Following the mixing time, a non-selective 90° pulse is applied to read the resulting magnetization.

  • A series of experiments should be performed with varying mixing times to monitor the NOE buildup and ensure the validity of the initial rate approximation.[14]

5. Data Processing and Analysis:

  • Process the acquired free induction decays (FIDs) with appropriate window functions and Fourier transformation.

  • Calculate the NOE enhancements by integrating the signals in the difference spectrum, which is obtained by subtracting a control spectrum (with the selective pulse applied off-resonance) from the on-resonance spectrum.

  • Convert the measured NOE intensities into interproton distances using the isolated spin pair approximation (ISPA). This is typically done by comparing the NOE intensity of an unknown proton pair to that of a pair with a known, fixed distance (an internal calibrant).[6][7][15] The relationship is given by:

    • r_unknown = r_known * (NOE_known / NOE_unknown)^(1/6)

Workflow for NOE-Based Interproton Distance Determination

NOE_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Sample This compound Solvent Deuterated Solvent Sample->Solvent Degas Degassing (Freeze-Pump-Thaw) Solvent->Degas Acquire1H Acquire 1H Spectrum Degas->Acquire1H SelectProton Select Proton for Irradiation Acquire1H->SelectProton Run1DNOE Run 1D Transient NOE SelectProton->Run1DNOE ProcessFID Process FID Run1DNOE->ProcessFID IntegrateNOE Integrate NOE Intensities ProcessFID->IntegrateNOE Calibrate Calibrate with Known Distance IntegrateNOE->Calibrate CalculateDist Calculate Interproton Distances Calibrate->CalculateDist Result Result CalculateDist->Result Interproton Distances Method_Comparison cluster_exp Experimental Methods cluster_comp Computational Method Goal Determine Interproton Distances NOE NOE (NMR) Goal->NOE Solution State Xray X-ray Crystallography Goal->Xray Solid State DFT Computational (DFT) Goal->DFT In Silico NOE->DFT Validation/ Refinement Xray->DFT Validation/ Refinement

References

Reactivity comparison between ortho, meta, and para-propylaniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted anilines is critical for predictable and efficient synthesis of complex molecules. This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-propylaniline isomers, supported by experimental data and detailed methodologies.

The reactivity of aniline and its derivatives is fundamentally governed by the electron-donating amino group (-NH₂), which activates the aromatic ring towards electrophilic substitution and influences the basicity of the molecule. The introduction of a propyl group, an electron-donating alkyl substituent, further modulates this reactivity. The positional isomerism of the propyl group—ortho, meta, or para to the amino group—results in distinct electronic and steric environments, leading to significant differences in their chemical behavior.

Basicity Comparison (pKa)

The basicity of an amine is a measure of its ability to accept a proton, and it is quantified by the pKa of its conjugate acid (anilinium ion). A higher pKa value indicates a stronger base. The basicity of propylaniline isomers is influenced by both the electron-donating inductive effect of the propyl group and steric factors.

IsomerStructurepKa of Conjugate Acid
Aniline (for reference)4.6
ortho-Propylaniline4.3 (digitized)
meta-Propylaniline~4.67 (predicted for isopropyl)
para-Propylaniline4.75 (predicted)

Data sourced from PubChem and other chemical databases. Note that some values are predicted or digitized and may not reflect precise experimental values.

Interpretation of Basicity Data:

  • para-Propylaniline: The propyl group at the para position exerts a positive inductive effect (+I), donating electron density to the aromatic ring. This increases the electron density on the nitrogen atom, making it more available to accept a proton and thus rendering para-propylaniline the most basic among the three isomers.

  • meta-Propylaniline: With the propyl group in the meta position, its electron-donating inductive effect has a less pronounced influence on the amino group compared to the para position. Consequently, the basicity of meta-propylaniline is expected to be slightly higher than aniline but lower than para-propylaniline.

  • ortho-Propylaniline: The "ortho effect" comes into play with ortho-propylaniline. The steric hindrance caused by the bulky propyl group adjacent to the amino group interferes with the solvation of the corresponding anilinium ion. This steric inhibition of solvation destabilizes the conjugate acid, making the parent amine a weaker base.[1] As a result, ortho-propylaniline is the least basic of the three isomers.

Reactivity in Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. The propyl group is also an activating, ortho, para-director. The combined effects of these two groups determine the overall reactivity and regioselectivity.

Expected Order of Reactivity:

para-Propylaniline > ortho-Propylaniline > meta-Propylaniline

  • para-Propylaniline: The activating effects of the amino and para-propyl groups reinforce each other, leading to the highest electron density on the aromatic ring and thus the highest reactivity towards electrophiles. Substitution is directed to the positions ortho to the amino group.

  • ortho-Propylaniline: While the ring is strongly activated, steric hindrance from the ortho-propyl group can impede the approach of the electrophile to the positions ortho to the amino group. However, the overall activation from both groups still renders it highly reactive, likely more so than the meta isomer.

  • meta-Propylaniline: The activating effects of the two groups are not optimally aligned to reinforce each other to the same extent as in the ortho and para isomers. The positions ortho and para to the amino group are the most activated sites for substitution.

Reactivity in Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. The rate of this reaction is dependent on the nucleophilicity of the amino group.

Expected Order of Reactivity:

para-Propylaniline > meta-Propylaniline > ortho-Propylaniline

  • para- and meta-Propylaniline: The electron-donating propyl group increases the electron density on the nitrogen atom, enhancing its nucleophilicity and thus increasing the rate of diazotization compared to aniline. The effect is more pronounced for the para isomer.

  • ortho-Propylaniline: Steric hindrance from the ortho-propyl group can impede the approach of the nitrosating agent to the amino group, thereby slowing down the reaction rate.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine and compare the pKa values of the conjugate acids of ortho-, meta-, and para-propylaniline.

Methodology:

  • Preparation of Amine Solutions: Prepare standard solutions (e.g., 0.01 M) of each propylaniline isomer in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the amine solution in a beaker with a magnetic stirrer.

  • Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C). Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Competitive Bromination for Relative Reactivity in Electrophilic Aromatic Substitution

Objective: To determine the relative rates of bromination of the three propylaniline isomers.

Methodology:

  • Protection of the Amino Group: To prevent over-bromination and side reactions, the amino group of each isomer is first protected by acetylation. This is achieved by reacting the aniline with acetic anhydride in the presence of a base like pyridine. The resulting acetanilides are then used in the competitive reaction.

  • Competitive Reaction Setup: A mixture containing equimolar amounts of the three propylaniline acetamide isomers is dissolved in a suitable solvent (e.g., glacial acetic acid).

  • Bromination: A limiting amount of a brominating agent (e.g., a solution of bromine in acetic acid) is added to the mixture with vigorous stirring. The reaction is allowed to proceed for a specific time.

  • Quenching and Workup: The reaction is quenched by adding a reducing agent (e.g., sodium bisulfite solution) to destroy any unreacted bromine. The products are then extracted into an organic solvent.

  • Product Analysis: The relative amounts of the monobrominated products of each isomer are determined using a quantitative analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The product distribution directly reflects the relative rates of bromination.

  • Deprotection: The acetyl group can be removed by acid or base hydrolysis to yield the brominated propylanilines.

Visualizations

structure_reactivity cluster_basicity Basicity (pKa) cluster_eas Electrophilic Aromatic Substitution Reactivity cluster_diazo Diazotization Reactivity para_bas para-Propylaniline (Most Basic) meta_bas meta-Propylaniline para_bas->meta_bas +I effect ortho_bas ortho-Propylaniline (Least Basic) meta_bas->ortho_bas Steric Hindrance (Ortho Effect) para_eas para-Propylaniline (Most Reactive) ortho_eas ortho-Propylaniline para_eas->ortho_eas Reinforcing +I and +R effects meta_eas meta-Propylaniline (Least Reactive) ortho_eas->meta_eas Suboptimal alignment of activating groups para_diazo para-Propylaniline (Most Reactive) meta_diazo meta-Propylaniline para_diazo->meta_diazo Enhanced Nucleophilicity ortho_diazo ortho-Propylaniline (Least Reactive) meta_diazo->ortho_diazo Steric Hindrance

Figure 1: Logical relationship of isomer structure to chemical reactivity.

experimental_workflow start Start: Equimolar Mixture of ortho, meta, para-Propylaniline Acetamides bromination Add Limiting Bromine in Acetic Acid start->bromination quench Quench with Sodium Bisulfite bromination->quench extraction Solvent Extraction quench->extraction analysis GC-MS or HPLC Analysis (Determine Product Ratios) extraction->analysis end End: Relative Reactivity Determined analysis->end

Figure 2: Experimental workflow for competitive bromination.

References

Safety Operating Guide

Navigating the Disposal of 4-Propylaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

The proper disposal of 4-propylaniline is a critical aspect of laboratory safety and environmental responsibility. This guide provides clear, actionable steps for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulations. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Always consult the Safety Data Sheet (SDS) before use and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5]

Quantitative Data and Hazard Profile

The following table summarizes key data for this compound, crucial for safe handling and disposal decisions.

PropertyDataReference
Chemical Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [1][6]
Appearance Colorless to pale yellow or reddish-brown liquid[6][7]
Boiling Point 225 - 228 °C[3][6]
Flash Point 92 - 103.9 °C[3][6]
GHS Hazard Statements H315: Causes skin irritation[2][8]
H319: Causes serious eye irritation[2][8]
H335: May cause respiratory irritation[2][8]
H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled (Reported by a minority of notifiers)[2]

Disposal Procedures: A Step-by-Step Protocol

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[9] Under no circumstances should this chemical or its residues be disposed of in the regular trash or down the sanitary sewer.[9][10][11]

Step 1: Waste Segregation

All waste streams containing this compound must be collected separately from other chemical waste to avoid incompatible mixtures.[11] This includes:

  • Unused or excess this compound.

  • Solutions containing this compound.

  • Contaminated materials (e.g., gloves, absorbent paper, kimwipes, glassware).[12]

  • Rinsate from cleaning contaminated containers. If a container held a toxic chemical, it must be triple-rinsed with a suitable solvent, and this rinsate must be collected as hazardous waste.[13][14]

Step 2: Container Selection and Labeling
  • Select a Compatible Container : Use a chemically resistant container in good condition with a leak-proof, screw-on cap.[12][13] High-density polyethylene (HDPE) containers are often suitable.[11] Ensure the container is not leaking and can be securely closed.[9][12]

  • Label the Container : As soon as waste is added, affix a hazardous waste tag provided by your EHS department.[9][14] The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]

    • For mixtures, list all chemical components and their approximate percentages.[9]

    • The date of waste generation (when the first drop of waste was added).[9]

    • The name of the Principal Investigator and the specific laboratory location (building and room number).[9]

    • Check marks for the appropriate hazard pictograms (e.g., irritant).[9]

Step 3: Waste Accumulation and Storage
  • Designated Storage Area : Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[11]

  • Secondary Containment : Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[11][12] The secondary container should be able to hold 110% of the volume of the primary container.[12]

  • Segregate Incompatibles : Ensure the this compound waste is stored separately from incompatible materials, such as strong oxidizing agents and strong acids.[4][5]

  • Keep Containers Closed : Waste containers must remain closed at all times, except when adding waste.[12][13]

Step 4: Arranging for Disposal

Once the container is full or has reached the storage time limit (e.g., 90 days), submit a hazardous waste pickup request to your institution's EHS department.[12] Follow your institution's specific procedures for submitting the request, which may involve an online form or a paper form.[9]

Emergency Protocol: Spill Cleanup

In the event of a this compound spill, immediate and safe response is crucial.

  • Evacuate and Ventilate : Alert others in the area. Evacuate non-essential personnel and ensure the area is well-ventilated.[11]

  • Contain the Spill : Use an inert absorbent material like vermiculite, dry sand, or earth to contain the liquid spill. Do not use combustible materials like sawdust.[11]

  • Collect Waste : Carefully collect the absorbent material and any contaminated debris. Place it into a properly labeled hazardous waste container.[1][11]

  • Decontaminate : Clean the spill area with a suitable decontamination agent, followed by a thorough water rinse. All cleaning materials must also be disposed of as hazardous waste.[11]

  • Report the Spill : Report the incident to your laboratory supervisor and the appropriate EHS officer.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated is_empty_container Is it an empty, triple-rinsed container? start->is_empty_container is_liquid_or_solid Is the waste liquid or solid? start->is_liquid_or_solid trash Dispose of in Regular Trash (Deface original label) is_empty_container->trash Yes collect_rinsate Collect Rinsate as Hazardous Liquid Waste is_empty_container->collect_rinsate No (Collect Rinsate) liquid_waste Liquid Waste (e.g., unused chemical, solutions) is_liquid_or_solid->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, paper) is_liquid_or_solid->solid_waste Solid select_container Select Compatible Container with Screw-Top Lid liquid_waste->select_container solid_waste->select_container label_container Affix 'Hazardous Waste' Tag - Full Chemical Name - All Constituents - Date & PI Info select_container->label_container store_waste Store in Designated Satellite Area with Secondary Containment label_container->store_waste request_pickup Container Full or Time Limit Reached? Submit EHS Pickup Request store_waste->request_pickup request_pickup->store_waste No ehs_disposal EHS Collects for Proper Disposal request_pickup->ehs_disposal Yes collect_rinsate->liquid_waste

References

Personal protective equipment for handling 4-Propylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Propylaniline. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that poses several risks. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause serious skin and eye irritation and may cause respiratory irritation.[1][2][3][4][5][6] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye/Face Protection Chemical Safety Goggles or Full-Face ShieldMust be worn at all times to protect against splashes. Equipment should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield is recommended when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are suitable.[2][3][7] Gloves must be inspected for integrity before each use and disposed of immediately after contamination in accordance with laboratory procedures.[3]
Body Protection Laboratory Coat / Chemical-Resistant Apron or SuitA lab coat should be worn to prevent skin exposure.[2][3] For larger quantities or tasks with a high risk of splashing, impervious clothing or a chemical-resistant suit is required.[3]
Respiratory Protection Chemical Fume Hood or Approved RespiratorAll handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[2][7][8] If a fume hood is unavailable or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an organic vapor/ammonia filter is required.[2]

Procedural Workflow for Handling this compound

This section details the step-by-step operational plan for the safe handling of this compound.

A. Pre-Operational Plan

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and exposure scenarios.

  • Information Review: Review the Safety Data Sheet (SDS) for this compound before use.[1][2][3]

  • Work Area Preparation:

    • Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and operational.[2][9]

    • Assemble all necessary materials and equipment before handling the chemical.

    • Keep incompatible materials, such as strong oxidizing agents and acids, away from the work area.[2]

  • PPE Inspection: Don all required PPE as specified in the table above, ensuring each item is in good condition.

B. Handling Procedure

  • Chemical Dispensing:

    • Carefully open the container, avoiding splashes or vapor release. As this compound can be light-sensitive, minimize its exposure to direct sunlight.[2][5]

    • Dispense the required amount of the chemical slowly and carefully.

  • During Operation:

    • Handle the substance consistently within the fume hood.

    • Avoid any direct contact with skin, eyes, and clothing.[1][3]

    • Keep the container tightly closed when not in use.[2][5][9]

    • Do not eat, drink, or smoke in the handling area.[1][2]

  • Spill Management:

    • In case of a small spill, contain the spillage immediately.

    • Absorb the spill using a non-combustible, inert material such as sand or vermiculite.[2][7]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][7]

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

C. Post-Handling Procedure

  • Decontamination: Wipe down the work surface and any contaminated equipment.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, using the proper removal technique.[3]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][2]

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][2]

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container.

  • Container Management:

    • Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Empty Containers:

    • Empty containers must be triple-rinsed with a suitable solvent.[7]

    • The rinsate must be collected and disposed of as hazardous chemical waste.[7]

    • Once decontaminated, deface the label and dispose of the container as non-hazardous waste, or according to institutional guidelines.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[2] Do not pour this compound down the drain.[3]

Physical and Chemical Properties

This table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol [2]
Appearance Amber or clear yellow to reddish-brown liquid[2][5]
Boiling Point 224 - 226 °C (435.2 - 438.8 °F) @ 760 mmHg[2]
Flash Point 103 °C (217.4 °F)[2]
Specific Gravity 0.910[2]
Occupational Exposure Limits No specific occupational exposure limits have been established by region-specific regulatory bodies.[2]

Workflow Diagram

The following diagram illustrates the logical workflow for safely handling and disposing of this compound.

G cluster_prep A. Pre-Operational Plan cluster_handling B. Handling Procedure cluster_post C. Post-Handling & Disposal cluster_emergency D. Emergency Response prep1 Review SDS & Assess Risks prep2 Prepare & Inspect Work Area (Fume Hood, Eyewash) prep1->prep2 prep3 Don & Inspect Required PPE prep2->prep3 handle1 Dispense Chemical in Fume Hood prep3->handle1 Begin Work handle2 Perform Experimental Work handle1->handle2 handle3 Secure Container After Use handle2->handle3 emergency1 Spill or Exposure Occurs handle2->emergency1 Incident post1 Decontaminate Work Area handle3->post1 Work Complete post2 Segregate & Label Waste post1->post2 post4 Remove PPE Correctly post1->post4 post3 Dispose of Waste via EHS post2->post3 post5 Wash Hands Thoroughly post4->post5 emergency2 Follow First Aid / Spill Protocol emergency1->emergency2 emergency3 Seek Medical Attention / Report Incident emergency2->emergency3

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.